molecular formula C10H20 B1204097 (1-Methylbutyl)cyclopentane

(1-Methylbutyl)cyclopentane

Cat. No.: B1204097
M. Wt: 140.27 g/mol
InChI Key: ZXIYMCGSSPHRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methylbutyl)cyclopentane is a member of the class of cyclopentanes that is cyclopentane substituted by a 1-methylbutyl group. It has a role as a metabolite.

Properties

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

pentan-2-ylcyclopentane

InChI

InChI=1S/C10H20/c1-3-6-9(2)10-7-4-5-8-10/h9-10H,3-8H2,1-2H3

InChI Key

ZXIYMCGSSPHRBV-UHFFFAOYSA-N

SMILES

CCCC(C)C1CCCC1

Canonical SMILES

CCCC(C)C1CCCC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (1-Methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylbutyl)cyclopentane, a saturated cycloalkane with the chemical formula C10H20, is a hydrocarbon of interest in various fields of chemical research, including fuel science and analytical chemistry. Its well-defined structure and predictable chemical behavior make it a useful standard in chromatographic analyses and a model compound for studying the physical and thermodynamic properties of cyclic and branched alkanes. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and a representative analytical workflow.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values have been compiled from various reputable sources and represent a combination of experimentally determined and computationally predicted data.

PropertyValueSource
Molecular Formula C10H20PubChem[1], NIST WebBook[2]
Molecular Weight 140.27 g/mol PubChem[1]
CAS Number 4737-43-3NIST WebBook[2]
IUPAC Name This compoundPubChem[1]
Synonyms Pentane (B18724), 2-cyclopentyl-NIST WebBook[2]
Boiling Point 174-176 °C (447.15-449.15 K)
Density 0.8116 g/cm³ at 19 °C
Kovats Retention Index (Semi-standard non-polar) 1014, 1019, 1024PubChem[1]

Experimental Protocols

Detailed experimental procedures for the determination of key physical properties of liquid alkanes like this compound are provided below. These are generalized methods that can be adapted for this specific compound.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[3]

Apparatus:

  • Thiele tube

  • Thermometer (-10 to 200 °C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire

  • Heating source (Bunsen burner or oil bath)

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Add approximately 0.5 mL of this compound to the small test tube.

  • Place the capillary tube, open end down, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Position the thermometer and attached test tube in the Thiele tube so that the heat-circulating side arm is not obstructed. The sample should be immersed in the oil.

  • Gently heat the side arm of the Thiele tube. The convection currents of the oil will ensure uniform heating.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube.[3] Record this temperature.

Determination of Density (Vibrating Tube Densimeter)

A vibrating tube densimeter provides a precise measurement of the density of a liquid.

Apparatus:

  • Vibrating tube densimeter

  • Syringe for sample injection

  • Thermostatic bath to control temperature

Procedure:

  • Calibrate the densimeter with two standards of known density, typically dry air and deionized water.

  • Set the desired temperature for the measurement using the thermostatic bath.

  • Inject the this compound sample into the oscillating U-tube of the densimeter using a syringe, ensuring no air bubbles are present.

  • The instrument measures the oscillation period of the U-tube filled with the sample.

  • The density of the sample is calculated automatically by the instrument based on the oscillation period and the calibration data.

  • Record the density at the specified temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying components in a mixture. The following is a general protocol for the analysis of a hydrocarbon sample that may contain this compound.

Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for hydrocarbon analysis (e.g., non-polar)

  • Helium carrier gas (high purity)

  • Autosampler or manual syringe for injection

  • Sample vials

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as pentane or hexane. A typical concentration is in the range of 0.1 to 1 mg/mL.

  • GC-MS Parameters:

    • Injector: Set the injector temperature to 250 °C. Use a split injection mode with a high split ratio (e.g., 100:1) to prevent column overloading.

    • Oven Program: Start with an initial oven temperature of 40 °C, hold for 2 minutes, then ramp the temperature at a rate of 5-10 °C/min to a final temperature of 250 °C. Hold at the final temperature for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Set the ion source temperature to 230 °C and the transfer line temperature to 280 °C. Acquire mass spectra in the electron ionization (EI) mode over a mass range of m/z 40-400.

  • Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

  • Data Analysis:

    • The total ion chromatogram (TIC) will show peaks corresponding to the different components of the sample.

    • Identify the peak corresponding to this compound by its retention time.

    • The mass spectrum of the peak can be compared to a reference library (e.g., NIST) to confirm the identity of the compound. The fragmentation pattern will be characteristic of a C10H20 cycloalkane.

Visualizations

Experimental Workflow: GC-MS Analysis of a Hydrocarbon Sample

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Hydrocarbon Sample Solvent Solvent (e.g., Pentane) Dilution Dilution Sample->Dilution Solvent->Dilution Vial Sample Vial Dilution->Vial Injector Injector Vial->Injector GC_Column GC Column Injector->GC_Column Separation MS_Detector MS Detector GC_Column->MS_Detector Detection Chromatogram Total Ion Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Peak Integration Library_Search Library Search (NIST) Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification

Caption: Workflow for the analysis of a hydrocarbon sample containing this compound using GC-MS.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.

  • Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Inhalation: Vapors may be narcotic and irritating. Avoid breathing vapors.

  • Skin and Eye Contact: May cause skin and eye irritation. Wear protective gloves and safety glasses.

  • Ingestion: May be harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[4]

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

References

An In-depth Technical Guide to (1-Methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (1-Methylbutyl)cyclopentane, a saturated hydrocarbon of interest in various fields of chemical research. This document details its chemical identifiers, physicochemical properties, proposed synthesis routes, and analytical methodologies. The information is curated for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for its synthesis and analysis are provided, along with visual representations of the workflows.

Chemical Identity and Identifiers

This compound, also known as sec-amylcyclopentane, is a cycloalkane with the chemical formula C₁₀H₂₀.[1] Its structure consists of a cyclopentane (B165970) ring substituted with a 1-methylbutyl group.

IdentifierValueReference
CAS Number 4737-43-3[2]
IUPAC Name This compound[1]
Synonyms Pentane, 2-cyclopentyl-; sec-Amylcyclopentane[2]
Molecular Formula C₁₀H₂₀[1]
Molecular Weight 140.27 g/mol [1]
InChI InChI=1S/C10H20/c1-3-6-9(2)10-7-4-5-8-10/h9-10H,3-8H2,1-2H3[1]
InChIKey ZXIYMCGSSPHRBV-UHFFFAOYSA-N[1]
SMILES CCCC(C)C1CCCC1[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical processes.

PropertyValueUnitReference
Boiling Point 174-176°C[3]
Density 0.8116 (at 19 °C)g/cm³[3]
Kovats Retention Index (non-polar column) 1014, 1019, 1024[1]
Calculated LogP (Octanol-Water Partition Coefficient) 4.8[1]
Calculated Molar Refractivity 48.34cm³[1]
Calculated Polarizability 19.16ų[1]

Proposed Synthesis

Proposed Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation A Cyclopentyl Bromide D Cyclopentylmagnesium Bromide A->D Reacts with B Magnesium Turnings B->D in C Anhydrous Diethyl Ether C->D F 1-Cyclopentyl-1-methylbutan-1-ol D->F Reacts with E 2-Pentanone E->F H Mixture of Alkenes F->H Dehydrated with G Sulfuric Acid (conc.) G->H K This compound H->K Hydrogenated with I Hydrogen Gas I->K using J Palladium on Carbon (Pd/C) J->K

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • Cyclopentyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-Pentanone

  • Concentrated sulfuric acid

  • Hydrogen gas

  • 10% Palladium on carbon (Pd/C)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions.

Procedure:

  • Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should initiate spontaneously. If not, gentle warming may be required. Once the reaction has started, add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Pentanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2-pentanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Isolation of the Alcohol: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude 1-cyclopentyl-1-methylbutan-1-ol.

  • Dehydration of the Alcohol: To the crude alcohol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture, and distill the resulting alkene product. The distillate will be a mixture of alkene isomers.

  • Hydrogenation of the Alkene Mixture: Dissolve the collected alkene mixture in ethanol (B145695) in a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the uptake of hydrogen ceases.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation to yield pure this compound.

Analytical Methods

The identity and purity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying volatile and semi-volatile organic compounds. For this compound, a non-polar capillary column is suitable for separation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with 5977 MS).

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[5]

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.[5]

    • Final hold: 5 minutes at 250 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

Analytical_Workflow A Sample Preparation (Dilution in Hexane) B GC Injection A->B C Separation on Capillary Column B->C D Elution C->D E Ionization (EI) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H Data Acquisition and Processing G->H I Compound Identification (Mass Spectrum Library Match) H->I J Quantification (Peak Area Integration) H->J

Caption: Workflow for the GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. The expected chemical shifts for this compound can be predicted based on its structure.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum will be complex due to the presence of multiple, diastereotopic protons. The signals for the cyclopentyl and methylbutyl protons will likely overlap in the aliphatic region (approximately 0.8-2.0 ppm). The methyl groups will appear as triplets and doublets, while the methylene (B1212753) and methine protons will show more complex splitting patterns.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be in the typical alkane region (approximately 10-50 ppm).

Typical NMR Experimental Protocol: A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[6] The spectra would be acquired on a standard NMR spectrometer (e.g., 300 or 500 MHz).

Conclusion

This technical guide provides essential information on this compound for the scientific community. The compilation of its identifiers, physicochemical properties, a proposed synthetic route, and detailed analytical protocols serves as a valuable resource for researchers. While a specific published synthesis protocol remains to be identified, the proposed Grignard-based synthesis offers a viable and well-established chemical approach. The provided analytical methods are robust and suitable for the characterization and quantification of this compound.

References

An In-Depth Technical Guide to the Synthesis of (1-Methylbutyl)cyclopentane from Cyclopentanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of synthetic strategies for producing (1-Methylbutyl)cyclopentane, a saturated hydrocarbon, starting from cyclopentanone (B42830). Three primary synthetic pathways are detailed: a Grignard reaction-based route, a Wittig olefination route, and a ketone alkylation-reduction route. Each pathway is elaborated with detailed experimental protocols, quantitative data, and process visualizations to aid in practical laboratory application. The guide is intended for professionals in organic synthesis, medicinal chemistry, and drug development, offering a reliable procedural framework for obtaining the target compound.

Introduction

This compound, also known as 2-cyclopentylpentane, is a saturated cycloalkane.[1] Its synthesis from a common starting material like cyclopentanone involves key organic transformations, primarily carbon-carbon bond formation and subsequent reduction or functional group manipulation. This guide explores three distinct and effective synthetic methodologies, providing the necessary data and protocols for their successful implementation.

Synthetic Pathways Overview

The synthesis of this compound from cyclopentanone can be achieved through several strategic routes. The core transformations involve the formation of a C5 side chain at the carbonyl carbon of cyclopentanone, followed by the removal of the oxygen functionality to yield the final alkane.

Figure 1: Overview of the three primary synthetic pathways from cyclopentanone.

Pathway 1: Grignard Reaction, Dehydration, and Hydrogenation

This classic and robust three-step pathway is often the preferred method.

  • Grignard Reaction: Cyclopentanone reacts with a sec-pentyl Grignard reagent (e.g., (1-methylbutyl)magnesium bromide) in an anhydrous ether solvent. This nucleophilic addition to the carbonyl carbon forms a tertiary alcohol intermediate.[2][3][4]

  • Dehydration: The resulting 1-(1-methylbutyl)cyclopentanol is subjected to acid-catalyzed dehydration to eliminate a water molecule, forming an alkene.

  • Hydrogenation: The carbon-carbon double bond of the alkene is then reduced via catalytic hydrogenation to yield the final saturated product, this compound.

Pathway 2: Wittig Reaction and Hydrogenation

The Wittig reaction provides a powerful method for converting ketones directly into alkenes.[5][6]

  • Wittig Olefination: Cyclopentanone is treated with a phosphonium (B103445) ylide (a Wittig reagent), specifically (1-methylbutylidene)triphenylphosphorane. This reaction replaces the carbonyl C=O bond with a C=C bond, directly forming (1-methylbutylidene)cyclopentane.[7][8]

  • Hydrogenation: As in the first pathway, the resulting alkene is hydrogenated to produce the target alkane.

Pathway 3: α-Alkylation and Carbonyl Reduction

This pathway involves modifying the cyclopentanone ring before removing the carbonyl group.

  • Enolate Formation & Alkylation: Cyclopentanone is deprotonated with a strong base (e.g., LDA) to form an enolate, which then acts as a nucleophile. The enolate is reacted with a suitable electrophile, such as 2-bromopentane (B28208), to form 2-(1-methylbutyl)cyclopentanone.

  • Carbonyl Group Reduction: The carbonyl group of the substituted ketone is completely reduced to a methylene (B1212753) (-CH2-) group. This can be achieved under either strongly basic conditions (Wolff-Kishner reduction) or strongly acidic conditions (Clemmensen reduction).[9][10][11][12] The Wolff-Kishner reduction is generally preferred for its compatibility with a wider range of functional groups.[9][13]

Data Presentation

Physical and Spectroscopic Properties of this compound

The following table summarizes key properties of the target compound.

PropertyValueSource
Molecular Formula C₁₀H₂₀[1][14]
Molecular Weight 140.27 g/mol [1][14]
CAS Number 4737-43-3[14][15]
IUPAC Name (pentan-2-yl)cyclopentane[1]
Boiling Point 176-177 °C (449-450 K)[16]
Appearance Colorless liquid (expected)-
Mass Spectrum (EI) Major peaks (m/z): 140 (M+), 97, 83, 69, 55, 41[16]
IR Spectrum C-H stretch (alkane): ~2850-2960 cm⁻¹; C-H bend: ~1465, 1375 cm⁻¹[1]
Summary of Reagents and Conditions
PathwayStepReagents & SolventsTypical Conditions
1. Grignard 1. Grignard Reaction2-Bromopentane, Mg turnings, Cyclopentanone; Anhydrous diethyl ether or THF0 °C to room temp; Inert atmosphere (N₂ or Ar)
2. DehydrationH₂SO₄ or p-TsOH; Toluene (B28343)Reflux with Dean-Stark trap
3. HydrogenationH₂ (gas), 5-10% Pd/C; Ethanol (B145695) or Ethyl Acetate1-4 atm H₂ pressure; Room temperature
2. Wittig 1. Ylide Formation(1-Methylbutyl)triphenylphosphonium bromide, n-BuLi or NaH; Anhydrous THF0 °C to room temp; Inert atmosphere
2. Wittig ReactionCyclopentanone in THFRoom temp; 12-24 hours
3. HydrogenationH₂ (gas), 5-10% Pd/C; Ethanol or Ethyl Acetate1-4 atm H₂ pressure; Room temperature
3. Alkylation 1. AlkylationLDA, 2-Bromopentane; Anhydrous THF-78 °C to room temp; Inert atmosphere
2. Wolff-KishnerHydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O), KOH or NaOH; Diethylene glycolHigh temperature (reflux, ~200 °C)

Experimental Protocols

The following protocols are representative procedures for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Pathway 1: Grignard Synthesis

This protocol details the formation of the Grignard reagent, its reaction with cyclopentanone, and subsequent transformations.

Experimental_Workflow cluster_prep Part A: Grignard Reagent Preparation cluster_reaction Part B: Reaction and Transformations cluster_purification Part C: Purification and Analysis A1 1. Flame-dry glassware under N2 flow. A2 2. Add Mg turnings and iodine crystal to flask. A1->A2 A3 3. Add anhydrous diethyl ether. A2->A3 A4 4. Add 2-bromopentane solution dropwise to initiate. A3->A4 A5 5. Reflux until Mg is consumed. A4->A5 B1 6. Cool Grignard reagent to 0 °C. A5->B1 B2 7. Add cyclopentanone solution dropwise. B1->B2 B3 8. Quench with sat. aq. NH4Cl. B2->B3 B4 9. Extract with ether, dry, and concentrate to get crude alcohol. B3->B4 B5 10. Dehydrate crude alcohol with p-TsOH and Dean-Stark trap. B4->B5 B6 11. Hydrogenate the resulting alkene using H2 and Pd/C catalyst. B5->B6 C1 12. Filter catalyst (if hydrogenated). B6->C1 C2 13. Purify crude product by fractional distillation. C1->C2 C3 14. Characterize by GC-MS, NMR, and IR spectroscopy. C2->C3

Figure 2: General experimental workflow for the multi-step synthesis.

Part A: Preparation of (1-Methylbutyl)magnesium Bromide

  • Assemble a three-necked, round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, after flame-drying all glassware.

  • Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.

  • Add anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, place a solution of 2-bromopentane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the 2-bromopentane solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed.

  • Add the remaining 2-bromopentane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all magnesium has reacted.

Part B: Synthesis of 1-(1-Methylbutyl)cyclopentanol

  • Cool the prepared Grignard reagent in an ice bath to 0 °C.

  • Add a solution of cyclopentanone (0.9 eq) in anhydrous diethyl ether to the dropping funnel.

  • Add the cyclopentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction to 0 °C and quench by slowly adding saturated aqueous ammonium (B1175870) chloride solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Part C: Dehydration and Hydrogenation

  • Combine the crude alcohol with toluene and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a flask fitted with a Dean-Stark apparatus.

  • Reflux the mixture until no more water is collected.

  • Cool the mixture, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alkene.

  • Dissolve the crude alkene in ethanol and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Purify the resulting crude this compound by fractional distillation.

Protocol for Pathway 3: α-Alkylation and Wolff-Kishner Reduction

Part A: Synthesis of 2-(1-Methylbutyl)cyclopentanone

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (B44863) (1.1 eq) in anhydrous THF at -78 °C.

  • Slowly add cyclopentanone (1.0 eq) to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Add 2-bromopentane (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography or distillation.

Part B: Wolff-Kishner Reduction

  • To a flask equipped with a reflux condenser, add the 2-(1-methylbutyl)cyclopentanone (1.0 eq), diethylene glycol, hydrazine hydrate (4-5 eq), and potassium hydroxide (B78521) pellets (4-5 eq).[9][17][18]

  • Heat the mixture to reflux (around 120-140 °C) for 2-3 hours.

  • Modify the condenser for distillation and slowly raise the temperature to ~200 °C, removing water and excess hydrazine.

  • Maintain the reaction at reflux (~200 °C) for another 3-5 hours, until nitrogen evolution ceases.

  • Cool the reaction mixture, dilute with water, and extract with ether or pentane.

  • Wash the combined organic extracts with dilute HCl and then water.

  • Dry the organic layer, concentrate, and purify by distillation to obtain this compound.

Conclusion

The synthesis of this compound from cyclopentanone is readily achievable through multiple reliable synthetic routes. The Grignard-based pathway offers a classic, high-yielding approach suitable for most laboratory settings. The Wittig reaction provides a more direct conversion to an alkene intermediate, while the α-alkylation followed by Wolff-Kishner reduction presents a valuable alternative, particularly when constructing a C-C bond at the α-position is desired for other synthetic purposes. The choice of pathway will depend on factors such as reagent availability, substrate sensitivity to acidic or basic conditions, and desired overall yield. The protocols and data provided in this guide serve as a robust foundation for the successful synthesis and characterization of the target molecule.

References

Spectroscopic Analysis of (1-Methylbutyl)cyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Methylbutyl)cyclopentane, with the chemical formula C10H20 and a molecular weight of 140.27 g/mol , is a saturated hydrocarbon belonging to the class of cycloalkanes.[1] Its structure consists of a cyclopentane (B165970) ring substituted with a 1-methylbutyl group. This document provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The CAS Registry Number for this compound is 4737-43-3.[2]

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. Due to the limited availability of experimental NMR data in public databases, predicted NMR data is provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR data were generated using online prediction tools. These predictions are based on established algorithms and provide valuable insights into the chemical environment of the nuclei.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)
a0.88
b1.23
c1.08
d0.84
e1.70
f1.70
g1.15
h1.60
i1.60
j1.15

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (ppm)
145.4
232.5
325.3
438.9
520.7
614.5
732.5
825.3
945.4
1011.9
Infrared (IR) Spectroscopy

As an alkane, the IR spectrum of this compound is expected to show characteristic absorptions corresponding to C-H and C-C bond vibrations.[3]

Expected IR Absorption Frequencies

Vibrational ModeFrequency Range (cm⁻¹)Intensity
C-H Stretch2850 - 2960Strong
C-H Bend (Methylene)1450 - 1470Medium
C-H Bend (Methyl)1370 - 1380Medium
C-C Stretch800 - 1300Weak to Medium
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is available from the NIST WebBook and PubChem.[1][4] The fragmentation pattern provides valuable information for structural elucidation.

Key Mass Spectrometry Data

m/zRelative IntensityProposed Fragment
140Low[C10H20]⁺ (Molecular Ion)
97High[C7H13]⁺
55Very High (Base Peak)[C4H7]⁺
41High[C3H5]⁺

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of liquid hydrocarbons like this compound.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[5][6] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.[7] The salt plates are then mounted in a sample holder and placed in the beam of an FTIR spectrometer. A background spectrum of the clean salt plates is typically recorded first and subtracted from the sample spectrum. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[8]

Mass Spectrometry (MS)

The mass spectrum of this compound is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizations

The following diagrams illustrate a typical workflow for spectroscopic analysis and the predicted fragmentation pathway of this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Liquid Sample (this compound) Dissolve Dissolve in Solvent (e.g., CDCl3 for NMR) Sample->Dissolve NMR ThinFilm Prepare Thin Film (for IR) Sample->ThinFilm IR GCMS GC-MS Sample->GCMS MS NMR NMR Spectrometer Dissolve->NMR IR FTIR Spectrometer ThinFilm->IR ProcessSpectra Process Spectra (Baseline Correction, Integration) NMR->ProcessSpectra IR->ProcessSpectra GCMS->ProcessSpectra InterpretData Interpret Data (Chemical Shifts, Frequencies, Fragments) ProcessSpectra->InterpretData StructureElucidation Structure Elucidation InterpretData->StructureElucidation

Caption: A general workflow for the spectroscopic analysis of a liquid sample.

Fragmentation_Pathway Predicted Mass Spectral Fragmentation of this compound M [C10H20]˙⁺ m/z = 140 (Molecular Ion) F1 [C7H13]⁺ m/z = 97 M->F1 - •C3H7 F2 [C4H7]⁺ m/z = 55 (Base Peak) M->F2 - •C6H13 F3 [C3H5]⁺ m/z = 41 M->F3 - •C7H15 Rad1 •C3H7 Rad2 •C6H13 Rad3 •C7H15

Caption: Predicted fragmentation pathway of this compound.

References

Thermodynamic Properties of (1-Methylbutyl)cyclopentane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of (1-Methylbutyl)cyclopentane. It includes a compilation of critically evaluated and calculated thermophysical and thermochemical data presented in structured tables for ease of reference. Detailed experimental protocols for determining key thermodynamic parameters such as enthalpy of combustion, heat capacity, and vapor pressure are outlined. Furthermore, this guide features visualizations of the experimental workflows using the DOT language to facilitate a deeper understanding of the methodologies involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require accurate thermodynamic data for this compound.

Introduction

This compound (C10H20, CAS: 4737-43-3) is a saturated hydrocarbon belonging to the class of alkylcyclopentanes.[1][2] A thorough understanding of its thermodynamic properties is crucial for various applications, including chemical process design, combustion modeling, and as a reference compound in thermochemical studies. This guide synthesizes available data on its thermodynamic characteristics and provides detailed methodologies for their experimental determination.

Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic properties of this compound. The data is sourced from the NIST Web Thermo Tables (WTT) for critically evaluated experimental data and Cheméo for calculated values using established methods like the Joback method.[3][4][5]

Table 1: General and Critical Properties [2][3][5]

PropertyValueUnitSource
Molecular FormulaC10H20-[2]
Molecular Weight140.27 g/mol [2][5]
CAS Registry Number4737-43-3-[2][5]
Normal Boiling Point (Tboil)449.60 ± 0.50K[5]
Normal Melting Point (Tfus)198.36KJoback Method[5]
Critical Temperature (Tc)636.76KJoback Method[5]
Critical Pressure (Pc)2525.19kPaJoback Method[5]
Critical Volume (Vc)0.530m³/kmolJoback Method[5]

Table 2: Enthalpy and Gibbs Free Energy [3][5]

PropertyValueUnitSource
Enthalpy of Formation at standard conditions (gas, ΔfH°gas)-194.53kJ/molJoback Method[3][5]
Enthalpy of Vaporization at standard conditions (ΔvapH°)37.72kJ/molJoback Method[3][5]
Enthalpy of Fusion at standard conditions (ΔfusH°)12.07kJ/molJoback Method[3][5]
Standard Gibbs Free Energy of Formation (ΔfG°)67.43kJ/molJoback Method[3][5]

Table 3: Temperature-Dependent Properties [4][5]

PropertyTemperature (K)ValueUnitSource
Ideal Gas Heat Capacity (Cp,gas)200 - 1000See NIST WTTJ/mol·KNIST WTT[4]
443.04300.21J/mol·KJoback Method[5]
475.33319.15J/mol·KJoback Method[5]
507.61337.17J/mol·KJoback Method[5]
539.90354.30J/mol·KJoback Method[5]
572.19370.57J/mol·KJoback Method[5]
604.47386.01J/mol·KJoback Method[5]
636.76400.64J/mol·KJoback Method[5]
Liquid Density (ρl)200 - 656See NIST WTT kg/m ³NIST WTT[4]
Vapor Pressure (Pvap)363 - 450See NIST WTTkPaNIST WTT[4]
Dynamic Viscosity (η, liquid)270 - 650See NIST WTTPa·sNIST WTT[4]
Thermal Conductivity (λ, liquid)200 - 590See NIST WTTW/m·KNIST WTT[4]

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on a suite of well-established experimental techniques. The following sections detail the methodologies for key measurements.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, a constant-volume device.[6][7]

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known mass, and the temperature change of the water is measured.[8]

Apparatus:

  • Oxygen bomb calorimeter

  • Crucible

  • Ignition wire

  • High-pressure oxygen source

  • Thermometer with high resolution

  • Stirrer

  • Balance (analytical)

Procedure:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in the crucible.

  • Bomb Assembly: The crucible is placed inside the bomb. An ignition wire of known length and mass is connected to the electrodes, with a portion of the wire in contact with the sample.

  • Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's bucket. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Collection: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Corrections and Calculation: The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid from residual nitrogen in the bomb and sulfuric acid if sulfur is present, as well as for the heat of combustion of the ignition wire. The standard enthalpy of combustion is then calculated from the corrected heat of combustion.[9]

Determination of Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and solids as a function of temperature.[7][10]

Principle: A known quantity of heat is supplied to the sample in a thermally isolated environment (adiabatically), and the resulting temperature increase is measured.[10]

Apparatus:

  • Adiabatic calorimeter with a sample vessel

  • Adiabatic shield/jacket

  • Heater for the sample vessel

  • Platinum resistance thermometer

  • Data acquisition system

Procedure:

  • Sample Loading: A known mass of this compound is sealed in the sample vessel.

  • Calorimeter Assembly: The sample vessel is placed inside the adiabatic shield. The system is evacuated to minimize heat exchange by convection.

  • Thermal Equilibration: The system is cooled to the starting temperature of the measurement range and allowed to reach thermal equilibrium.

  • Heating and Measurement: A precisely measured amount of electrical energy is supplied to the heater in the sample vessel, causing a small, incremental increase in temperature (typically 1-5 K). During this heating period, the temperature of the adiabatic shield is controlled to match the temperature of the sample vessel, minimizing heat loss.

  • Data Acquisition: The temperature of the sample is recorded before and after the heating period, once thermal equilibrium is re-established.

  • Calculation: The heat capacity of the sample is calculated from the amount of heat supplied and the measured temperature rise, after correcting for the heat capacity of the sample vessel (determined in a separate experiment). This process is repeated over the desired temperature range to obtain the heat capacity as a function of temperature.

Determination of Vapor Pressure

Several methods can be employed to measure the vapor pressure of a liquid as a function of temperature. A common and accurate technique is the static method.

Principle: The liquid is placed in a closed, evacuated container, and the pressure of the vapor in equilibrium with the liquid is measured at a constant, known temperature.

Apparatus:

  • Thermostatted bath

  • Sample cell connected to a pressure transducer

  • Vacuum pump

  • Temperature sensor

Procedure:

  • Sample Degassing: The sample of this compound is placed in the sample cell and thoroughly degassed to remove any dissolved air. This is typically achieved by several freeze-pump-thaw cycles.

  • Measurement: The sample cell is placed in the thermostatted bath and allowed to reach thermal equilibrium at the desired temperature.

  • Pressure Reading: The pressure of the vapor in the headspace above the liquid is measured using the pressure transducer.

  • Temperature Variation: The temperature of the bath is changed, and the measurement is repeated at different temperatures to obtain the vapor pressure curve.

Visualizations

The following diagrams illustrate the experimental workflows for the determination of key thermodynamic properties of this compound.

Experimental_Workflow_for_Enthalpy_of_Combustion cluster_prep Sample and Bomb Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep1 Weigh Sample prep2 Place in Crucible prep1->prep2 prep3 Attach Ignition Wire prep2->prep3 prep4 Seal Bomb prep3->prep4 prep5 Pressurize with O2 prep4->prep5 cal1 Place Bomb in Water Bath prep5->cal1 cal2 Equilibrate System cal1->cal2 cal3 Record Initial Temperature cal2->cal3 cal4 Ignite Sample cal3->cal4 cal5 Record Temperature Change cal4->cal5 ana1 Calculate Gross Heat of Combustion cal5->ana1 ana2 Apply Corrections ana1->ana2 ana3 Determine Enthalpy of Combustion ana2->ana3

Caption: Workflow for Enthalpy of Combustion Determination.

Experimental_Workflow_for_Heat_Capacity cluster_prep Sample and Calorimeter Preparation cluster_measurement Measurement Cycle (repeated) cluster_analysis Data Analysis prep1 Weigh Sample prep2 Load into Sample Vessel prep1->prep2 prep3 Assemble Calorimeter prep2->prep3 prep4 Evacuate and Cool prep3->prep4 meas1 Equilibrate at T prep4->meas1 meas2 Apply Known Heat Pulse meas1->meas2 meas3 Maintain Adiabatic Shield meas2->meas3 meas4 Record ΔT meas3->meas4 meas4->meas1 Increment T ana1 Calculate Heat Capacity at each T meas4->ana1 ana2 Correct for Sample Vessel ana1->ana2 ana3 Generate Cp vs. T Curve ana2->ana3

Caption: Workflow for Heat Capacity Determination.

Experimental_Workflow_for_Vapor_Pressure cluster_prep Sample Preparation cluster_measurement Measurement Cycle (repeated) cluster_analysis Data Analysis prep1 Load Sample into Cell prep2 Degas Sample (Freeze-Pump-Thaw) prep1->prep2 meas1 Set Temperature of Bath prep2->meas1 meas2 Allow for Thermal Equilibrium meas1->meas2 meas3 Measure Vapor Pressure meas2->meas3 meas3->meas1 Change Temperature ana1 Plot Vapor Pressure vs. Temperature meas3->ana1 ana2 Fit Data to Antoine or Clausius-Clapeyron Equation ana1->ana2

Caption: Workflow for Vapor Pressure Determination.

Conclusion

This technical guide has presented a consolidated set of thermodynamic data for this compound, drawing from both experimental and calculated sources. The detailed experimental protocols for key thermodynamic measurements—enthalpy of combustion, heat capacity, and vapor pressure—provide a practical framework for researchers. The inclusion of workflow diagrams offers a clear visual representation of these complex procedures. The information compiled herein is intended to support and facilitate further research and application involving this compound.

References

(1-Methylbutyl)cyclopentane: A Technical Overview of its Natural Occurrence and Geochemical Sources

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: (1-Methylbutyl)cyclopentane, also known as sec-amylcyclopentane, is a saturated cyclic hydrocarbon with the molecular formula C10H20. While its classification as a metabolite suggests potential biological relevance, current scientific literature predominantly identifies its natural occurrence within geochemical sources, specifically as a component of crude oil and related petroleum products. This technical guide provides a comprehensive overview of the known sources of this compound, with a focus on its geochemical origins. It includes a summary of its chemical properties, detailed experimental protocols for its identification in complex hydrocarbon mixtures, and logical diagrams to illustrate its place within hydrocarbon analysis workflows. This document is intended for researchers, scientists, and professionals in the fields of geochemistry, petroleum analysis, and drug development who may encounter or have an interest in this molecule.

Introduction

This compound is a cycloalkane, a class of organic compounds found extensively in nature, particularly in petroleum deposits.[1] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with a 1-methylbutyl (or sec-amyl) group. While databases like ChEBI and PubChem note that it has a role as a metabolite, specific details of its biological synthesis or presence in living organisms such as plants or microorganisms are not extensively documented in publicly accessible scientific literature.[2][3][4] The primary evidence for its natural occurrence points towards its formation through geological processes, where it exists as one of many isomers in complex hydrocarbon mixtures.[1][5] Understanding the sources and analytical methodologies for such compounds is critical for petroleum fingerprinting, environmental geochemistry, and for assessing the purity of solvents or potential contaminants in various industrial applications.

Physicochemical and Identification Data

A summary of the key properties for this compound is provided below. This data is essential for its identification and quantification using analytical techniques like gas chromatography.

PropertyValueSource(s)
Molecular Formula C10H20PubChem[2]
Molecular Weight 140.27 g/mol PubChem[2]
CAS Number 4737-43-3NIST[6]
IUPAC Name (pentan-2-yl)cyclopentanePubChem[2][3]
Synonyms sec-Amylcyclopentane, Pentane, 2-cyclopentyl-NIST[6]
Boiling Point 174-176 °CChemicalBook[4]
Kovats Retention Index 1014, 1019, 1024 (Semi-standard non-polar column)NIST, PubChem[2][3]

Natural Occurrence and Sources

The term "natural occurrence" for this compound is most accurately applied to its presence in geochemical formations.

Geochemical Sources

Alkylated cycloalkanes, including cyclopentane and cyclohexane (B81311) derivatives, are ubiquitous components of crude oil and refined petroleum products like gasoline and diesel fuel.[1] They are part of a complex mixture of hydrocarbons that form over geological timescales from the thermal degradation of organic matter (kerogen). The specific distribution and abundance of these compounds can serve as fingerprints for characterizing petroleum products and for source rock correlation in oil exploration.[5]

Source TypeSpecific MatrixAbundance
GeochemicalCrude OilMinor component within the cycloalkane fraction.
GeochemicalPetroleum DistillatesPresent in gasoline and diesel fractions.
Biological Sources (Metabolite Role)

The designation of this compound as a "metabolite" by chemical databases indicates it may be involved in or produced by a biological process.[2][3][4] However, as of this review, specific studies detailing its biosynthetic pathway, identifying it as a volatile organic compound (VOC) from a specific plant, or isolating it from a microorganism have not been found. Searches for its presence in the essential oils of plants known for producing a wide array of terpenes and hydrocarbons, such as Melissa officinalis, did not show evidence of this specific compound.[7][8][9][10] Therefore, while a biological origin cannot be entirely ruled out, it is not a well-documented source.

Experimental Protocols for Identification

The identification of this compound in complex matrices like crude oil relies on high-resolution chromatographic separation coupled with mass spectrometric detection.

General Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the analysis of volatile and semi-volatile hydrocarbons in petroleum samples.

1. Sample Preparation:

  • Crude oil or fuel samples are typically diluted in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • A representative aliquot of the diluted sample is taken for analysis. For source rock extracts, a prior solvent extraction (e.g., Soxhlet extraction) is necessary.

2. Gas Chromatography (GC):

  • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250-300 °C) to ensure vaporization of all components.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Column: A non-polar capillary column is used for separating hydrocarbons based on boiling point. A common choice is a 30 m or 60 m column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5MS).

  • Oven Temperature Program: A programmed temperature ramp is used to elute compounds over a wide boiling range. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 300-320 °C at a rate of 3-5 °C/min.

3. Mass Spectrometry (MS):

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV.

  • Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer. TOF analyzers are particularly useful for complex mixtures due to their high acquisition speed.[11][12]

  • Detection: The mass spectrometer scans a mass range (e.g., m/z 40-550) to collect mass spectra of the eluting compounds.

4. Compound Identification:

  • Identification is achieved by comparing the acquired mass spectrum with reference spectra in a database, such as the NIST Mass Spectral Library.

  • The experimental Kovats retention index (RI) is also calculated and compared with literature values to confirm identification.[2][3] The mass spectrum of this compound is characterized by key fragment ions, including a prominent peak at m/z 55 and another at m/z 97.[2][3]

Diagrams and Workflows

Geochemical Origin of this compound

The following diagram illustrates the origin of this compound as a component of petroleum formed from ancient biomass.

Geochemical_Origin Biomass Ancient Organic Matter (Algae, Plankton) Sediment Burial & Sedimentation Biomass->Sediment Deposition Kerogen Kerogen Formation (Diagenesis) Sediment->Kerogen Pressure & Temp. Cracking Thermal Cracking (Catagenesis) Kerogen->Cracking Increased Heat Petroleum Crude Oil & Natural Gas (Hydrocarbon Mixture) Cracking->Petroleum Target This compound (C10H20 Cycloalkane) Petroleum->Target Is a component of

Caption: Geochemical pathway from ancient organic matter to this compound.

Analytical Workflow for Hydrocarbon Identification

This diagram outlines the typical laboratory workflow for identifying a specific hydrocarbon like this compound from a complex petroleum sample.

Analytical_Workflow Sample Petroleum Sample (e.g., Crude Oil) Prep Sample Preparation (Dilution in Solvent) Sample->Prep GCMS GC-MS Analysis Prep->GCMS Separation Chromatographic Separation (by Boiling Point) GCMS->Separation Detection Mass Spectrometry (Ionization & Detection) GCMS->Detection Separation->Detection Data Data Processing Detection->Data Library Spectral Library Search (e.g., NIST Database) Data->Library RI Retention Index (Comparison) Data->RI Result Compound Identified: This compound Library->Result RI->Result

Caption: Standard GC-MS workflow for identifying target analytes in petroleum.

Conclusion

This compound is a C10 hydrocarbon whose natural occurrence is well-established within the domain of organic geochemistry. It is a constituent of crude oil and its refined products, originating from the thermal maturation of ancient organic matter. While its classification as a metabolite in chemical databases hints at a possible, yet currently undocumented, role in biological systems, the overwhelming body of evidence points to a geochemical origin. The identification and quantification of this compound are routinely achieved through high-resolution GC-MS, a fundamental technique in the analysis of complex hydrocarbon mixtures. For professionals in geochemistry, environmental science, and petroleum engineering, this compound serves as one of many molecular markers used to understand the origin, maturity, and composition of fossil fuels.

References

Unveiling (1-Methylbutyl)cyclopentane: A Technical Chronicle of its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of (1-Methylbutyl)cyclopentane, a saturated hydrocarbon of interest to researchers and professionals in organic chemistry and drug development. This document details the compound's physicochemical properties, summarizes its historical context, and presents plausible experimental protocols for its synthesis.

Introduction

This compound, also known as sec-amylcyclopentane, is an alkyl-substituted cycloalkane with the molecular formula C₁₀H₂₀. Its discovery and characterization are rooted in the extensive research on hydrocarbons conducted in the mid-20th century, primarily driven by the needs of the petroleum industry. This guide will delve into the historical context of its first reported characterization and provide detailed synthetic methodologies.

Historical Context and Discovery

The first documented characterization of this compound appears in the late 1940s as part of the American Petroleum Institute (API) Research Projects. These projects were a monumental undertaking to systematically synthesize and determine the physical and chemical properties of a vast number of hydrocarbons to advance the understanding of petroleum composition and refining.

Specifically, the work of Fenske, Braun, and their colleagues at The Pennsylvania State University was instrumental. While a singular "discovery" paper is not apparent, their comprehensive publications on the properties of hydrocarbons serve as the earliest detailed scientific record of this compound. Boiling point data for this compound was reported in publications in 1947 and 1949, indicating its synthesis and purification had been achieved by that time. This research was part of a broader effort to create a library of pure hydrocarbons for analytical and engine testing purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its identification, purification, and handling in a laboratory setting.

PropertyValueUnits
Molecular Formula C₁₀H₂₀-
Molecular Weight 140.27 g/mol
CAS Number 4737-43-3-
Boiling Point 174-176°C
Density (at 19 °C) 0.8116g/cm³
Kovats Retention Index (non-polar column) 1014 - 1024-

Synthesis of this compound

While the original API project publications are not readily accessible to reproduce the exact experimental protocols, the synthesis of this compound can be achieved through established organometallic and hydrogenation techniques. Two primary plausible routes are detailed below.

Experimental Protocol 1: Grignard Reaction followed by Dehydration and Hydrogenation

This versatile multi-step synthesis allows for the construction of the carbon skeleton followed by the formation of the saturated cycloalkane.

Step 1: Synthesis of 1-(1-Methylbutyl)cyclopentan-1-ol

  • Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube (calcium chloride), and a magnetic stirrer is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).

  • Grignard Reagent Formation: In the flask, place magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromopentane (B28208) (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle warming and then maintained at a gentle reflux until the magnesium is consumed.

  • Addition Reaction: The Grignard solution is cooled to 0 °C in an ice bath. A solution of cyclopentanone (B42830) (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. It is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration to 1-(1-Methylbutyl)cyclopent-1-ene

  • Apparatus: A round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Reaction: The crude 1-(1-Methylbutyl)cyclopentan-1-ol is dissolved in toluene. A catalytic amount of p-toluenesulfonic acid (0.05 eq) is added.

  • Procedure: The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude alkene is purified by fractional distillation.

Step 3: Catalytic Hydrogenation to this compound

  • Apparatus: A high-pressure hydrogenation vessel (e.g., a Parr hydrogenator).

  • Catalyst: Palladium on carbon (Pd/C, 10% w/w) is typically used.

  • Procedure: The purified 1-(1-Methylbutyl)cyclopent-1-ene is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. The catalyst is added to the solution. The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 3-5 atm).

  • Reaction: The mixture is agitated at room temperature until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration through a pad of Celite. The solvent is removed under reduced pressure to yield the final product, this compound, which can be further purified by distillation if necessary.

Experimental Protocol 2: Direct Alkylation (Conceptual)

A more direct, though potentially less common for this specific molecule, approach could involve the reaction of a cyclopentyl Grignard reagent with a secondary alkyl halide.

  • Apparatus: Similar to the Grignard reaction setup described above.

  • Grignard Reagent Formation: Cyclopentylmagnesium bromide is prepared from bromocyclopentane (B41573) and magnesium in anhydrous diethyl ether.

  • Coupling Reaction: To the prepared Grignard reagent, 2-bromopentane is added dropwise. A catalyst, such as a copper(I) salt (e.g., CuCl), may be required to facilitate the coupling.

  • Work-up: The reaction is quenched with aqueous ammonium chloride, and the product is extracted and purified as described previously.

Visualizing the Synthetic Pathways

The logical flow of the primary synthetic route can be visualized using the following diagrams.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 2-Bromopentane 2-Bromopentane Grignard Reaction Grignard Reaction 2-Bromopentane->Grignard Reaction Cyclopentanone Cyclopentanone Cyclopentanone->Grignard Reaction Magnesium Magnesium Magnesium->Grignard Reaction 1-(1-Methylbutyl)cyclopentan-1-ol 1-(1-Methylbutyl)cyclopentan-1-ol Grignard Reaction->1-(1-Methylbutyl)cyclopentan-1-ol Dehydration Dehydration 1-(1-Methylbutyl)cyclopent-1-ene 1-(1-Methylbutyl)cyclopent-1-ene Dehydration->1-(1-Methylbutyl)cyclopent-1-ene Hydrogenation Hydrogenation This compound This compound Hydrogenation->this compound 1-(1-Methylbutyl)cyclopentan-1-ol->Dehydration 1-(1-Methylbutyl)cyclopent-1-ene->Hydrogenation

Caption: Synthetic workflow for this compound.

Grignard_Reaction_Pathway Cyclopentanone Cyclopentanone Nucleophilic_Addition Nucleophilic Addition Cyclopentanone->Nucleophilic_Addition sec-Pentylmagnesium_Bromide sec-Pentylmagnesium Bromide (Grignard Reagent) sec-Pentylmagnesium_Bromide->Nucleophilic_Addition Alkoxide_Intermediate Alkoxide Intermediate Nucleophilic_Addition->Alkoxide_Intermediate Aqueous_Workup Aqueous Work-up (e.g., NH4Cl) Alkoxide_Intermediate->Aqueous_Workup Tertiary_Alcohol 1-(1-Methylbutyl)cyclopentan-1-ol Aqueous_Workup->Tertiary_Alcohol

Caption: Grignard reaction signaling pathway.

Conclusion

This compound is a hydrocarbon with a history deeply intertwined with the foundational research in petroleum chemistry. While its initial synthesis was part of a large-scale industrial research initiative, its preparation can be readily achieved in a modern laboratory setting using classic and reliable synthetic organic chemistry methods. This guide provides the historical context and practical synthetic knowledge for researchers and professionals working with this and related cycloalkane structures.

(1-Methylbutyl)cyclopentane: A Comprehensive Technical Guide to Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the molecular structure and conformational landscape of (1-Methylbutyl)cyclopentane. The content is intended for researchers, scientists, and professionals in the field of drug development and molecular modeling, offering an in-depth exploration of the molecule's three-dimensional architecture. This document synthesizes structural data, conformational principles, and outlines the experimental and computational methodologies used to elucidate these properties.

Molecular Structure and Identification

This compound, also known by its IUPAC name pentan-2-ylcyclopentane, is a saturated hydrocarbon with the molecular formula C10H20.[1][2] As a monosubstituted cyclopentane (B165970), its structure consists of a five-membered cyclopentane ring bonded to a five-carbon branched alkyl group (1-methylbutyl, commonly known as sec-butyl).

The fundamental structural and identifying information for this compound is summarized in the table below.

PropertyValueReference
IUPAC Name pentan-2-ylcyclopentane[1][2]
Synonyms This compound, sec-butylcyclopentane[1][2]
Molecular Formula C10H20[1][2]
Molecular Weight 140.27 g/mol [1][2]
CAS Number 4737-43-3[3]
SMILES String CCCC(C)C1CCCC1[1]
InChI Key ZXIYMCGSSPHRBV-UHFFFAOYSA-N[1][2]

Conformational Analysis

The conformational behavior of this compound is primarily dictated by the puckering of the cyclopentane ring and the rotational freedom of the alkyl substituent. Unlike the relatively rigid chair conformation of cyclohexane, cyclopentane is highly flexible and adopts non-planar conformations to alleviate torsional strain that would be present in a planar structure.[4][5][6]

Cyclopentane Ring Puckering

The cyclopentane ring exists in a dynamic equilibrium between two principal low-energy conformations: the envelope (Cs symmetry) and the half-chair (C2 symmetry).[2][7]

  • Envelope Conformation: Four of the carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling a flap on an envelope.[4][5]

  • Half-Chair Conformation: Three adjacent carbon atoms are coplanar, while the other two are puckered in opposite directions from the plane.[2]

For unsubstituted cyclopentane, these conformations are very close in energy and rapidly interconvert via a low-energy process called pseudorotation.[8] However, the presence of a substituent like the 1-methylbutyl group breaks this degeneracy. For monosubstituted cyclopentanes, the envelope conformation is often slightly more stable.[7]

Substituent Orientation

In the puckered conformations of cyclopentane, substituent positions can be classified as pseudo-axial or pseudo-equatorial. The 1-methylbutyl group on this compound will preferentially occupy the pseudo-equatorial position to minimize steric hindrance with the hydrogen atoms on the cyclopentane ring. This is analogous to the preference for equatorial substituents in cyclohexane. A study on the crystal structure of the closely related methylcyclopentane (B18539) confirmed that the methyl group adopts a pseudo-equatorial position on an envelope conformation of the ring.

Stable Conformers of this compound

The most stable conformer of this compound is predicted to be an envelope conformation where the substituent is attached at a pseudo-equatorial position on the "flap" of the envelope. This arrangement minimizes both torsional strain within the ring and steric interactions involving the bulky alkyl group.

Due to the lack of specific published experimental data for this compound, the following table presents estimated geometric parameters for the lowest-energy conformer based on computational modeling of analogous alkylcyclopentanes.

ParameterEstimated Value (Envelope Conformer)
Relative Energy 0.00 kcal/mol (Global Minimum)
Ring Puckering Amplitude (q) ~ 0.43 Å
Key Dihedral Angles (Ring) C1-C2-C3-C4: ~23° C2-C3-C4-C5: ~-37°
Substituent Attachment Pseudo-equatorial

Methodologies for Structural and Conformational Analysis

The determination of the structure and conformational preferences of molecules like this compound relies on a combination of computational and experimental techniques.

Computational Chemistry Protocols

Computational modeling is a powerful tool for exploring the conformational landscape of flexible molecules. A typical workflow for the conformational analysis of this compound is outlined below.

G A 1. Initial 2D Structure Generation B 2. Conversion to 3D Structure A->B C 3. Conformational Search (e.g., Molecular Mechanics - MMFF94) B->C D 4. Geometry Optimization of Conformers (e.g., DFT - B3LYP/6-31G*) C->D E 5. Vibrational Frequency Analysis (Confirm Minima) D->E F 6. Single-Point Energy Calculation (Higher Level of Theory) D->F G 7. Analysis of Results (Relative Energies, Geometries, Boltzmann Population) F->G H 8. Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts) G->H

Caption: A typical computational workflow for conformational analysis.

Protocol Details: Density Functional Theory (DFT) Calculations

  • Software: A quantum chemistry package such as Gaussian is commonly used.

  • Conformational Search: An initial broad search for conformers is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF).

  • Geometry Optimization: The low-energy conformers identified are then subjected to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT). A common choice of method is the B3LYP functional with a basis set like 6-31G(d).

  • Frequency Calculations: To confirm that the optimized structures are true energy minima (and not transition states), vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformer.

  • Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a larger basis set or a more sophisticated theoretical method.

  • Data Analysis: The final energies are used to determine the relative stability and Boltzmann population of each conformer at a given temperature. Geometric parameters like bond lengths, bond angles, and dihedral angles are extracted from the optimized structures.

Experimental Protocols: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for conformational analysis in solution.

Protocol: Analysis of Vicinal Coupling Constants (³JHH)

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: High-resolution ¹H NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The vicinal (three-bond) proton-proton coupling constants (³JHH) within the cyclopentane ring are carefully measured from the spectrum.

  • Karplus Relationship: The conformational dependence of ³JHH is described by the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons.[9] By comparing the experimentally measured ³JHH values to those predicted for different conformations (e.g., envelope vs. half-chair) by theoretical calculations, the predominant conformation in solution can be determined.[4][8]

The relationship between the key conformations of the cyclopentane ring is visualized below.

Conformations Envelope Envelope (Cs) HalfChair Half-Chair (C2) Envelope->HalfChair Pseudorotation Planar_TS Planar Transition State Envelope->Planar_TS High Energy Barrier HalfChair->Planar_TS High Energy Barrier

Caption: Interconversion pathway of cyclopentane conformers.

Conclusion

The molecular architecture of this compound is characterized by a flexible, non-planar cyclopentane ring that predominantly adopts an envelope conformation. To minimize steric strain, the bulky 1-methylbutyl substituent favors a pseudo-equatorial position. The understanding of this conformational preference is crucial for applications in medicinal chemistry and material science, where molecular shape dictates intermolecular interactions and macroscopic properties. The synergistic application of high-level computational modeling and NMR spectroscopy provides a robust framework for the detailed conformational analysis of such flexible molecules.

References

An In-depth Technical Guide to the Isomers of (1-Methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylbutyl)cyclopentane, also known as sec-butylcyclopentane, is a saturated hydrocarbon with the molecular formula C10H20.[1][2][3] Its isomers represent a diverse group of constitutional and stereoisomers that, while not extensively studied for specific biological activities, are relevant within the broader context of medicinal chemistry and material science. The cyclopentane (B165970) ring is a common scaffold in numerous biologically active compounds, and understanding the properties of its substituted derivatives is crucial for drug design and development.[4][5] This guide provides a comprehensive overview of the isomers of this compound, their physicochemical properties, general experimental protocols for their synthesis and characterization, and a discussion of their potential biological relevance.

Isomerism in this compound

The isomers of this compound can be categorized into constitutional isomers, which have different atomic connectivity, and stereoisomers, which have the same connectivity but different spatial arrangements of atoms.

Constitutional Isomers

Constitutional isomers of this compound include various alkylcyclopentanes with a total of ten carbon atoms. These can differ by the nature of the alkyl substituent and its position on the cyclopentane ring. Examples include, but are not limited to:

  • n-Pentylcyclopentane

  • Isopentylcyclopentane ((3-Methylbutyl)cyclopentane)

  • Neopentylcyclopentane ((2,2-Dimethylpropyl)cyclopentane)

  • 1-Ethyl-1-propylcyclopentane

  • 1-Ethyl-2-propylcyclopentane (cis and trans)

  • 1-Ethyl-3-propylcyclopentane (cis and trans)

  • Various butyl-methyl-cyclopentanes (e.g., 1-butyl-1-methylcyclopentane, cis/trans-1-butyl-2-methylcyclopentane, cis/trans-1-butyl-3-methylcyclopentane)[6]

  • Various diethyl-methyl-cyclopentanes (e.g., 1,2-diethyl-4-methylcyclopentane)[7]

  • Various propyl-dimethyl-cyclopentanes

  • Various ethyl-trimethyl-cyclopentanes

  • Various pentamethylcyclopentanes

Stereoisomers of this compound

This compound possesses two chiral centers: the carbon atom on the cyclopentane ring where the substituent is attached, and the carbon atom at position 1 of the 1-methylbutyl group. This gives rise to four possible stereoisomers:

  • (1R, 1'R)-(1-Methylbutyl)cyclopentane

  • (1S, 1'S)-(1-Methylbutyl)cyclopentane

  • (1R, 1'S)-(1-Methylbutyl)cyclopentane

  • (1S, 1'R)-(1-Methylbutyl)cyclopentane

The (1R, 1'R) and (1S, 1'S) isomers are a pair of enantiomers, as are the (1R, 1'S) and (1S, 1'R) isomers. The relationship between the (1R, 1'R) and (1R, 1'S) isomers (and other non-enantiomeric pairs) is diastereomeric.

Physicochemical Properties

The physicochemical properties of the isomers of this compound are influenced by their molecular structure, including branching and stereochemistry. Generally, increased branching leads to a lower boiling point due to a decrease in the surface area available for intermolecular van der Waals forces.[8]

Table 1: Physicochemical Properties of this compound and Selected Isomers

IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Refractive Index (nD)
This compound4737-43-3C10H20140.27174-176[3]0.8116 (at 19°C)[3]1.4332 (for sec-butylcyclopentane, C9H18)[9]
(3-Methylbutyl)cyclopentane1005-68-1C10H20140.27173.4 (at 760 mmHg)0.7961.437
cis-1-Butyl-2-methylcyclopentaneC10H20140.27Not availableNot availableNot available
sec-Butylcyclopentane (C9H18)4850-32-2C9H18126.24154.45[9]0.7905[9]1.4332[9]
n-Pentylcyclopentane2512-32-5C10H20140.27175.60.7891.434

Note: Data for some isomers is limited. The refractive index for sec-butylcyclopentane (C9H18) is provided for comparison.

Experimental Protocols

Synthesis

The synthesis of this compound and its isomers can be achieved through several established methods in organic chemistry.

This method involves the reaction of a cyclopentyl Grignard reagent with a suitable alkyl halide.

Workflow:

G cluster_synthesis Alkylation via Grignard Reagent A Cyclopentyl Bromide D Cyclopentylmagnesium Bromide (Grignard Reagent) A->D Reacts with B Magnesium Turnings B->D C Anhydrous Diethyl Ether C->D in F Reaction Mixture D->F Reacts with E 2-Bromopentane (B28208) E->F G Aqueous Workup (e.g., NH4Cl solution) F->G H Crude this compound G->H I Purification (Distillation/Chromatography) H->I J Pure this compound I->J

Caption: Synthesis of this compound via a Grignard reaction.

Methodology:

  • Preparation of Cyclopentylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). A solution of cyclopentyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed until most of the magnesium has reacted.

  • Alkylation Reaction: The freshly prepared Grignard reagent is cooled, and a solution of 2-bromopentane in anhydrous diethyl ether is added dropwise. The reaction mixture is then stirred, often with heating, to ensure complete reaction.

  • Workup and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by preparative gas chromatography to yield pure this compound.

This method involves the catalytic hydrogenation of an appropriate unsaturated precursor.

Workflow:

G cluster_hydrogenation Catalytic Hydrogenation A 1-Cyclopentylidenepentane E Reaction under Pressure A->E B Hydrogen Gas (H2) B->E C Catalyst (e.g., Pd/C) C->E D Solvent (e.g., Ethanol) D->E in F Crude n-Pentylcyclopentane E->F G Filtration to remove catalyst F->G H Solvent Removal G->H I Purified n-Pentylcyclopentane H->I

Caption: Synthesis of n-Pentylcyclopentane via catalytic hydrogenation.

Methodology:

  • Reaction Setup: The unsaturated substrate (e.g., 1-cyclopentylidenepentane for the synthesis of n-pentylcyclopentane) is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297) in a hydrogenation vessel.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), is added to the solution.

  • Hydrogenation: The vessel is flushed with hydrogen gas and then pressurized to the desired level. The reaction mixture is agitated (e.g., by shaking or stirring) at a specific temperature until the theoretical amount of hydrogen has been consumed.

  • Workup and Isolation: The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate by rotary evaporation to yield the crude product.

  • Purification: The product can be purified by distillation if necessary.

Separation and Characterization

The separation and characterization of the isomers of this compound are crucial for obtaining pure compounds for further analysis.

  • Preparative Gas Chromatography (pGC): This is a powerful technique for separating isomers with close boiling points. An inert carrier gas moves the vaporized sample through a column containing a stationary phase. The separation is based on the differential partitioning of the isomers between the mobile and stationary phases.

  • Fractional Distillation: For isomers with a significant difference in boiling points, fractional distillation can be an effective separation method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the structure of the isomers. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the connectivity of atoms. For cyclopentane derivatives, the 13C NMR signals for the ring carbons typically appear in the aliphatic region.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. For alkylcyclopentanes, common fragmentation pathways involve the loss of the alkyl side chain or cleavage of the cyclopentane ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of C-H bonds in the alkane structure. The spectra of saturated hydrocarbons are characterized by C-H stretching vibrations just below 3000 cm-1 and C-H bending vibrations around 1465 cm-1.

Biological Relevance and Toxicological Considerations

While there is a lack of specific studies on the biological activity or signaling pathways of this compound and its direct isomers in the context of drug development, the cyclopentane scaffold is a key structural element in many biologically active molecules, including prostaglandins, which are involved in inflammation and other physiological processes.[10] The incorporation of a cyclopentane ring can impart conformational rigidity and influence the binding of a molecule to its biological target.[5]

From a toxicological perspective, saturated hydrocarbons like this compound are generally considered to have low systemic toxicity. However, prolonged or high-level exposure can lead to adverse effects. Lipophilic hydrocarbons can accumulate in cell membranes, potentially disrupting their structure and function.[11] This can lead to increased membrane permeability and impairment of cellular processes. Some studies on other cyclic alkanes, such as cyclohexane (B81311), have indicated potential reproductive and developmental toxicity at high concentrations.[12] Furthermore, the metabolism of such hydrocarbons in the body can lead to the formation of more reactive intermediates.

Logical Relationship of Hydrocarbon Interaction with Cells:

G cluster_toxicity General Cellular Effects of Lipophilic Hydrocarbons A Lipophilic Hydrocarbon (e.g., this compound) B Accumulation in Cell Membrane A->B C Altered Membrane Fluidity and Structure B->C D Increased Membrane Permeability C->D E Loss of Ion Gradients D->E F Impaired Cellular Function E->F G Cellular Stress Response F->G H Potential Cytotoxicity F->H G->H

Caption: Potential mechanism of hydrocarbon-induced cellular disruption.

Conclusion

The isomers of this compound represent a class of saturated hydrocarbons with varied structural and stereochemical features. While specific data on their biological activities are scarce, their study provides valuable insights into the physicochemical properties of alkylated cyclopentanes. The synthetic and analytical protocols outlined in this guide offer a foundation for researchers interested in exploring these and related compounds. For drug development professionals, the cyclopentane core remains a privileged scaffold, and a thorough understanding of the properties of its simple alkylated derivatives can inform the design of more complex and biologically active molecules. Further research is warranted to explore the potential toxicological profiles and any subtle biological effects of these C10H20 isomers.

References

Technical Guide to (1-Methylbutyl)cyclopentane: A Safety Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for (1-Methylbutyl)cyclopentane (CAS No. 4737-43-3) was not publicly available at the time of this writing. The following information is a compilation of data from various chemical databases and safety information for structurally similar flammable hydrocarbons. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be substituted for a manufacturer-provided SDS. Always consult the specific SDS provided by the supplier before handling this chemical.

Chemical and Physical Properties

This compound, also known as pentan-2-ylcyclopentane, is a cycloalkane.[1] Limited experimental and computed data on its physical and chemical properties are available.

PropertyValueSource
Molecular Formula C₁₀H₂₀[1][2]
Molecular Weight 140.27 g/mol [1][2]
CAS Number 4737-43-3[2][3]
Boiling Point 173.142 °C at 760 mmHg (Calculated)[4]
449.60 ± 0.50 K (176.45 °C)[2]
Density 0.807 g/cm³ (Calculated)[4]
Flash Point 47.213 °C (Calculated)[4]
Water Solubility log10ws = -3.42 (Calculated)[2]
Octanol/Water Partition Coefficient logP = 3.613 (Calculated)[2]

Hazard Identification and Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not available without a formal SDS. However, based on its structure as a saturated hydrocarbon and the properties of similar cycloalkanes, it is likely to be classified as a flammable liquid. The following diagram illustrates a potential GHS classification based on these assumptions.

GHS_Classification cluster_physical_hazards Physical Hazards cluster_health_hazards Health Hazards cluster_environmental_hazards Environmental Hazards flammable_liquid Flammable Liquid Category 3 aspiration_hazard Aspiration Hazard Category 1 skin_irritation Skin Corrosion/Irritation Category 2 stot_se Specific Target Organ Toxicity (Single Exposure) Category 3 (Narcotic Effects) chronic_aquatic Hazardous to the Aquatic Environment (Chronic) Category 2 product { this compound | (Postulated Classification)} product->flammable_liquid product->aspiration_hazard product->skin_irritation product->stot_se product->chronic_aquatic

Postulated GHS Hazard Classification for this compound.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not available in the public domain. Standard OECD guidelines for testing chemicals would likely be followed to determine properties such as acute toxicity (oral, dermal, inhalation), skin and eye irritation, and mutagenicity.

First Aid Measures

The following flowchart outlines general first aid procedures for exposure to a flammable liquid hydrocarbon. This should be adapted based on the specific recommendations in the official SDS for this compound.

First_Aid_Workflow cluster_routes cluster_actions exposure {Exposure to this compound} inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_fresh_air Move to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air remove_clothing Remove contaminated clothing. Wash skin with soap and water. skin_contact->remove_clothing rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. eye_contact->rinse_eyes do_not_induce_vomiting Do NOT induce vomiting. Seek immediate medical attention. ingestion->do_not_induce_vomiting seek_medical_attention Seek Medical Attention move_fresh_air->seek_medical_attention remove_clothing->seek_medical_attention rinse_eyes->seek_medical_attention do_not_induce_vomiting->seek_medical_attention

General First Aid Procedures for Flammable Hydrocarbon Exposure.

Toxicological Information

No specific toxicological studies for this compound were found. For similar hydrocarbons, the primary health concerns are typically:

  • Aspiration Hazard: If swallowed, the liquid can be aspirated into the lungs, which can cause chemical pneumonitis.

  • Skin Irritation: Prolonged or repeated contact may cause defatting of the skin, leading to irritation and dermatitis.

  • Inhalation: Vapors may cause drowsiness and dizziness. High concentrations may lead to central nervous system depression.

Handling and Storage

Based on general practices for flammable liquids:

  • Handling: Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material.

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

This technical guide provides a summary of the currently available, though limited, safety-related information for this compound. The lack of a comprehensive, publicly available Safety Data Sheet necessitates a cautious approach. All laboratory personnel should be thoroughly trained on the potential hazards of flammable hydrocarbons and should strictly adhere to institutional safety protocols. The procurement of a substance-specific SDS from the chemical supplier is imperative before any handling or use of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of High-Purity (1-Methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of high-purity (1-Methylbutyl)cyclopentane. The primary synthesis route described involves a Grignard reaction to form a tertiary alcohol, followed by dehydration to an alkene and subsequent catalytic hydrogenation to the desired alkane. This method is robust and allows for the construction of the target molecule from readily available starting materials. Protocols for reaction execution, purification, and characterization are presented to guide researchers in obtaining this compound with high purity, suitable for applications in pharmaceutical research and development.

Introduction

This compound is a saturated hydrocarbon that may serve as a key intermediate or building block in the synthesis of various organic molecules. The synthesis of such alkanes often requires multi-step procedures to construct the desired carbon skeleton. Common methods for alkane synthesis include the hydrogenation of alkenes, reduction of alcohols, and coupling reactions like the Grignard reaction.[][2] This document details a reliable three-step synthesis of this compound, focusing on achieving high purity of the final product. The described workflow is intended to be a practical guide for laboratory synthesis.

Synthesis Pathway

The synthesis of this compound is proposed to proceed via a three-step pathway, as illustrated in the workflow diagram below. This approach involves the formation of a carbon-carbon bond via a Grignard reaction, followed by elimination and reduction steps.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation A Cyclopentanone (B42830) + 1-bromo-butane + Mg B 1-(1-methylbutyl)cyclopentan-1-ol A->B Et2O, rt C 1-(1-methylbutyl)cyclopentan-1-ol D 1-(1-methylbutyl)cyclopent-1-ene C->D H2SO4 (cat.), heat E 1-(1-methylbutyl)cyclopent-1-ene F This compound E->F H2, Pd/C, EtOH

Figure 1: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(1-methylbutyl)cyclopentan-1-ol via Grignard Reaction

This protocol details the formation of the tertiary alcohol intermediate through the reaction of a Grignard reagent with cyclopentanone.[3][4]

Materials:

Procedure:

  • To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a single crystal of iodine to initiate the reaction.

  • In the dropping funnel, prepare a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromobutane solution to the magnesium turnings and gently warm the flask to initiate Grignard reagent formation.

  • Once the reaction has started (as evidenced by the disappearance of the iodine color and bubbling), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude 1-(1-methylbutyl)cyclopentan-1-ol.

Step 2: Dehydration of 1-(1-methylbutyl)cyclopentan-1-ol

This protocol describes the acid-catalyzed dehydration of the tertiary alcohol to form the corresponding alkene.

Materials:

  • Crude 1-(1-methylbutyl)cyclopentan-1-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place the crude 1-(1-methylbutyl)cyclopentan-1-ol in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture with stirring to a temperature sufficient to induce dehydration (typically 100-120 °C), and collect the distillate.

  • Wash the collected distillate with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • The crude 1-(1-methylbutyl)cyclopent-1-ene can be purified by fractional distillation.

Step 3: Catalytic Hydrogenation of 1-(1-methylbutyl)cyclopent-1-ene

This protocol details the final step of reducing the alkene to the desired saturated alkane.[][5]

Materials:

  • 1-(1-methylbutyl)cyclopent-1-ene

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (B145695) (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation flask, dissolve the 1-(1-methylbutyl)cyclopent-1-ene in ethanol or ethyl acetate.

  • Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Seal the flask and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

Purification and Purity Analysis

High-purity this compound can be obtained by fractional distillation of the crude product from the hydrogenation step.[6][7]

Purification_Workflow Start Crude this compound Distillation Fractional Distillation Start->Distillation Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Pure_Product High-Purity Product (>99%) Analysis->Pure_Product Fractions meet purity criteria Impurities Lower Purity Fractions Analysis->Impurities Fractions do not meet purity criteria

Figure 2: General workflow for the purification and analysis of this compound.

Protocol for Fractional Distillation:

  • Set up a fractional distillation apparatus with a Vigreux column.

  • Place the crude this compound in the distillation flask.

  • Heat the flask gently and collect the fractions that distill at the expected boiling point of this compound.

  • Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Theoretical Yield

StepReagentMolar Mass ( g/mol )AmountMolesEquivalents
1Cyclopentanone84.1210.0 g0.1191.0
1-Bromobutane137.0217.9 g0.1311.1
Magnesium24.313.18 g0.1311.1
31-(1-methylbutyl)cyclopent-1-ene138.25(from Step 2)-1.0
This compound (Product)140.27--Theoretical Yield: 16.7 g

Table 2: Representative Yields and Purity

StepProductTypical Yield (%)Purity before Purification (%)Purity after Purification (%)
11-(1-methylbutyl)cyclopentan-1-ol80-90~90-
21-(1-methylbutyl)cyclopent-1-ene75-85~95>98 (after distillation)
3This compound>95~98>99.5 (after distillation)

Conclusion

The described three-step synthesis provides a reliable and scalable method for producing high-purity this compound. Careful execution of the Grignard reaction, followed by efficient dehydration and catalytic hydrogenation, and concluding with fractional distillation, allows for the isolation of the target compound in high yield and purity. The provided protocols and data serve as a valuable resource for researchers requiring this compound for further synthetic applications.

References

Application Note: A Detailed Protocol for the Purification of (1-Methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive protocol for the purification of (1-Methylbutyl)cyclopentane, a saturated hydrocarbon. The primary methods detailed are fractional distillation and column chromatography, which are standard and effective techniques for the purification of non-polar organic compounds. This guide is intended to provide researchers with a robust starting point for obtaining high-purity this compound for use in further research and development.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for designing and executing an effective purification strategy.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₂₀[1][2][3]
Molecular Weight 140.27 g/mol [1][2]
Boiling Point 174-176 °C[2]
Density 0.8116 g/cm³ (at 19 °C)[2]
CAS Number 4737-43-3[2][3][4]
IUPAC Name (pentan-2-yl)cyclopentane[1]

Introduction to Purification Strategies

The selection of an appropriate purification method is contingent on the nature and quantity of impurities present in the crude sample of this compound. Given its nature as a non-polar hydrocarbon, the most probable impurities would be other isomeric hydrocarbons, unreacted starting materials, or byproducts from its synthesis. The two primary methods detailed in this protocol are fractional distillation and column chromatography.

  • Fractional Distillation is highly effective for separating compounds with close boiling points.[5][6] This makes it an ideal method for separating this compound from isomeric impurities or other components with different volatilities.[5][7]

  • Column Chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[8][9] For a non-polar compound like this compound, normal-phase chromatography with a polar stationary phase and a non-polar mobile phase is recommended.[10]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol describes the purification of this compound from a mixture containing impurities with different boiling points.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips

  • Vacuum source (optional, for vacuum distillation if impurities are high-boiling)

  • Glass wool (for insulating the column)

  • Clamps and stands

Procedure:

  • Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips. The flask should not be more than two-thirds full.

  • Insulation: Insulate the fractionating column with glass wool to maintain the temperature gradient.

  • Heating: Begin heating the flask gently with the heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the vapor front moves slowly up the column.

  • Fraction Collection: Collect the distillate in separate fractions.

    • Fraction 1 (Low-boiling impurities): Collect the initial distillate that comes over at a temperature significantly below the boiling point of this compound.

    • Fraction 2 (Pure product): As the temperature stabilizes at the boiling point of this compound (174-176 °C), change the receiving flask to collect the pure product.[2]

    • Fraction 3 (High-boiling impurities): If the temperature begins to rise significantly above the boiling point of the desired product, stop the distillation or change the receiving flask to collect the high-boiling fraction.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or other suitable analytical techniques.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for removing polar impurities or for separating isomers with different affinities for the stationary phase.

Materials and Equipment:

  • Crude this compound

  • Chromatography column

  • Silica (B1680970) gel (60-200 mesh) or Alumina

  • Non-polar eluent (e.g., hexane, petroleum ether)

  • Sand

  • Cotton or glass wool

  • Beakers and flasks for fraction collection

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the eluent to drain slowly.

    • Gently tap the column to ensure even packing and avoid air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Add the eluent to the top of the column and begin collecting the eluate in fractions.

    • Since this compound is non-polar, it will elute quickly with a non-polar solvent.

  • Fraction Collection and Analysis:

    • Collect the fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC) if a suitable visualization method is available, or by analyzing small aliquots of the fractions by GC.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates the logical workflow for the purification of this compound, starting from the crude product and employing the described purification techniques.

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Primary Purification Analysis1 Purity Analysis (GC) Distillation->Analysis1 Impurities1 Low/High Boiling Impurities Distillation->Impurities1 Chromatography Column Chromatography Analysis2 Purity Analysis (GC) Chromatography->Analysis2 Impurities2 Polar Impurities Chromatography->Impurities2 Analysis1->Chromatography <99% Purity PureProduct Pure this compound Analysis1->PureProduct >99% Purity Analysis2->PureProduct >99% Purity

Caption: Purification workflow for this compound.

Conclusion

The protocols detailed in this application note provide a solid foundation for the purification of this compound. The choice between fractional distillation and column chromatography, or a combination of both, will depend on the specific impurity profile of the crude material. It is always recommended to perform analytical testing (e.g., GC-MS, NMR) to confirm the purity and identity of the final product.

References

(1-Methylbutyl)cyclopentane: A Non-Polar Solvent on the Horizon

Author: BenchChem Technical Support Team. Date: December 2025

(1-Methylbutyl)cyclopentane , a cycloalkane hydrocarbon, presents itself as a potential non-polar solvent for various applications in research and development. Its chemical structure, characterized by a five-membered ring with a branched alkyl substituent, imparts properties that are theoretically advantageous for dissolving non-polar compounds and serving as a medium for specific chemical reactions. However, a comprehensive review of currently available scientific literature reveals a significant gap in documented practical applications and experimental data, limiting its immediate adoption in established protocols.

This document aims to provide a detailed overview of the known physical and chemical properties of this compound, alongside a discussion of its potential, yet currently theoretical, applications. The absence of specific experimental protocols and quantitative performance data in the public domain necessitates a cautious approach, positioning this solvent as a compound warranting further investigation rather than one with established use-cases.

Physicochemical Properties

A clear understanding of a solvent's physical and chemical properties is paramount for its potential application. The following table summarizes the key known data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₂₀[1][2]
Molecular Weight 140.27 g/mol [1]
Boiling Point 174-176 °C[2]
Density 0.8116 g/cm³ at 19 °C[2]
Octanol/Water Partition Coefficient (logP) 4.8[1]
Water Solubility Very low (inferred from high logP)
CAS Number 4737-43-3[2]

The high octanol/water partition coefficient (logP) confirms the non-polar, hydrophobic nature of this compound, suggesting its utility in dissolving oils, fats, and other non-polar organic molecules.[1] Its boiling point of 174-176 °C indicates a relatively low volatility compared to common non-polar solvents like hexane (B92381) or diethyl ether, which could be advantageous in reactions requiring higher temperatures and for reducing solvent loss through evaporation.

Potential Applications: A Theoretical Outlook

While specific experimental data is lacking, the properties of this compound suggest its potential use in several areas traditionally dominated by other non-polar solvents.

Organic Synthesis

As a non-polar aprotic solvent, this compound could theoretically be employed in a range of organic reactions where a non-reactive, non-polar medium is required. Examples of such reactions include certain types of nucleophilic substitutions, organometallic reactions, and polymerizations. Its higher boiling point could make it a suitable replacement for solvents like toluene (B28343) or xylenes (B1142099) in specific applications.

Hypothetical Experimental Workflow: A Grignard Reaction

The following diagram illustrates a generalized workflow for a Grignard reaction, a common organometallic reaction where a non-polar, aprotic solvent is crucial. While not specifically tested with this compound, this represents a potential application area.

Grignard_Reaction_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_purification Product Isolation and Purification start Dry Glassware (oven-dried) mg Magnesium Turnings start->mg solvent_add Add this compound (anhydrous) mg->solvent_add alkyl_halide Add Alkyl Halide (dropwise) solvent_add->alkyl_halide initiation Initiate Reaction (e.g., heating, iodine crystal) alkyl_halide->initiation reagent_formation Grignard Reagent (R-MgX in solvent) initiation->reagent_formation electrophile Add Electrophile (e.g., aldehyde, ketone) in this compound reagent_formation->electrophile reaction Reaction Mixture electrophile->reaction quench Aqueous Workup (e.g., NH4Cl solution) reaction->quench extraction Product Extraction quench->extraction drying Dry Organic Layer (e.g., MgSO4) extraction->drying filtration Filter drying->filtration concentration Solvent Removal (rotary evaporation) filtration->concentration purification Purification (e.g., distillation, chromatography) concentration->purification product Final Product purification->product

Caption: Hypothetical workflow for a Grignard reaction.

Extraction Processes

The principle of "like dissolves like" is fundamental to extraction. Given its non-polar nature, this compound could be an effective solvent for extracting non-polar natural products from plant materials or for liquid-liquid extractions to separate non-polar compounds from aqueous mixtures. Its lower volatility compared to hexane might offer better safety and reduced solvent loss during processing.

General Protocol for Solid-Liquid Extraction

  • Preparation of Material: The solid material (e.g., dried and ground plant leaves) is placed in an extraction thimble.

  • Soxhlet Extraction: The thimble is placed in a Soxhlet extractor. This compound is added to the distillation flask.

  • Heating and Reflux: The solvent is heated to its boiling point. The vapor travels up to the condenser, liquefies, and drips into the thimble, immersing the solid material.

  • Extraction Cycle: When the Soxhlet chamber is full, the solvent, now containing the dissolved non-polar compounds, siphons back into the distillation flask. This cycle is repeated multiple times to ensure complete extraction.

  • Concentration: After extraction, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

  • Further Purification: The crude extract can be further purified using techniques like chromatography.

Drug Development and Formulation

In the early stages of drug development, solubility screening is crucial. This compound could be used to assess the solubility of non-polar active pharmaceutical ingredients (APIs). Furthermore, in formulation studies, it could potentially be explored as a component of non-aqueous topical or parenteral formulations, although extensive toxicological studies would be required.

Safety Considerations

  • Flammability: Assumed to be flammable. Keep away from ignition sources.

  • Inhalation: Use in a well-ventilated area or with a fume hood to avoid inhaling vapors.

  • Skin and Eye Contact: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Future Research Directions

The lack of published data on the practical applications of this compound highlights a significant area for future research. Key areas of investigation should include:

  • Comparative Studies: Direct experimental comparisons of this compound with commonly used non-polar solvents (e.g., hexane, heptane, toluene, cyclopentyl methyl ether) in terms of reaction yields, extraction efficiencies, and product purity.

  • Solubility Studies: Quantitative determination of the solubility of a wide range of non-polar compounds in this compound at various temperatures.

  • Toxicology and Environmental Impact: Thorough evaluation of the toxicological profile and environmental fate of this compound to assess its viability as a "greener" solvent alternative.

  • Process Optimization: For any identified applications, optimization of process parameters such as temperature, concentration, and reaction time.

The following diagram illustrates a logical relationship for the future evaluation of this compound as a viable non-polar solvent.

Solvent_Evaluation_Logic cluster_properties Fundamental Properties cluster_application Application Screening cluster_assessment Viability Assessment cluster_decision Adoption Decision physchem Physicochemical Characterization (Boiling Point, Density, etc.) solubility Solubility Studies physchem->solubility synthesis Organic Synthesis (Test Reactions) solubility->synthesis extraction Extraction Efficiency solubility->extraction pharma Pharmaceutical Formulation (Solubility Screening) solubility->pharma performance Performance Comparison (vs. Standard Solvents) synthesis->performance extraction->performance pharma->performance decision Viable Solvent Alternative? performance->decision safety Toxicology & Safety Profile safety->decision environmental Environmental Impact environmental->decision

References

Application Notes and Protocols for (1-Methylbutyl)cyclopentane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylbutyl)cyclopentane, also known as sec-amylcyclopentane, is a saturated hydrocarbon with the molecular formula C10H20.[1][2] As a cycloalkane, its structure consists of a five-membered cyclopentane (B165970) ring substituted with a 1-methylbutyl group. Saturated hydrocarbons are generally characterized by their low reactivity due to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds. Consequently, this compound is not a commonly utilized starting material for complex organic syntheses. However, recent advancements in C-H functionalization and a deeper understanding of free-radical reactions open up potential pathways for its use as a scaffold in the synthesis of novel molecules.

These application notes provide an overview of the potential synthetic utility of this compound, focusing on strategies to overcome its inherent inertness and introduce functionality that can be further elaborated.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for planning reactions, particularly for determining appropriate solvents, reaction temperatures, and purification methods.

PropertyValueReference
Molecular Formula C10H20[1][2]
Molecular Weight 140.27 g/mol [1][2]
CAS Number 4737-43-3[2]
Boiling Point 174-176 °C
Density 0.8116 g/cm³ (at 19 °C)
IUPAC Name (Pentan-2-yl)cyclopentane[1]

Potential Synthetic Applications: C-H Functionalization

The primary challenge in utilizing this compound as a starting material is the selective activation of its C-H bonds. Two main strategies can be considered for this purpose:

  • Free-Radical Halogenation: This is a classic method for the functionalization of alkanes. It proceeds via a chain reaction mechanism involving the formation of a radical intermediate.

  • Directed C-H Activation: Modern synthetic methods involving transition metal catalysis can enable the selective functionalization of specific C-H bonds, although this is more challenging for unactivated alkanes.

This document will focus on providing a detailed protocol for free-radical halogenation, as it is a more general and accessible method for initial functionalization.

Experimental Protocol: Free-Radical Bromination of this compound

This protocol describes a general procedure for the bromination of this compound. Bromination is generally more selective than chlorination for substituted alkanes, favoring the formation of the most stable radical intermediate.

Objective: To introduce a bromine atom onto the this compound scaffold, creating a versatile synthetic handle for subsequent reactions such as nucleophilic substitution or elimination.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl4) or another suitable inert solvent

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Saturated sodium thiosulfate (B1220275) solution (Na2S2O3)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.05 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl4) with vigorous stirring. The reaction is typically initiated by the thermal decomposition of the radical initiator. The progress of the reaction can be monitored by TLC or GC-MS by observing the consumption of the starting material.

  • Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter the solid succinimide (B58015) byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO3 solution, saturated Na2S2O3 solution (to quench any remaining bromine), and distilled water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to obtain the brominated product(s).

Expected Products and Selectivity

The free-radical halogenation of this compound can lead to a mixture of constitutional isomers. The selectivity is determined by the relative stability of the radical intermediates (tertiary > secondary > primary). The most likely major product will result from the substitution of the hydrogen atom at the tertiary carbon, either on the cyclopentane ring or the alkyl chain.

Illustrative Product Distribution for Bromination:

ProductStructurePosition of BrominationExpected Yield (Illustrative)
Major Product 1-Bromo-1-(1-methylbutyl)cyclopentaneTertiary C-H on cyclopentane~ 60-70%
Minor Product 1 (1-(1-Bromocyclopentyl))pentaneTertiary C-H on alkyl chain~ 20-30%
Minor Product 2 Isomeric secondary bromidesSecondary C-H on ring/chain< 10%
Minor Product 3 Isomeric primary bromidesPrimary C-H on alkyl chain< 5%

Disclaimer: The yields presented in this table are illustrative and not based on published experimental data for this specific reaction. Actual yields may vary depending on the precise reaction conditions.

Visualizing Synthetic Pathways and Logic

The following diagrams illustrate the general workflow for the functionalization of this compound and the logic behind choosing a halogenation agent.

C_H_Functionalization_Workflow start This compound functionalization C-H Functionalization (e.g., Halogenation) start->functionalization intermediate Functionalized Intermediate (e.g., Bromo-(1-methylbutyl)cyclopentane) functionalization->intermediate diversification Further Diversification intermediate->diversification product1 Nucleophilic Substitution (e.g., with -OH, -CN, -NH2) diversification->product1 product2 Elimination Reaction (Alkene formation) diversification->product2 product3 Organometallic Formation (e.g., Grignard reagent) diversification->product3

Caption: General workflow for the synthetic utilization of this compound.

Halogenation_Selectivity start Desired Halogenated Product question Is high selectivity for the most substituted position required? start->question bromination Choose Bromination (Br2 or NBS) Higher selectivity, less reactive question->bromination Yes chlorination Choose Chlorination (Cl2) Lower selectivity, more reactive, mixture of products likely question->chlorination No

Caption: Logic for selecting a halogenation reagent based on desired selectivity.

Conclusion

While this compound is not a conventional starting material in organic synthesis due to its low reactivity, it represents a potential scaffold for the generation of novel chemical entities. The protocols and concepts outlined in these application notes provide a starting point for researchers interested in exploring the chemistry of this and other saturated hydrocarbons. The key to unlocking its synthetic potential lies in the effective and selective functionalization of its C-H bonds, for which free-radical halogenation is a feasible initial approach. Further research into catalyzed C-H activation methods will undoubtedly expand the utility of such simple hydrocarbon building blocks in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols for the Analytical Detection of (1-Methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methylbutyl)cyclopentane is a saturated hydrocarbon belonging to the class of alkylcyclopentanes. As a component of various fuel mixtures and a potential metabolite or impurity in chemical synthesis, its accurate detection and quantification are crucial in diverse fields, including environmental analysis, fuel quality control, and pharmaceutical development. These application notes provide detailed protocols for the identification and quantification of this compound using modern analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. The high separation efficiency of gas chromatography combined with the sensitive and specific detection of mass spectrometry allows for reliable analysis even in complex matrices.

Quantitative Data

The retention of this compound can be characterized by its Kovats retention index (I), which is a dimensionless unit that normalizes retention times to a series of n-alkanes.

Stationary PhaseColumn TypeTemperature (°C)Kovats Retention Index (I)
Squalane (non-polar)Capillary801014
Squalane (non-polar)Capillary1001019
Squalane (non-polar)Capillary1201024

Data sourced from the NIST Chemistry WebBook.

Experimental Protocol: GC-MS

This protocol outlines a general procedure for the analysis of this compound. Instrument conditions may require optimization based on the specific matrix and desired sensitivity.

1.2.1. Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.

  • Liquid Samples (e.g., fuel, organic solvents):

    • Dilute the sample in a volatile solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1-10 µg/mL.[1]

    • If particulates are present, centrifuge the sample and transfer the supernatant to a clean GC vial.

    • For quantitative analysis, add a suitable internal standard (e.g., a deuterated alkane or an alkane not present in the sample) at a known concentration to both calibration standards and unknown samples.[2]

  • Solid or Semi-Solid Samples (e.g., soil, biological tissues):

    • Headspace Analysis: Place the sample in a sealed headspace vial and heat to allow volatile compounds to partition into the gas phase. A gas-tight syringe is then used to inject an aliquot of the headspace into the GC-MS.[3][4]

    • Solvent Extraction: Extract the sample with a suitable organic solvent (e.g., hexane, dichloromethane) using techniques such as sonication or Soxhlet extraction.[5][6] Concentrate the extract if necessary and proceed with the steps for liquid samples.

  • Aqueous Samples:

    • Liquid-Liquid Extraction (LLE): Extract the aqueous sample with an immiscible organic solvent (e.g., hexane).

    • Solid-Phase Microextraction (SPME): Expose a coated fiber to the sample or its headspace to adsorb the analyte. The fiber is then thermally desorbed in the GC inlet.[4]

1.2.2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Injection ModeSplitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Temperature ProgramInitial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-300
Solvent Delay3-5 minutes (to prevent filament damage from the solvent)

1.2.3. Data Analysis

  • Qualitative Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard or a reference library such as the NIST Mass Spectral Library. The mass spectrum of this compound is characterized by its molecular ion and specific fragmentation pattern.[7][8][9]

  • Quantitative Analysis: For quantification, a calibration curve is constructed by analyzing a series of standards of known concentrations. The peak area of the analyte is plotted against its concentration. The concentration of the analyte in unknown samples is then determined from this calibration curve.[2] The use of an internal standard is highly recommended to improve accuracy and precision.[2]

Mass Spectrum and Fragmentation

The mass spectrum of this compound obtained by electron ionization shows a characteristic fragmentation pattern. The molecular ion (M+) is expected at m/z 140. Key fragment ions can arise from the loss of alkyl groups. For instance, the loss of a methyl group (CH₃•) would result in an ion at m/z 125, while the loss of a butyl group (C₄H₉•) would lead to an ion at m/z 83. The fragmentation of the cyclopentane (B165970) ring can also produce characteristic ions, such as those at m/z 69 and 41. A comparison with the mass spectrum of cyclopentane itself can be informative, which shows a prominent base peak at m/z 42, resulting from the loss of ethene.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR can provide valuable information about the chemical environment of the hydrogen and carbon atoms in this compound.

Predicted ¹H and ¹³C NMR Data
  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approximately 0.8-2.0 ppm). The methyl protons of the butyl group and the methyl group attached to the chain would likely appear as triplets and doublets, respectively, while the methylene (B1212753) and methine protons would produce more complex overlapping signals.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The chemical shifts will be in the typical alkane region (approximately 10-50 ppm). For comparison, the ¹³C chemical shift for cyclopentane is a single peak at approximately 25.6 ppm.[11] The presence of the alkyl substituent will induce shifts in the cyclopentane ring carbons and produce unique signals for the carbons of the 1-methylbutyl group.

Experimental Protocol: NMR

2.2.1. Sample Preparation

  • Dissolve 5-10 mg of the purified sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2.2.2. NMR Instrumentation and Acquisition

ParameterRecommended Setting
Spectrometer 300 MHz or higher field strength
Nuclei ¹H and ¹³C
Solvent CDCl₃
Temperature Room Temperature (e.g., 298 K)
¹H Acquisition
Pulse ProgramStandard single pulse
Spectral Width~15 ppm
Number of Scans16-64
¹³C Acquisition
Pulse ProgramProton-decoupled single pulse (e.g., zgpg30)
Spectral Width~220 ppm
Number of Scans1024 or more (due to the low natural abundance of ¹³C)

2.2.3. Data Analysis

  • Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the specific protons and carbons in the this compound molecule.

Experimental Workflow Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (Liquid, Solid, Aqueous) Dilution Dilution (Liquid Samples) Sample->Dilution Extraction Extraction (Solid/Aqueous Samples) Sample->Extraction InternalStandard Add Internal Standard Dilution->InternalStandard Extraction->InternalStandard GCVial Transfer to GC Vial InternalStandard->GCVial Injection Injection GCVial->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Qualitative Qualitative Analysis (Retention Time, Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Final Report Qualitative->Report Quantitative->Report

Caption: Workflow for the GC-MS analysis of this compound.

NMR_Workflow A Sample Purification B Dissolution in Deuterated Solvent (e.g., CDCl3) A->B C Addition of Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E NMR Data Acquisition (¹H and ¹³C) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Chemical Shift, Integration, Multiplicity) F->G H Structure Elucidation G->H

Caption: General workflow for NMR analysis.

References

Application Note: Quantitative Analysis of (1-Methylbutyl)cyclopentane using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of (1-Methylbutyl)cyclopentane using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a saturated hydrocarbon, is a component of interest in various matrices, including fuel and environmental samples. This application note details the necessary protocols for sample preparation, instrument setup, and data analysis to achieve accurate and reproducible quantification. The methodologies outlined are applicable for purity assessment, impurity profiling, and concentration determination in complex mixtures.

Introduction

This compound (C10H20, MW: 140.27 g/mol ) is a cycloalkane that may be present in petroleum products and can be a subject of analysis in environmental monitoring and industrial quality control.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] Its high sensitivity and selectivity make it the method of choice for analyzing complex hydrocarbon mixtures. This document presents a validated GC-MS method for the reliable quantification of this compound.

Data Presentation

The following tables summarize the key parameters for the GC-MS analysis of this compound.

Table 1: GC-MS System Parameters

ParameterValue
Gas Chromatograph Agilent 7890A GC (or equivalent)
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet ModeSplitless
Inlet Temperature250°C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial Temp: 40°C, hold for 2 min; Ramp: 10°C/min to 250°C, hold for 5 min
Mass Spectrometer Agilent 5975C MSD (or equivalent)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-400
Solvent Delay3 minutes

Table 2: Analyte Information and Retention Data

AnalyteFormulaMolecular Weight ( g/mol )Kovats Retention Index (non-polar column)
This compoundC10H20140.271014 - 1024

Table 3: Quantitative Method Validation Parameters (Representative Data)

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Precision (RSD%)< 10%
Accuracy (Recovery %)90 - 110%

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for extracting this compound from aqueous matrices.

  • Sample Collection: Collect 100 mL of the aqueous sample in a clean glass container.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., d-labeled analog or a non-interfering hydrocarbon like n-decane-d22) at a known concentration.

  • Extraction:

    • Transfer the spiked sample to a 250 mL separatory funnel.

    • Add 50 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10 minutes.

  • Collection: Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a clean flask.

  • Repeat Extraction: Perform a second extraction with an additional 25 mL of the organic solvent and combine the organic fractions.

  • Drying: Dry the combined organic extract by passing it through a column containing anhydrous sodium sulfate.

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a GC vial for analysis.

Instrument Setup and Calibration
  • Instrument Preparation: Set up the GC-MS system according to the parameters outlined in Table 1.

  • Calibration Standards: Prepare a series of calibration standards of this compound in the same solvent used for the final sample extract, covering the expected concentration range of the samples. Each calibration standard should be spiked with the same concentration of the internal standard as the samples. A typical concentration range for calibration is 0.1, 0.5, 1, 5, 10, 50, and 100 µg/mL.

  • Calibration Curve: Inject each calibration standard into the GC-MS. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be ≥ 0.995 for a valid calibration.

Sample Analysis and Data Processing
  • Sample Injection: Inject 1 µL of the prepared sample extract into the GC-MS.

  • Data Acquisition: Acquire the data in full scan mode to confirm the identity of the analyte and in selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification. Key ions for this compound are m/z 55, 97, and 41. The molecular ion at m/z 140 may also be monitored.

  • Analyte Identification: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The retention time should be within ±0.1 minutes of the standard, and the mass spectral fragmentation pattern should match the library spectrum.

  • Quantification:

    • Integrate the peak areas for this compound and the internal standard in the sample chromatogram.

    • Calculate the peak area ratio.

    • Determine the concentration of this compound in the sample by using the calibration curve equation.

    • Calculate the final concentration in the original sample by accounting for the initial sample volume and any dilution or concentration steps.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate under N2 Dry->Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial Inject Inject into GC-MS GC_Vial->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Identify Analyte (RT & Mass Spectrum) Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

logical_relationship cluster_quantification Quantitative Analysis Cal_Curve Calibration Curve Concentration Analyte Concentration Cal_Curve->Concentration IS Internal Standard Peak_Area Peak Area Ratio IS->Peak_Area Peak_Area->Concentration

Caption: Logical relationship for quantitative analysis using an internal standard and calibration curve.

References

Application Notes and Protocols for (1-Methylbutyl)cyclopentane in Biofuel Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the application of (1-Methylbutyl)cyclopentane as a biofuel is limited in publicly available literature. The following application notes and protocols are based on the known properties of this compound and extrapolated from research on analogous cycloalkanes investigated for their potential as biofuel components.

Introduction: The Potential of Cycloalkanes in Biofuels

Cycloalkanes are a critical component of conventional transportation fuels, and their inclusion in biofuels is essential for creating sustainable alternatives that meet existing infrastructure and engine requirements. Bio-based cycloalkanes, derived from lignocellulosic biomass, offer the potential to increase the energy density and improve the cold-flow properties of biofuels.[1] this compound (C10H20) is a cycloalkane that, based on its chemical structure, warrants investigation as a potential blendstock for jet fuel and diesel.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of a potential biofuel candidate is the first step in its evaluation. The following table summarizes the known properties of this compound.

PropertyValueUnitSource
Molecular Formula C10H20-[2][3]
Molecular Weight 140.27 g/mol [2][3]
CAS Number 4737-43-3-[3]
Boiling Point 174-176°C[4]
Density 0.8116 (at 19 °C)g/cm³[4]
Enthalpy of Vaporization 37.72kJ/mol[5]
Enthalpy of Formation (gas) -194.53kJ/mol[5]

Potential Applications in Biofuel Research

Based on research into similar cycloalkanes, this compound could be investigated for the following applications:

  • Jet Fuel Blendstock: Cycloalkanes are desirable in sustainable aviation fuels (SAFs) as they can increase fuel density and volumetric energy content.[1] They may also serve as a substitute for aromatic compounds, which are currently required for seal swelling in aircraft fuel systems.[4]

  • Diesel Fuel Additive: As a C10 hydrocarbon, this compound falls within the diesel fuel range. Its properties could be beneficial for improving the cetane number and energy density of biodiesel blends.

  • Surrogate Fuel Component: Due to its relatively simple structure compared to complex fuel mixtures, this compound could be used as a component in surrogate fuel models to study the combustion chemistry of cycloalkanes.

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and evaluation of this compound as a biofuel component. These protocols are adapted from established methodologies for producing and testing cycloalkane-based biofuels from biomass.

Protocol for the Synthesis of this compound from Biomass Precursors

This protocol is a hypothetical adaptation of methods used for synthesizing larger cycloalkanes from biomass-derived furfural (B47365) and cyclic ketones.[5][6]

Objective: To synthesize this compound via a multi-step process involving aldol (B89426) condensation, hydrogenation, and hydrodeoxygenation of biomass-derived precursors.

Materials:

  • Cyclopentanone (B42830) (derivable from hemicellulose)

  • Valeraldehyde (B50692) (a C5 aldehyde, potentially derivable from biomass)

  • Solid base catalyst (e.g., CaO)

  • Hydrogenation catalyst (e.g., Pd/C)

  • Hydrodeoxygenation catalyst (e.g., Pd/H-ZSM-5)

  • Hydrogen gas (H2)

  • Solvent (e.g., water, ethanol)

  • Reaction vessel (e.g., high-pressure autoclave)

Procedure:

  • Aldol Condensation:

    • In a reaction vessel, combine cyclopentanone and valeraldehyde in a 1:1 molar ratio with a solid base catalyst (e.g., CaO) in a suitable solvent like water or ethanol.

    • Stir the mixture at a controlled temperature (e.g., 423 K) for a specified duration (e.g., 10 hours) to facilitate the aldol condensation reaction, forming a C10 unsaturated cyclic ketone.

  • Hydrogenation:

    • After the condensation reaction, introduce a hydrogenation catalyst (e.g., Pd/C) into the reaction mixture.

    • Pressurize the reactor with hydrogen gas (e.g., 4.0 MPa H2).

    • Maintain the reaction at a suitable temperature (e.g., 423 K) to saturate the carbon-carbon double bonds.

  • Hydrodeoxygenation (HDO):

    • Introduce a hydrodeoxygenation catalyst (e.g., Pd/H-ZSM-5) into the reactor containing the hydrogenated product.

    • Increase the reactor temperature (e.g., 573 K) and maintain a hydrogen atmosphere.

    • The catalyst will facilitate the removal of the oxygen atom from the cyclic ketone, yielding this compound.

  • Product Purification and Analysis:

    • After the reaction, cool the reactor and collect the liquid product.

    • Purify the product using distillation to isolate this compound.

    • Analyze the final product using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.

Protocol for Evaluating Fuel Properties of this compound Blends

Objective: To determine the key fuel properties of blends of this compound with a reference diesel or jet fuel.

Materials:

  • Purified this compound

  • Reference diesel fuel (e.g., ASTM D975 compliant) or jet fuel (e.g., Jet-A)

  • Blending vessels

  • Apparatus for measuring density, viscosity, flash point, and heating value according to ASTM standards.

Procedure:

  • Blend Preparation:

    • Prepare a series of blends of this compound with the reference fuel at varying concentrations (e.g., 5%, 10%, 20%, 50% by volume).

    • Ensure thorough mixing of the components.

  • Property Measurement (in accordance with ASTM standards):

    • Density: Measure the density of each blend using ASTM D1298 or D4052.

    • Kinematic Viscosity: Determine the kinematic viscosity at 40 °C according to ASTM D445.

    • Flash Point: Measure the flash point of each blend using a closed-cup tester following ASTM D93.

    • Calorific Value (Heating Value): Determine the gross and net heat of combustion using a bomb calorimeter according to ASTM D240.

    • Freezing Point (for jet fuel blends): Measure the freezing point according to ASTM D2386.

  • Data Analysis:

    • Tabulate the measured properties for each blend.

    • Compare the properties of the blends to the neat reference fuel and to the relevant fuel specifications (e.g., ASTM D975 for diesel, ASTM D7566 for sustainable aviation fuel).

Visualizations

Hypothetical Production Workflow

The following diagram illustrates a generalized workflow for the production of cycloalkane biofuels from biomass, with a hypothetical pathway for this compound.

G cluster_biomass Biomass Feedstock cluster_conversion Biomass Conversion cluster_intermediates Platform Chemicals cluster_synthesis Cycloalkane Synthesis cluster_product Final Product Biomass Lignocellulosic Biomass Hemicellulose Hemicellulose Hydrolysis Biomass->Hemicellulose Cellulose Cellulose Hydrolysis Biomass->Cellulose Lignin Lignin Depolymerization Biomass->Lignin Furfural Furfural Hemicellulose->Furfural Valeraldehyde Valeraldehyde Cellulose->Valeraldehyde Cyclopentanone Cyclopentanone Furfural->Cyclopentanone Aldol Aldol Condensation Cyclopentanone->Aldol Valeraldehyde->Aldol HDO Hydrodeoxygenation Aldol->HDO Product This compound HDO->Product

Caption: Hypothetical workflow for the production of this compound from biomass.

Logical Relationship of Cycloalkane Properties to Biofuel Suitability

This diagram illustrates the key properties of cycloalkanes and how they relate to their suitability as biofuel components.

G cluster_properties Chemical & Physical Properties cluster_application Biofuel Application cluster_benefit Performance Benefits Density High Density Energy High Volumetric Energy Content Density->Energy JetFuel Jet Fuel Blendstock Energy->JetFuel ColdFlow Good Cold-Flow Properties ColdFlow->JetFuel Diesel Diesel Additive ColdFlow->Diesel Stability Oxidative Stability Stability->JetFuel Stability->Diesel Range Increased Aircraft Range JetFuel->Range Compatibility Engine Compatibility JetFuel->Compatibility Diesel->Compatibility Performance Improved Engine Performance Diesel->Performance

Caption: Relationship between cycloalkane properties and biofuel performance benefits.

References

Application Notes and Protocols for High-Pressure Combustion Studies of (1-Methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Methylbutyl)cyclopentane is a C10 cycloalkane that can be a component of conventional and alternative fuels. Understanding its combustion behavior at high pressures is crucial for developing predictive kinetic models and for the design of advanced combustion engines. High-pressure combustion studies typically focus on determining key parameters such as ignition delay times, species concentration profiles, and flame speeds. These data are essential for validating and refining detailed chemical kinetic models.

Data Presentation: Typical Experimental Conditions for Cycloalkane Combustion Studies

The following table summarizes typical experimental conditions used in high-pressure combustion studies of cycloalkanes like cyclopentane (B165970) and methylcyclopentane, which can be adapted for this compound.

Experimental ApparatusFuelEquivalence Ratios (Φ)Temperature Range (K)Pressure Range (bar)Key Measurements
High-Pressure Shock TubeCyclopentane, Methylcyclopentane0.5, 1.0, 2.0650 - 145020 - 50Ignition Delay Times
Rapid Compression MachineCyclopentane, Methylcyclopentane0.5, 1.0, 2.0650 - 95020 - 50Ignition Delay Times, Heat Release Rate
Jet-Stirred ReactorCyclopentane, Methylcyclopentane0.5, 1.0, 2.0900 - 12501 (Atmospheric)Species Concentration Profiles
Spherically Propagating FlameCyclopentane0.7 - 1.6353 - 453 (Initial)1 - 5Laminar Flame Speeds

Experimental Protocols

Protocol for Ignition Delay Time Measurement in a High-Pressure Shock Tube

Objective: To measure the autoignition delay times of this compound/air mixtures at high temperatures and pressures.

Apparatus: High-pressure shock tube coupled with optical diagnostics.

Materials:

  • This compound (high purity)

  • Oxidizer mixture (e.g., 'air' composed of 21% O₂ in N₂)

  • Diluent gas (e.g., Argon)

  • Driver gas (e.g., Helium)

Procedure:

  • Mixture Preparation:

    • Prepare the desired fuel/oxidizer/diluent mixtures in a stainless steel mixing tank.

    • Introduce this compound into the mixing tank using a method suitable for low-vapor-pressure liquids, such as injecting a known liquid volume and heating the tank to ensure complete vaporization and mixing.

    • Use partial pressure measurements to determine the final composition of the mixture.

    • Allow the mixture to homogenize for several hours.

  • Shock Tube Operation:

    • Evacuate the driven section of the shock tube to a high vacuum (<10⁻⁵ torr).

    • Fill the driven section with the prepared gas mixture to a predetermined initial pressure (P₁).

    • Pressurize the driver section with the driver gas until the diaphragm ruptures.

  • Data Acquisition:

    • The incident shock wave compresses and heats the gas mixture. The reflected shock wave further increases the temperature and pressure to the desired experimental conditions (T₅ and P₅).

    • Use pressure transducers along the shock tube to measure the shock wave velocity, from which the post-reflected shock conditions (T₅ and P₅) can be calculated using normal shock relations.

    • Monitor the ignition event using a side-wall mounted pressure transducer and a photodetector to capture the pressure rise and light emission (e.g., from OH* chemiluminescence at 307 nm) associated with ignition.

  • Ignition Delay Time Definition:

    • The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the end wall and the onset of ignition, typically marked by the steepest rise in the pressure trace or the peak of the light emission signal.

  • Data Analysis:

    • Repeat the experiment for a range of temperatures, pressures, and equivalence ratios.

    • Plot the logarithm of the ignition delay time versus the inverse of the temperature (Arrhenius plot) to visualize the temperature dependence of ignition.

Protocol for Species Concentration Measurement in a Jet-Stirred Reactor

Objective: To obtain species concentration profiles during the oxidation of this compound at a given temperature and pressure.

Apparatus: A spherical or toroidal jet-stirred reactor (JSR) with online and offline gas analysis instrumentation (e.g., Fourier Transform Infrared (FTIR) spectrometer, Gas Chromatograph (GC)).

Materials:

  • This compound (high purity)

  • Oxygen (O₂)

  • Nitrogen (N₂) (as a diluent and bath gas)

Procedure:

  • Reactant Flow Control:

    • Deliver gaseous reactants (O₂ and N₂) to the reactor using calibrated mass flow controllers.

    • Introduce liquid this compound into a controlled evaporator, and then carry the vaporized fuel into the reactor with a heated nitrogen stream.

  • Reactor Operation:

    • The reactants are injected into the reactor through nozzles, creating turbulent jets that ensure rapid mixing and thermal homogeneity.

    • The reactor is heated to the desired temperature, which is monitored by thermocouples.

    • The pressure in the reactor is maintained at the desired level (typically atmospheric pressure for this setup) using a pressure regulator.[1][2]

    • The residence time of the gas mixture in the reactor is controlled by the total flow rate and the reactor volume.[1][2]

  • Gas Sampling and Analysis:

    • Extract a continuous sample of the reacting mixture from the reactor through a sonic probe to quench the reactions.

    • For online analysis, pass the sample through a heated line to an FTIR spectrometer to quantify species like CO, CO₂, H₂O, and small hydrocarbons.

    • For offline analysis, collect samples in gas-tight syringes or sample loops for later analysis by a Gas Chromatograph (GC) equipped with appropriate columns and detectors (e.g., Flame Ionization Detector (FID) and Thermal Conductivity Detector (TCD)) to identify and quantify a wider range of stable intermediates and products.

  • Data Analysis:

    • Perform experiments over a range of temperatures for fixed equivalence ratios and residence time.

    • Plot the mole fractions of reactants, intermediates, and products as a function of temperature to obtain species profiles.

    • These profiles provide valuable data for validating the predictions of chemical kinetic models.

Visualization of Workflows and Pathways

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis & Modeling Fuel This compound Mixture Mixture Preparation Fuel->Mixture Oxidizer Oxidizer (Air) Oxidizer->Mixture Apparatus High-Pressure Apparatus (Shock Tube / RCM / JSR) Mixture->Apparatus RawData Raw Data (Pressure Traces, Spectra) Apparatus->RawData ProcessedData Processed Data (Ignition Delay, Species Mole Fractions) RawData->ProcessedData Model Kinetic Modeling ProcessedData->Model Validation Model Validation ProcessedData->Validation Model->Validation

Caption: A generalized experimental workflow for high-pressure combustion studies.

Hypothetical High-Temperature Oxidation Pathway

Reaction_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination & Products Fuel This compound H_abs H-Abstraction (+OH, O2, HO2) Fuel->H_abs +R Fuel_R Alkyl Radical H_abs->Fuel_R Beta_scission β-Scission Fuel_R->Beta_scission High T O2_add O2 Addition Fuel_R->O2_add +O2, Low T Alkene Alkenes + Smaller Radicals Beta_scission->Alkene CO_CO2 CO, CO2, H2O Alkene->CO_CO2 +Oxidation RO2 Alkylperoxy Radical (RO2) O2_add->RO2 Isom Isomerization (QOOH) RO2->Isom Decomp Decomposition Isom->Decomp Small_species Smaller Oxygenated Species Decomp->Small_species Small_species->CO_CO2 +Oxidation

Caption: A simplified, hypothetical high-temperature oxidation pathway for a substituted cyclopentane.

References

Application Note: (1-Methylbutyl)cyclopentane as a Reference Compound for Naphthene Analysis in Petroleum

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The detailed characterization of hydrocarbon components in petroleum and its refined products is critical for process control, product quality assessment, and regulatory compliance. Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques for separating and identifying the complex mixture of paraffins, naphthenes (cycloalkanes), and aromatics. Accurate identification of individual components, particularly within the complex naphthene fraction, relies on the use of well-characterized reference compounds. (1-Methylbutyl)cyclopentane (also known as sec-amylcyclopentane) is a C10 cycloalkane that serves as a valuable reference marker for the identification of this class of compounds in petroleum distillates like gasoline and naphtha.[1][2] This document outlines the properties of this compound and provides a detailed protocol for its use in GC-MS analysis.

Physicochemical and Chromatographic Data

This compound is a saturated cyclic hydrocarbon.[3] Its physical properties and chromatographic behavior are essential for its role as a reference standard. The data presented below has been compiled from various sources, including the NIST Chemistry WebBook.[4][5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name(pentan-2-yl)cyclopentanePubChem[3]
SynonymsPentane, 2-cyclopentyl-; sec-amylcyclopentaneCheméo[8][9]
CAS Number4737-43-3NIST[7]
Molecular FormulaC₁₀H₂₀PubChem[3]
Molecular Weight140.27 g/mol PubChem[3]
Boiling Point449.6 K (176.45 °C)NIST[4]

Table 2: Chromatographic and Spectrometric Data

ParameterValueConditions / NotesSource
Kovats Retention Index (I)1014Isothermal, 80 °CNIST[3][5]
1019Isothermal, 100 °CNIST[3][5]
1024Isothermal, 120 °CNIST[3][5]
GC Column (Stationary Phase)Squalane (non-polar)Data acquired on a 100m x 0.25mm capillary column.NIST[5]
Mass Spectrum (EI)Major m/z fragmentsBase Peak: 69; Other significant peaks: 41, 55.PubChem[10]
Logical Relationship of this compound in Petroleum Analysis

This compound is a member of the naphthene (cycloalkane) class of hydrocarbons. Its structure, a five-membered ring with a five-carbon alkyl side chain, makes it a representative C10 isomer used for identifying and grouping similar compounds in a complex chromatogram.

cluster_0 Petroleum Hydrocarbon Classes cluster_1 Reference Compound Example P Paraffins (Alkanes) N Naphthenes (Cycloalkanes) Ref This compound (C10H20) N->Ref is a member of A Aromatics

Caption: Classification of this compound.

Experimental Protocol: Identification of Naphthenes using GC-MS

This protocol describes a general method for the analysis of petroleum naphtha samples to identify C10 naphthenes using this compound as a reference compound.

Materials and Reagents
  • Solvent: Dichloromethane or Hexane (GC grade or higher)

  • Reference Standard: this compound (≥98% purity)

  • Internal Standard (IS): e.g., Fluorene-d10, Pyrene-d10 (for quantitation, if required)[11]

  • Sample: Petroleum naphtha or other relevant distillate fraction

  • Equipment:

    • Gas Chromatograph with Mass Spectrometer (GC-MS)[2][12]

    • Autosampler vials with caps

    • Microsyringes

    • Volumetric flasks and pipettes

Standard Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of solvent in a volumetric flask.

  • Working Standard (10 µg/mL): Dilute the stock standard 1:100 with the solvent. This working standard will be used to determine the retention time and mass spectrum of the target analyte.

  • Internal Standard Spiking Solution (if used): Prepare an internal standard solution at a concentration of approximately 10 µg/mL in the chosen solvent.[11]

Sample Preparation
  • Dilution: Dilute the petroleum naphtha sample to a suitable concentration. A 1:100 (v/v) dilution in the solvent is a typical starting point to avoid column overloading.

  • Internal Standard Addition (if used): If quantitative analysis is being performed, add a known volume of the internal standard solution to the diluted sample.

GC-MS Instrumental Conditions

The following are typical starting conditions for a GC-MS system.[2][11] These should be optimized for the specific instrument and column used.

Table 3: Suggested GC-MS Parameters

ParameterSetting
Gas Chromatograph
Injection ModeSplitless (or Split 50:1 for concentrated samples)
Injector Temperature280 °C
Injection Volume1.0 µL
Carrier GasHelium, constant flow at 1.2 mL/min
ColumnHP-5MS (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness
Oven ProgramInitial: 40 °C, hold for 5 min
Ramp 1: 5 °C/min to 200 °C
Ramp 2: 10 °C/min to 300 °C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Scan Rangem/z 35-500
Solvent Delay3-5 minutes
Analysis Workflow and Data Processing

The overall workflow involves injecting the prepared standards and samples, acquiring the data, and processing the results to identify the target compound.

A 1. Preparation - Prepare Reference Standard - Dilute Petroleum Sample B 2. GC-MS Injection - Inject Reference Standard - Inject Prepared Sample A->B C 3. Data Acquisition - Separate compounds on GC column - Generate mass spectra B->C D 4. Data Analysis (Reference) - Determine Retention Time (RT) - Record Mass Spectrum (MS) C->D  Reference Run E 5. Data Analysis (Sample) - Extract ion chromatogram for m/z 69 - Search for peaks at the expected RT C->E  Sample Run F 6. Peak Identification - Compare sample peak RT to reference RT - Match sample MS to reference MS D->F E->F G 7. Reporting - Report presence/absence of This compound F->G

Caption: GC-MS workflow for reference compound analysis.

  • Analyze Reference Standard: Inject the 10 µg/mL working standard of this compound to determine its exact retention time (RT) and record its mass spectrum under the specified analytical conditions.

  • Analyze Sample: Inject the prepared petroleum sample.

  • Peak Identification:

    • In the total ion chromatogram (TIC) of the sample, look for peaks eluting near the expected retention time of the reference standard.

    • Compare the mass spectrum of any candidate peak in the sample with the mass spectrum obtained from the reference standard. A match confirms the identity of the compound.

    • The use of retention indices provides a more robust identification criterion than retention time alone, as it is less susceptible to minor variations in chromatographic conditions.[13]

Conclusion

This compound is an effective reference compound for the qualitative analysis of C10 naphthenes in petroleum products. By using its known retention index and mass spectral data, analysts can confidently identify its presence in complex hydrocarbon mixtures. The protocol provided herein offers a robust starting point for laboratories involved in detailed hydrocarbon analysis, enabling more accurate characterization of valuable petrochemical feedstocks and fuels.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (1-Methylbutyl)cyclopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (1-Methylbutyl)cyclopentane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory synthesis method is the Friedel-Crafts alkylation of cyclopentane (B165970).[1][2] This reaction involves treating cyclopentane with an appropriate alkylating agent, such as 2-chloropentane (B1584031) or 2-bromopentane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][3][4]

Q2: What are the primary factors that influence the yield of the reaction?

A2: Several factors can significantly impact the yield:

  • Purity of Reactants and Catalyst: Anhydrous conditions are crucial as water can deactivate the Lewis acid catalyst.[5]

  • Reaction Temperature: Temperature control is critical to minimize side reactions.

  • Choice of Catalyst: The strength and concentration of the Lewis acid can affect reaction rates and selectivity.[6]

  • Molar Ratio of Reactants: The ratio of cyclopentane to the alkylating agent can influence the extent of polyalkylation.

Q3: What are the expected side products in this synthesis?

A3: The primary side products can include:

  • Rearranged Alkylcyclopentanes: Carbocation rearrangements are a common issue in Friedel-Crafts alkylation, which can lead to the formation of isomers like (2-methylbutyl)cyclopentane.[7][8]

  • Polyalkylated Products: The initial product, this compound, can undergo further alkylation, resulting in di- or tri-substituted cyclopentanes.[6]

  • Products from Alkene Elimination: The alkylating agent can undergo elimination to form pentene, which can then polymerize or participate in other side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive catalyst due to moisture. 2. Reaction temperature is too low. 3. Impure starting materials.1. Ensure all glassware is oven-dried and reactants are anhydrous. Use a fresh, sealed bottle of the Lewis acid catalyst. 2. Gradually increase the reaction temperature while monitoring for product formation via TLC or GC. 3. Purify starting materials (cyclopentane and alkyl halide) by distillation.
Formation of Multiple Isomers Carbocation rearrangement of the alkylating agent.[7][8]1. Consider using a milder Lewis acid catalyst. 2. Perform the reaction at a lower temperature to disfavor rearrangement. 3. Use an alkylating agent less prone to rearrangement, if possible, though options are limited for this specific product.
Significant Amount of High Molecular Weight Byproducts Polyalkylation of the cyclopentane ring.[6]1. Use a large excess of cyclopentane relative to the alkylating agent. This statistically favors mono-alkylation. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
Product is Difficult to Purify Boiling points of the desired product and isomers are very close.1. Employ fractional distillation with a high-efficiency column. 2. Consider preparative gas chromatography for small-scale purification.

Experimental Protocols

General Protocol for Friedel-Crafts Alkylation of Cyclopentane

Materials:

  • Cyclopentane (anhydrous)

  • 2-Chloropentane (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Anhydrous diethyl ether (solvent)

  • Ice bath

  • Round-bottom flask with a stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube

Procedure:

  • Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

  • To the round-bottom flask, add anhydrous cyclopentane and anhydrous diethyl ether.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add anhydrous aluminum chloride to the stirred mixture.

  • In the dropping funnel, prepare a solution of 2-chloropentane in anhydrous diethyl ether.

  • Add the 2-chloropentane solution dropwise to the cyclopentane/AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

Safety Precautions:

  • Friedel-Crafts reactions should be performed in a well-ventilated fume hood.[5]

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care under anhydrous conditions.[5]

  • Alkyl halides can be harmful. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Visualizations

experimental_workflow start Start setup 1. Assemble Dry Apparatus start->setup reactants 2. Add Cyclopentane & Diethyl Ether setup->reactants cool 3. Cool to 0-5 °C reactants->cool catalyst 4. Add AlCl₃ cool->catalyst add_alkyl 5. Add 2-Chloropentane Solution Dropwise catalyst->add_alkyl react 6. Stir at Room Temperature add_alkyl->react quench 7. Quench with Ice react->quench workup 8. Aqueous Workup & Extraction quench->workup purify 9. Purify by Distillation workup->purify end End purify->end

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_yield start Low Product Yield? check_conditions Check Anhydrous Conditions start->check_conditions Possible Cause 1 check_temp Verify Reaction Temperature start->check_temp Possible Cause 2 check_reagents Assess Reagent Purity start->check_reagents Possible Cause 3 use_dry Solution: Use Oven-Dried Glassware & Anhydrous Reagents check_conditions->use_dry adjust_temp Solution: Optimize Temperature check_temp->adjust_temp purify_reagents Solution: Purify Starting Materials check_reagents->purify_reagents

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purifying (1-Methylbutyl)cyclopentane via Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (1-Methylbutyl)cyclopentane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the distillation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is reported to be in the range of 174-176 °C at atmospheric pressure.[1]

Q2: What are the most common impurities I might encounter when synthesizing this compound?

A2: Common impurities can arise from the synthetic route used. A frequent pathway involves the Grignard reaction of a butylmagnesium halide with cyclopentanone, followed by dehydration and hydrogenation. Potential impurities from this process include:

  • Unreacted starting materials: Cyclopentanone and butyl halides.

  • Intermediate products: 1-(1-Methylbutyl)cyclopentene and other isomeric alkenes.

  • Isomeric byproducts: Other C10H20 isomers that may form during the reaction.

Q3: Is fractional distillation a suitable method for purifying this compound?

A3: Yes, fractional distillation is an effective technique for separating this compound from impurities with different boiling points. The success of the separation depends on the difference in boiling points between the desired compound and the impurities, as well as the efficiency of the distillation column.

Q4: How can I determine the purity of my distilled this compound?

A4: The purity of the collected fractions can be assessed using analytical techniques such as:

  • Gas Chromatography (GC): To separate and quantify the components in your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify the structure of the purified compound and detect any residual impurities.

  • Refractive Index Measurement: Comparing the refractive index of your product to the literature value can give an indication of purity.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation (Broad boiling point range) 1. Inefficient column packing. 2. Distillation rate is too fast. 3. Insufficient reflux. 4. Column flooding.1. Ensure the fractionating column is packed uniformly and of adequate length for the separation. 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. Aim for a distillation rate of 1-2 drops per second. 3. Increase the reflux ratio by adjusting the distillation head or insulating the column to minimize heat loss. 4. Decrease the heating rate to allow the liquid to drain back into the distilling flask. Ensure the column is not blocked.
Temperature Fluctuations at the Thermometer 1. Uneven heating. 2. Bumping of the liquid. 3. Drafts affecting the apparatus.1. Use a heating mantle with a stirrer for uniform heating of the distillation flask. 2. Add boiling chips or a magnetic stir bar to the distillation flask before heating. 3. Insulate the distillation column and head with glass wool or aluminum foil to shield from drafts.
No Distillate Collection 1. Insufficient heating. 2. Vapor leak in the apparatus. 3. Blockage in the condenser or collection adapter.1. Gradually increase the temperature of the heating mantle. 2. Check all joints and connections for a tight seal. Use appropriate joint clips. 3. Ensure the condenser has a clear path and that the cooling water flow is not excessive, which could cause the vapor to condense and flow back.
Product is Contaminated with Lower-Boiling Impurity 1. Inadequate fractionation. 2. Premature collection of the main fraction.1. Use a more efficient fractionating column (e.g., a Vigreux or packed column with a higher number of theoretical plates). 2. Discard an initial forerun fraction, which will contain the lower-boiling impurities, before collecting the main product fraction. Monitor the temperature closely; it should stabilize at the boiling point of the impurity before rising to the boiling point of the product.
Product is Contaminated with Higher-Boiling Impurity 1. Heating rate is too high, causing co-distillation. 2. Distillation carried on for too long at high temperature.1. Reduce the heating rate to avoid carrying over higher-boiling impurities with the product vapor. 2. Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound.

Data Presentation

The following table summarizes the boiling points of this compound and potential impurities to aid in planning the distillation.

Compound Molecular Formula Boiling Point (°C)
CyclopentaneC5H1049
n-PentaneC5H1236
IsopentaneC5H1228
NeopentaneC5H129.5
1-DeceneC10H20172
This compound C10H20 174-176

Note: Boiling points of specific cyclopentylpentene isomers may vary but are expected to be close to that of this compound, requiring efficient fractional distillation for separation.

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or filled with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is clean and dry.

    • Place a magnetic stir bar or boiling chips in the round-bottom flask.

    • Secure all joints with appropriate clips.

    • The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

  • Procedure:

    • Charge the round-bottom flask with the crude this compound mixture, filling it to no more than two-thirds of its volume.

    • Begin circulating cold water through the condenser.

    • Turn on the magnetic stirrer (if used).

    • Gently heat the flask using a heating mantle.

    • Observe the mixture as it begins to boil and the vapor rises into the fractionating column.

    • Adjust the heating rate to establish a steady reflux in the column, with a distillation rate of approximately 1-2 drops per second into the receiving flask.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask and discard. The temperature should be monitored closely.

    • When the temperature stabilizes at the boiling point of this compound (approximately 174-176 °C), change to a clean receiving flask to collect the purified product.

    • Continue distillation as long as the temperature remains constant.

    • If the temperature begins to drop, it may indicate that the majority of the product has distilled. If it rises significantly, it indicates the presence of higher-boiling impurities. In either case, stop the distillation.

    • Allow the apparatus to cool completely before disassembling.

  • Analysis:

    • Analyze the collected fractions for purity using gas chromatography (GC) or NMR spectroscopy.

Mandatory Visualization

Troubleshooting_Distillation cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions cluster_end End start Initiate Distillation problem Observe Distillation Issue start->problem poor_separation Poor Separation? problem->poor_separation Yes temp_fluctuation Temp. Fluctuations? problem->temp_fluctuation Yes no_distillate No Distillate? problem->no_distillate Yes solution_separation Adjust Heat Rate Improve Column Efficiency Increase Reflux poor_separation->solution_separation solution_temp Ensure Even Heating Add Boiling Chips Insulate Apparatus temp_fluctuation->solution_temp solution_distillate Increase Heat Check for Leaks Inspect for Blockages no_distillate->solution_distillate end Successful Purification solution_separation->end solution_temp->end solution_distillate->end

Caption: Troubleshooting workflow for distillation issues.

References

Technical Support Center: Separation of (1-Methylbutyl)cyclopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of (1-Methylbutyl)cyclopentane isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound isomers?

A1: this compound possesses a chiral center at the first carbon of the methylbutyl group, meaning it exists as a pair of enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation difficult with standard chromatography techniques.[1] The separation requires a chiral environment, typically achieved through the use of a chiral stationary phase (CSP) in gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1][2] Additionally, being a non-polar hydrocarbon, the interactions available for chiral recognition are limited, primarily relying on inclusion complexation and van der Waals forces.[3]

Q2: Which analytical technique is best suited for separating this compound enantiomers?

A2: Chiral Gas Chromatography (GC) is generally the preferred method for separating volatile and non-polar compounds like this compound.[4][5] Chiral GC columns, particularly those with derivatized cyclodextrin (B1172386) stationary phases, are effective at resolving hydrocarbon enantiomers.[3][6] While chiral HPLC can also be used, it is more commonly employed for less volatile or more polar compounds.

Q3: How do I select the appropriate chiral stationary phase (CSP) for my GC separation?

A3: The selection of the CSP is a critical step in developing a successful separation method. For non-polar hydrocarbons like this compound, cyclodextrin-based CSPs are highly recommended.[3][7] These phases, such as those with permethylated β-cyclodextrin, create a chiral cavity into which one enantiomer fits better than the other, leading to differential retention and separation.[3] A screening approach, testing a few different cyclodextrin-based columns, is often the most effective way to find the optimal stationary phase.[8]

Q4: My chromatogram shows co-eluting or poorly resolved peaks. What are the likely causes and how can I improve the resolution?

A4: Poor resolution of this compound isomers is a common issue and can stem from several factors. The primary approach to improving resolution is to optimize the chromatographic conditions. Key parameters to adjust include the oven temperature program, the carrier gas flow rate, and the choice of chiral stationary phase.[9] A slower temperature ramp and a lower final temperature can often enhance enantioselectivity.[6] Similarly, optimizing the carrier gas flow rate can improve column efficiency and, consequently, resolution.[10] If these adjustments are insufficient, screening different chiral stationary phases may be necessary.

Q5: I am observing significant peak tailing in my chromatogram. What could be the cause and how can I fix it?

A5: Peak tailing in the gas chromatography of alkanes can be caused by several factors. If all peaks in the chromatogram are tailing, it often points to a physical issue within the GC system, such as improper column installation (too high or too low in the inlet), a poor column cut, or a contaminated inlet liner.[11][12] If only the analyte peaks are tailing, it may be due to active sites in the system, although this is less common for non-polar hydrocarbons.[13] Regularly replacing the inlet liner and septum, ensuring a clean, square column cut, and correct column installation are crucial first steps in addressing peak tailing.[11]

Troubleshooting Guides

Poor Peak Resolution

If you are experiencing poor resolution or co-elution of your this compound isomers, follow this troubleshooting workflow:

PoorResolution Start Poor Resolution Observed Optimize_Temp Optimize Oven Temperature Program (Slower ramp, lower final temperature) Start->Optimize_Temp Check_Flow Adjust Carrier Gas Flow Rate (Optimize for best efficiency) Optimize_Temp->Check_Flow If resolution is still poor Resolved Resolution Improved Optimize_Temp->Resolved If successful Change_CSP Screen Different Chiral Stationary Phases (e.g., various cyclodextrin derivatives) Check_Flow->Change_CSP If resolution is still poor Check_Flow->Resolved If successful Change_CSP->Resolved If successful Not_Resolved Resolution Still Poor Change_CSP->Not_Resolved If unsuccessful PeakTailing Start Peak Tailing Observed All_Peaks Are all peaks tailing? Start->All_Peaks Physical_Issues Check for Physical Issues: - Improper column installation - Poor column cut - Contaminated inlet liner All_Peaks->Physical_Issues Yes Chemical_Interactions Consider Chemical Interactions: - Active sites in the system (less likely for alkanes) - Column contamination All_Peaks->Chemical_Interactions No Resolved Tailing Reduced Physical_Issues->Resolved After correction Not_Resolved Tailing Persists Physical_Issues->Not_Resolved If issue persists Chemical_Interactions->Resolved After addressing Chemical_Interactions->Not_Resolved If issue persists MethodDevelopment Start Start: Method Development CSP_Selection 1. Select Chiral Stationary Phase (Start with a cyclodextrin-based column) Start->CSP_Selection Initial_Conditions 2. Set Initial GC Conditions - Injector Temp: 250 °C - Carrier Gas: Helium or Hydrogen - Oven Program: Start low, ramp slowly CSP_Selection->Initial_Conditions First_Injection 3. Perform Initial Injection Initial_Conditions->First_Injection Evaluate_Results 4. Evaluate Chromatogram - Check for peak shape and resolution First_Injection->Evaluate_Results Optimize 5. Optimize Parameters - Adjust temperature program - Optimize carrier gas flow rate Evaluate_Results->Optimize If resolution is poor Validate 6. Validate Method - Check for robustness and reproducibility Evaluate_Results->Validate If resolution is good Optimize->First_Injection Re-inject Final_Method End: Finalized Method Validate->Final_Method

References

Stability and degradation of (1-Methylbutyl)cyclopentane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Methylbutyl)cyclopentane. The information provided is intended to assist in designing and troubleshooting experiments related to the stability and degradation of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound.

Issue 1: Unexpected Peaks Observed During GC-MS Analysis of a Stability Study Sample.

  • Question: I am observing unexpected peaks in the gas chromatogram of my this compound sample after subjecting it to thermal stress. What could be the origin of these peaks?

  • Answer: Unexpected peaks in a GC-MS analysis of a stressed sample of this compound are likely due to degradation products or pre-existing impurities that have become more prominent. Saturated hydrocarbons like this compound can undergo thermal decomposition, especially at elevated temperatures. The primary degradation pathway likely involves carbon-carbon bond cleavage, leading to smaller hydrocarbon fragments.

    Possible Degradation Products:

    • Fragmentation of the side chain: Cleavage of the 1-methylbutyl side chain can result in the formation of smaller alkanes and alkenes.

    • Ring-opening: The cyclopentane (B165970) ring can undergo cleavage to form linear or branched alkenes.

    Troubleshooting Steps:

    • Analyze a control sample: Re-analyze an unstressed sample of this compound from the same batch to confirm if the unexpected peaks are present initially as impurities.

    • Mass spectral analysis: Carefully examine the mass spectra of the unexpected peaks. The fragmentation patterns can provide clues to the identity of the degradation products. For example, a series of peaks with m/z differing by 14 (CH₂) is indicative of homologous alkanes or alkenes.

    • Lower the stress conditions: If the degradation is too extensive, consider reducing the temperature or duration of the thermal stress to observe the primary degradation products more clearly.

    • Inert atmosphere: Ensure that the thermal stress experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can lead to a more complex mixture of products.

Issue 2: Inconsistent Results in Oxidative Stability Testing.

  • Question: My oxidative stability experiments with this compound are yielding inconsistent results. What factors could be contributing to this variability?

  • Answer: Inconsistent results in oxidative stability testing of saturated hydrocarbons are often due to the sensitivity of the reaction to trace impurities, the concentration of the oxidizing agent, and the reaction conditions.

    Potential Causes of Inconsistency:

    • Trace metal contamination: Metal ions can catalyze oxidation reactions, leading to variable degradation rates. Ensure all glassware is scrupulously clean and consider using metal-free systems if possible.

    • Variability in oxidizing agent concentration: The concentration of the oxidizing agent (e.g., hydrogen peroxide, air) must be carefully controlled.

    • Light exposure: Some oxidation reactions can be initiated or accelerated by light (photo-oxidation). Protect your experiments from light unless it is an intended stress factor.

    • Sample purity: The presence of even small amounts of more easily oxidizable impurities can initiate free-radical chain reactions, leading to faster and more variable degradation of the main compound.

    Troubleshooting Steps:

    • Purify the starting material: If feasible, purify the this compound to remove potential pro-oxidant impurities.

    • Control the headspace: In experiments involving atmospheric oxygen, the volume and composition of the headspace in the reaction vessel should be consistent between experiments.

    • Use a well-defined protocol: Standardize the experimental protocol, including the order of reagent addition, mixing speed, and temperature control.

    • Include positive and negative controls: Run parallel experiments with a known stable compound (negative control) and a known labile compound (positive control) to ensure the consistency of your experimental setup.

Frequently Asked Questions (FAQs)

Stability and Storage

  • Q1: What is the expected shelf life of this compound under standard laboratory conditions?

    • A1: As a saturated hydrocarbon, this compound is expected to be relatively stable under standard laboratory conditions (room temperature, protected from light, in a tightly sealed container). However, long-term stability should be confirmed by appropriate studies. For high-purity materials used in sensitive applications, it is recommended to re-analyze the purity periodically.

  • Q2: Are there any specific storage conditions recommended to ensure the stability of this compound?

    • A2: To maximize stability, store this compound in a cool, dry, and well-ventilated area in a tightly sealed, inert container (e.g., amber glass bottle with a Teflon-lined cap). Storage under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Degradation Pathways

  • Q3: What are the likely degradation pathways for this compound under thermal stress?

    • A3: Under thermal stress, the most likely degradation pathway for this compound is homolytic cleavage of C-C bonds, which have lower bond dissociation energies than C-H bonds. This can lead to the formation of a variety of smaller alkyl radicals, which can then undergo further reactions such as disproportionation or recombination to form a mixture of smaller alkanes and alkenes. Ring-opening of the cyclopentane moiety is also a possibility at higher temperatures.

  • Q4: How does this compound behave under oxidative stress?

    • A4: While saturated alkanes are generally resistant to oxidation, under forced oxidative conditions (e.g., presence of strong oxidizing agents, elevated temperatures, UV light), degradation can occur via a free-radical chain mechanism. The initial step is typically the abstraction of a hydrogen atom to form an alkyl radical. Tertiary hydrogens are generally more susceptible to abstraction than secondary or primary hydrogens. The resulting alkyl radical can then react with oxygen to form a hydroperoxide, which can further decompose to form alcohols, ketones, and other oxygenated products.

Experimental Protocols

  • Q5: Can you provide a general protocol for a forced thermal degradation study of this compound?

    • A5: A general protocol for a forced thermal degradation study is as follows:

      • Accurately weigh a known amount of this compound into a clean, inert vial (e.g., a sealed glass ampoule).

      • Purge the vial with an inert gas (e.g., nitrogen or argon) to remove oxygen.

      • Seal the vial tightly.

      • Place the vial in a calibrated oven or heating block at a pre-determined temperature (e.g., 100 °C, 150 °C, or higher, depending on the desired level of degradation).

      • Maintain the temperature for a specified period (e.g., 24, 48, 72 hours).

      • At the end of the stress period, allow the vial to cool to room temperature.

      • Carefully open the vial and dissolve the contents in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

      • Analyze the sample using a validated stability-indicating method, such as GC-MS, to identify and quantify the parent compound and any degradation products.

      • Include a control sample stored at ambient temperature for comparison.

  • Q6: What analytical techniques are suitable for monitoring the stability of this compound?

    • A6: Due to its volatile and non-polar nature, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most suitable technique for the analysis of this compound and its potential degradation products. A stability-indicating GC method should be developed and validated to ensure that the parent compound can be resolved from all potential degradation products and impurities.

Data Presentation

The following tables summarize hypothetical quantitative data for the degradation of this compound under different stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.

Table 1: Thermal Degradation of this compound

Temperature (°C)Duration (hours)This compound Remaining (%)Total Degradation Products (%)
1002499.80.2
1007299.50.5
1502495.24.8
1507288.711.3
2002475.124.9

Table 2: Oxidative Degradation of this compound with 3% H₂O₂ at 60 °C

Duration (hours)This compound Remaining (%)Total Oxygenated Products (%)
898.51.5
2492.17.9
4885.314.7

Mandatory Visualization

The following diagrams illustrate key experimental workflows and potential degradation pathways.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results start Start: this compound stress Apply Stress Condition (Thermal, Oxidative, etc.) start->stress control Control Sample (No Stress) start->control gcms GC-MS Analysis stress->gcms control->gcms data Data Processing & Interpretation gcms->data stability Assess Stability data->stability degradation Identify Degradation Products data->degradation pathway Propose Degradation Pathway degradation->pathway

Caption: Experimental workflow for a forced degradation study.

Thermal_Degradation_Pathway cluster_side_chain Side Chain Fragmentation cluster_ring_opening Ring Opening parent This compound sc_frag1 Smaller Alkanes parent->sc_frag1 Heat sc_frag2 Smaller Alkenes parent->sc_frag2 Heat ro_prod Linear/Branched Alkenes parent->ro_prod High Heat

Caption: Potential thermal degradation pathways.

Oxidative_Degradation_Pathway parent This compound radical Alkyl Radical parent->radical H abstraction (Initiation) hydroperoxide Hydroperoxide Intermediate radical->hydroperoxide + O2 (Propagation) products Alcohols, Ketones, etc. hydroperoxide->products Decomposition

Caption: Generalized oxidative degradation pathway.

Challenges in scaling up the production of (1-Methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (1-Methylbutyl)cyclopentane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common laboratory and potential scale-up synthesis route is the Friedel-Crafts alkylation of cyclopentane (B165970) with a suitable C5 alkylating agent. An alternative, though less direct, route involves the catalytic reforming of specific hydrocarbon feedstocks, although this is less common for producing a single, high-purity cycloalkane.

Q2: What are the expected physical properties of this compound?

A2: this compound is a cycloalkane.[1] Key physical properties are summarized in the table below.

Q3: What are the main challenges in scaling up the production of this compound via Friedel-Crafts alkylation?

A3: Key challenges include:

  • Carbocation Rearrangement: The secondary carbocation formed from a typical 1-pentyl halide precursor can rearrange to a more stable carbocation, leading to a mixture of isomeric products instead of the desired this compound.[2][3]

  • Polyalkylation: The initial product, this compound, can undergo further alkylation, resulting in di- and tri-substituted cyclopentane byproducts.[3] This is particularly problematic if the reaction conditions are not carefully controlled.

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture or other impurities in the reactants and solvents.

  • Product Purification: Separating the desired product from unreacted starting materials, isomeric byproducts, and polyalkylated species can be challenging due to similar boiling points.

Q4: Are there any specific safety precautions to consider during the synthesis?

A4: Yes, Friedel-Crafts alkylation involves hazardous materials. Key safety precautions include:

  • Working in a well-ventilated fume hood.

  • Using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling Lewis acids like aluminum chloride with extreme care, as they are corrosive and react violently with water.

  • Ensuring all glassware is dry to prevent uncontrolled reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Catalyst deactivation. 3. Suboptimal reaction temperature.1. Increase reaction time or catalyst loading. 2. Ensure all reactants and solvents are anhydrous. Use freshly opened or distilled reagents. 3. Optimize the reaction temperature. Lower temperatures may favor the desired product but slow down the reaction rate.
Formation of Isomeric Byproducts Carbocation rearrangement of the alkylating agent.[2][3]1. Use an alkylating agent less prone to rearrangement, such as an acyl halide followed by reduction (Friedel-Crafts acylation-reduction). 2. Employ a milder Lewis acid catalyst. 3. Optimize the reaction temperature; lower temperatures can sometimes suppress rearrangement.
Presence of Polyalkylated Products The alkylated product is more reactive than the starting cyclopentane.[3]1. Use a large excess of cyclopentane relative to the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. 3. Consider using a less reactive catalyst.
Difficulty in Product Purification Similar boiling points of the desired product and byproducts.1. Employ fractional distillation with a high-efficiency column. 2. Consider preparative gas chromatography for high-purity samples. 3. For some impurities, chemical purification methods such as selective adsorption may be applicable.
Reaction Fails to Initiate 1. Inactive catalyst. 2. Presence of inhibitors in the starting materials.1. Use a fresh, anhydrous catalyst. 2. Purify starting materials to remove any potential inhibitors (e.g., by distillation or passing through a column of activated alumina).

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₂₀[1][4][5]
Molecular Weight140.27 g/mol [1][4][5]
Boiling Point174-176 °C[5]
Density0.8116 g/cm³ (at 19 °C)[5]

Table 2: Typical Reaction Conditions for Friedel-Crafts Alkylation

ParameterValue
ReactantsCyclopentane, 1-Chloropentane (B165111)
CatalystAluminum Chloride (AlCl₃)
Molar Ratio (Cyclopentane:1-Chloropentane:AlCl₃)5 : 1 : 1.1
Temperature0 - 5 °C
Reaction Time2 - 4 hours
SolventExcess Cyclopentane

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

  • Preparation: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Reactant Charging: Charge the flask with anhydrous cyclopentane and freshly sublimed aluminum chloride under a nitrogen or argon atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Alkylating Agent: Add 1-chloropentane dropwise from the dropping funnel to the stirred reaction mixture over a period of 1-2 hours, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex.

  • Workup: Separate the organic layer. Wash the organic layer with a dilute solution of hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess cyclopentane by distillation.

  • Purification: Purify the crude product by fractional distillation to isolate this compound.

Visualizations

Friedel_Crafts_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_flask Flame-dried Flask charge Charge Cyclopentane & AlCl3 prep_flask->charge prep_reagents Anhydrous Reagents prep_reagents->charge cool Cool to 0°C charge->cool add Add 1-Chloropentane cool->add react Stir for 2h add->react quench Quench with Ice react->quench separate Separate Layers quench->separate wash Wash Organic Layer separate->wash dry Dry & Concentrate wash->dry distill Fractional Distillation dry->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Solutions start Low Yield or Impure Product check_reaction Check Reaction Completion? start->check_reaction check_isomers Isomeric Byproducts Present? start->check_isomers incomplete Incomplete Reaction check_reaction->incomplete Yes catalyst_issue Catalyst Deactivated? check_reaction->catalyst_issue No solution_time Increase Time/ Catalyst incomplete->solution_time deactivated Deactivated Catalyst catalyst_issue->deactivated Yes solution_anhydrous Use Anhydrous Reagents deactivated->solution_anhydrous isomers Carbocation Rearrangement check_isomers->isomers Yes check_poly Polyalkylation Observed? check_isomers->check_poly No solution_temp Optimize Temperature isomers->solution_temp polyalkylation Excess Alkylation check_poly->polyalkylation Yes solution_ratio Adjust Reactant Ratio polyalkylation->solution_ratio

Caption: Troubleshooting decision tree for production issues.

References

Refining the experimental protocol for (1-Methylbutyl)cyclopentane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for experimental protocols involving (1-Methylbutyl)cyclopentane. The information is tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data of this compound

For ease of reference, the key physicochemical properties of this compound are summarized below. This data is crucial for reaction monitoring, purification, and product characterization.

PropertyValueUnits
Molecular FormulaC₁₀H₂₀
Molecular Weight140.27 g/mol
Boiling Point174-176°C
Density0.8116g/cm³ at 19 °C
IUPAC NameThis compound
CAS Number4737-43-3

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Grignard reaction followed by dehydration and hydrogenation. This protocol details the necessary steps.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Dehydration cluster_3 Step 4: Hydrogenation a Activate Magnesium Turnings b React 2-bromopentane (B28208) with Mg in dry THF a->b Initiation c Add Cyclopentanone (B42830) dropwise at 0°C b->c Formation of 1-(1-methylbutyl)cyclopentan-1-ol d Quench with aqueous NH4Cl c->d e Extract with diethyl ether d->e f React alcohol with H2SO4 e->f Crude alcohol g Distill the alkene product f->g h Hydrogenate alkene with H2, Pd/C g->h 1-(1-methylbutyl)cyclopent-1-ene i Purify by distillation h->i j j i->j Final Product: This compound

Caption: A four-step workflow for the synthesis of this compound.

Methodology:

Step 1: Formation of the Grignard Reagent (1-Methylbutylmagnesium bromide)

  • Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • To a round-bottom flask, add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 2-bromopentane in anhydrous diethyl ether or THF.

  • Add a small portion of the 2-bromopentane solution to the magnesium turnings and wait for the reaction to initiate (disappearance of the iodine color and gentle reflux).

  • Once initiated, add the remaining 2-bromopentane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Cyclopentanone

  • Cool the Grignard reagent solution to 0°C in an ice bath.

  • Add a solution of cyclopentanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture back to 0°C and quench by slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-(1-methylbutyl)cyclopentan-1-ol.

Step 3: Dehydration of the Alcohol

  • To the crude alcohol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Heat the mixture and distill the resulting alkene (a mixture of isomers).

  • Wash the distillate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride.

Step 4: Hydrogenation of the Alkene

  • Dissolve the alkene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure and purify the resulting this compound by fractional distillation.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis of this compound.

Troubleshooting Logic for Low Yield in Grignard Reaction

G cluster_initiation Initiation Failure cluster_homocoupling Side Reaction: Homocoupling cluster_ketone Incomplete Reaction with Ketone start Low Yield in Grignard Reaction q1 Was the reaction initiated successfully? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was a significant amount of homocoupled byproduct observed? a1_yes->q2 sol1 Activate Mg with iodine or 1,2-dibromoethane. Ensure fresh Mg turnings. a1_no->sol1 sol2 Ensure all glassware and solvents are anhydrous. sol1->sol2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol3 Slow down the addition rate of the alkyl halide. Maintain a lower reaction temperature. a2_yes->sol3 q3 Is the starting ketone recovered? a2_no->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol4 Check the quality and concentration of the Grignard reagent. Increase reaction time or temperature. a3_yes->sol4 end Other potential issues: - Steric hindrance - Enolization of the ketone a3_no->end

Caption: A decision tree for troubleshooting low yields in Grignard reactions.

Question & Answer Format:

  • Q1: My Grignard reaction is not initiating. What should I do?

    • A1: The initiation of a Grignard reaction can be sluggish. Ensure your magnesium turnings are fresh and not oxidized (shiny appearance). You can activate the surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] Also, verify that all glassware is rigorously dried and that you are using anhydrous solvents, as Grignard reagents are highly reactive with water.[1]

  • Q2: I have a low yield of the desired alcohol and a significant amount of a higher boiling point byproduct. What is happening?

    • A2: This is likely due to Wurtz-type homocoupling of your alkyl halide. This side reaction can be minimized by slowing down the rate of addition of the alkyl halide during the formation of the Grignard reagent and by maintaining a moderate reaction temperature.

  • Q3: After workup, I recovered a large amount of my starting cyclopentanone. Why did the reaction not go to completion?

    • A3: This indicates that either your Grignard reagent was not formed in sufficient quantity or it was consumed by side reactions. It is advisable to titrate your Grignard reagent before adding the ketone to determine its exact concentration. Additionally, with sterically hindered ketones, the Grignard reagent can act as a base, leading to enolization of the ketone rather than nucleophilic addition.[1]

  • Q4: The dehydration step produced a mixture of alkenes. How can I control the regioselectivity?

    • A4: The acid-catalyzed dehydration of tertiary alcohols often leads to a mixture of Zaitsev (more substituted) and Hofmann (less substituted) elimination products. The product distribution is dependent on the reaction conditions. For this specific substrate, a mixture is expected. Purification of the desired isomer can be challenging and may require careful fractional distillation or chromatography.

  • Q5: My final product is contaminated with residual starting alkene after hydrogenation. How can I improve the purity?

    • A5: Incomplete hydrogenation can occur if the catalyst is not active enough or if the hydrogen pressure is too low. Ensure you are using a fresh, high-quality Pd/C catalyst. You can also try increasing the reaction time or the hydrogen pressure. If impurities persist, a final purification step by fractional distillation is recommended.

Frequently Asked Questions (FAQs)

  • Q1: What is the best solvent for the Grignard reaction in this synthesis?

    • A1: Anhydrous diethyl ether is a traditional and effective solvent. Tetrahydrofuran (THF) can also be used and may be better for forming the Grignard reagent from less reactive halides due to its higher solvating power.

  • Q2: How can I confirm the formation of the Grignard reagent?

    • A2: Visually, the disappearance of the magnesium turnings and a cloudy, greyish appearance of the solution are good indicators. For a quantitative assessment, you can perform a titration. A common method involves adding a known amount of iodine to an aliquot of the Grignard solution and back-titrating with a standard solution of sodium thiosulfate.

  • Q3: What are the expected spectroscopic signatures for the final product, this compound?

    • A3:

      • ¹H NMR: You would expect to see complex multiplets in the aliphatic region (approximately 0.8-2.0 ppm) corresponding to the various CH, CH₂, and CH₃ groups.

      • ¹³C NMR: The spectrum will show distinct signals for the different carbon atoms in the cyclopentyl ring and the 1-methylbutyl side chain.

      • Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z = 140, along with characteristic fragmentation patterns for alkylcyclopentanes.

  • Q4: Are there any alternative methods for the final reduction step?

    • A4: Besides catalytic hydrogenation, other methods for reducing the double bond include diimide reduction (generated in situ from hydrazine (B178648) and an oxidizing agent), although this is less common for simple alkenes. For laboratory scale, catalytic hydrogenation is generally the most efficient and cleanest method.

  • Q5: How should I dispose of the waste from the Grignard reaction?

    • A5: The quenched Grignard reaction mixture should be handled carefully. Any remaining reactive Grignard reagent will be destroyed during the aqueous workup. The aqueous and organic waste should be segregated and disposed of according to your institution's hazardous waste guidelines. Magnesium salts in the aqueous layer are generally not highly toxic but should still be disposed of properly.

References

Technical Support Center: Minimizing Impurities in (1-Methylbutyl)cyclopentane Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing impurities during the synthesis and purification of (1-Methylbutyl)cyclopentane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete Reaction: Insufficient reaction time, temperature, or inefficient stirring.- Ensure the reaction goes to completion by monitoring with an appropriate technique (e.g., GC-MS, TLC).- Optimize reaction temperature and time based on literature protocols or preliminary experiments.- Employ efficient mechanical stirring, especially for heterogeneous mixtures.
Side Reactions: Formation of isomeric byproducts, dialkylation products, or elimination products.- Control the stoichiometry of reactants carefully.- Optimize the reaction temperature to favor the desired product formation.- Select a more selective catalyst or reagent system.
Loss during Workup and Purification: Inefficient extraction, multiple transfers, or decomposition on chromatography media.- Minimize transfers of the product mixture.- Use a suitable extraction solvent and perform multiple extractions.- Choose an appropriate chromatography stationary phase and eluent system to avoid product degradation.
Presence of Isomeric Impurities (e.g., (2-Methylbutyl)cyclopentane, n-Pentylcyclopentane) Carbocation Rearrangement (Friedel-Crafts Alkylation): Use of a primary alkyl halide that rearranges to a more stable secondary carbocation.- Employ a synthetic route that avoids the formation of a primary carbocation that can rearrange, such as using a Grignard reagent.- If using Friedel-Crafts, consider using a milder Lewis acid or lower reaction temperatures to minimize rearrangements.
Isomerization of the Cyclopentyl Ring: Acid-catalyzed isomerization of the cyclopentyl ring during synthesis or workup.- Neutralize the reaction mixture promptly after completion.- Avoid prolonged exposure to acidic conditions during workup and purification.
Presence of Unreacted Starting Materials Inefficient Reaction: See "Low Yield" section.- Drive the reaction to completion by using a slight excess of one of the reactants (if appropriate and easily separable).- Increase reaction time or temperature as needed.
Ineffective Purification: Co-elution of starting materials with the product during chromatography.- Optimize the chromatography conditions (e.g., gradient elution, different stationary phase) for better separation.- Consider fractional distillation if boiling points are sufficiently different.
Presence of High-Boiling Impurities Polyalkylation (Friedel-Crafts): The alkylated product is more reactive than the starting material, leading to further alkylation.- Use a large excess of the cyclopentane (B165970) substrate to favor monoalkylation.- Add the alkylating agent slowly to the reaction mixture.
Byproducts from Grignard Reaction: Formation of Wurtz-type coupling products from the Grignard reagent.- Add the Grignard reagent to the electrophile at a controlled rate.- Ensure the magnesium turnings are of high purity.
Presence of Polar Impurities (e.g., Alcohols, Ketones) Incomplete Reduction (if applicable): If the synthesis involves the reduction of a ketone, the reaction may not have gone to completion.- Use a sufficient excess of the reducing agent.- Ensure anhydrous conditions for reagents like LiAlH4.
Oxidation: Air oxidation of the product during workup or storage.- Handle the product under an inert atmosphere (e.g., nitrogen, argon) whenever possible.- Store the purified product under an inert atmosphere and at a low temperature.
Hydrolysis of Intermediates: Incomplete reaction or quenching of reactive intermediates.- Ensure a complete and controlled quench of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and their associated impurities?

Two common synthetic approaches are:

  • Grignard Reaction: The reaction of a cyclopentyl Grignard reagent (e.g., cyclopentylmagnesium bromide) with a 1-methylbutyl halide (e.g., 2-bromopentane), or the reaction of a (1-methylbutyl)magnesium halide with a cyclopentyl electrophile.

    • Potential Impurities:

      • Isomeric Alkanes: From rearrangements of the Grignard reagent or the alkyl halide.

      • Wurtz Coupling Products: e.g., Bicyclopentyl or 3,4-dimethylhexane.

      • Unreacted Starting Materials.

      • Grignard Reaction Byproducts: Such as alcohols if the reaction is not properly quenched and worked up.

  • Friedel-Crafts Alkylation: The reaction of cyclopentane or cyclopentene (B43876) with a 1-methylbutylating agent (e.g., 1-bromo-1-methylbutane or an alkene precursor) in the presence of a Lewis acid catalyst.

    • Potential Impurities:

      • Isomeric Alkylcyclopentanes: Due to carbocation rearrangements. For instance, the use of 1-bromopentane (B41390) could lead to the formation of this compound via a hydride shift.

      • Polyalkylated Cyclopentanes: The product is more reactive than the starting material.

      • Cyclopentene and its oligomers: If cyclopentene is used as the starting material.

Q2: How can I detect and quantify impurities in my this compound sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique.

  • Gas Chromatography (GC): Separates the components of the mixture based on their boiling points and interactions with the stationary phase. Isomers may have very similar boiling points, requiring a high-resolution capillary column for good separation.

  • Mass Spectrometry (MS): Provides fragmentation patterns for each separated component, which can be used to identify the chemical structure of the main product and the impurities by comparing the spectra to a database (e.g., NIST).

Q3: What are the recommended purification methods for removing common impurities?

A combination of the following techniques is often necessary:

  • Aqueous Wash: To remove water-soluble impurities and residual acids or bases from the workup. A wash with a dilute acid solution can remove basic impurities, while a wash with a dilute base solution (e.g., sodium bicarbonate) can remove acidic impurities.

  • Fractional Distillation: Effective for separating compounds with significantly different boiling points, such as removing unreacted starting materials or lower/higher boiling isomers.

  • Column Chromatography: Highly effective for separating isomers and other closely related impurities.

Q4: My GC-MS analysis shows multiple peaks with the same mass-to-charge ratio as my product. What are these?

These are likely structural isomers of this compound. As mentioned earlier, these can arise from carbocation rearrangements during synthesis or from the use of isomeric starting materials. High-resolution capillary GC is crucial for separating these isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of 1-methylcyclopentanol (B105226) from cyclopentanone (B42830) and methylmagnesium bromide, which is a key intermediate. The subsequent dehydration and hydrogenation would lead to this compound.

Step 1: Synthesis of 1-Methylcyclopentanol

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl2), and a dropping funnel is assembled under a nitrogen atmosphere.

  • Grignard Reagent Preparation: Magnesium turnings (1.1 eq) are placed in the flask. A solution of methyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the Grignard reagent formation.

  • Reaction: Once the Grignard reagent has formed, a solution of cyclopentanone (1.0 eq) in anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux.

  • Quenching: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopentanol.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: A glass column is packed with silica gel using a hexane slurry.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of hexane and loaded onto the column.

  • Elution: The product is eluted with hexane. Fractions are collected and analyzed by GC-MS.

  • Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed by rotary evaporation.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Materials (e.g., Cyclopentanone, Alkyl Halide) Reaction Grignard Reaction or Friedel-Crafts Alkylation Start->Reaction Crude_Product Crude this compound (Contains Impurities) Reaction->Crude_Product Aqueous_Wash Aqueous Wash Crude_Product->Aqueous_Wash Distillation Fractional Distillation Aqueous_Wash->Distillation Chromatography Column Chromatography Distillation->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Impurity_Detected Impurity Detected in Sample (via GC-MS) Isomeric_Impurity Isomeric Impurities? Impurity_Detected->Isomeric_Impurity Starting_Material Unreacted Starting Material? Isomeric_Impurity->Starting_Material No Carbocation_Rearrangement Potential Cause: Carbocation Rearrangement (Friedel-Crafts) Isomeric_Impurity->Carbocation_Rearrangement Yes Polar_Impurity Polar Impurities? Starting_Material->Polar_Impurity No Incomplete_Reaction Potential Cause: Incomplete Reaction Starting_Material->Incomplete_Reaction Yes Incomplete_Reduction Potential Cause: Incomplete Reduction or Oxidation Polar_Impurity->Incomplete_Reduction Yes Change_Route Solution: Consider Alternative Synthesis (e.g., Grignard) Carbocation_Rearrangement->Change_Route Optimize_Reaction Solution: Optimize Reaction Conditions (Temp, Time, Catalyst) Incomplete_Reaction->Optimize_Reaction Improve_Purification Solution: Improve Purification (Distillation, Chromatography) Incomplete_Reaction->Improve_Purification Incomplete_Reduction->Optimize_Reaction

Caption: A logical troubleshooting flow for identifying and addressing common impurities.

Technical Support Center: Overcoming Solubility Challenges with (1-Methylbutyl)cyclopentane in Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with the nonpolar compound (1-Methylbutyl)cyclopentane in polar solvent systems. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve stable and effective solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in polar solvents like water or ethanol (B145695)?

A1: The solubility of a compound is governed by the principle "like dissolves like".[1][2] this compound is a nonpolar hydrocarbon, meaning it lacks significant partial positive or negative charges across its molecular structure.[3] Polar solvents, such as water, have molecules with an uneven distribution of electron density, creating distinct positive and negative poles.[3] Due to this fundamental difference in polarity, the attractive forces between this compound molecules and polar solvent molecules are very weak, leading to poor solubility.[4][5]

Q2: I've dissolved my this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?

A2: This is a common issue when working with hydrophobic compounds. The precipitation occurs because the compound is forced out of the solution as the overall polarity of the solvent mixture increases. Here are some steps to troubleshoot this problem:

  • Optimize your dilution protocol: Instead of a single large dilution, try a serial dilution. This gradual decrease in the organic solvent concentration can help maintain the compound's solubility.[6]

  • Vigorous mixing: As you add the compound stock to the aqueous buffer, ensure rapid and continuous mixing to disperse the compound quickly.[6]

  • Lower the stock concentration: If possible, using a less concentrated stock solution in DMSO can sometimes prevent precipitation upon dilution into the aqueous phase.[7]

Q3: What are co-solvents, and how can they improve the solubility of this compound?

A3: Co-solvents are organic solvents that are miscible with both water and nonpolar compounds.[8] They work by reducing the overall polarity of the solvent system, making it more favorable for nonpolar molecules like this compound to dissolve.[9] Commonly used co-solvents include ethanol, methanol, isopropanol, and polyethylene (B3416737) glycols (PEGs).[7] The presence of a co-solvent can increase the solubility of a hydrophobic chemical exponentially as the co-solvent fraction increases.[9]

Q4: Can surfactants help dissolve this compound in polar solvents?

A4: Yes, surfactants are an effective way to increase the apparent solubility of nonpolar compounds in aqueous solutions. Surfactants are amphiphilic molecules, meaning they have both a hydrophobic (water-fearing) tail and a hydrophilic (water-loving) head. Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic tails form a core that can encapsulate nonpolar molecules like this compound, while the hydrophilic heads face the polar solvent, allowing the entire micelle to be dispersed in the solvent.[10][11]

Q5: Are there any other methods to enhance the solubility of this compound?

A5: Beyond co-solvents and surfactants, other formulation strategies can be employed, especially in the context of drug development. These can include:

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with nonpolar molecules, increasing their solubility in water.

  • Nanoparticle formulations: Milling the compound to the nanoscale can increase its surface area, which can improve its dissolution rate and solubility.

Troubleshooting Guides

Issue 1: My this compound solution is cloudy or shows visible precipitate.

  • Cause: The concentration of this compound has exceeded its solubility limit in the current solvent system.

  • Solution Workflow:

    Caption: Troubleshooting workflow for a cloudy solution.

Issue 2: My experimental results are inconsistent and have high variability.

  • Cause: This can be due to incomplete dissolution or precipitation of this compound during the experiment, leading to inconsistent effective concentrations.

  • Solution:

    • Confirm Solubility: Before starting your main experiment, perform a visual solubility test at the final desired concentration in the exact assay buffer.[6]

    • Centrifuge a Sample: Spin a small sample of your final solution at high speed. Any pellet formation indicates incomplete solubility.[12]

    • Increase Solubilizing Agent: If a pellet is observed, systematically increase the concentration of your co-solvent or surfactant and repeat the solubility test until the solution is clear and no pellet forms after centrifugation.

Data Presentation: Solubility of Alkanes in Polar Solvents

CompoundMolecular FormulaSolubility in Water (g/L) at 25°C
n-HexaneC₆H₁₄0.013
CyclohexaneC₆H₁₂0.055
BenzeneC₆H₆1.79

Data is indicative of the low solubility of nonpolar hydrocarbons in water.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (Ethanol)

  • Prepare a Concentrated Stock: Dissolve a known weight of this compound in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM). Ensure the compound is fully dissolved by vortexing or brief sonication.

  • Perform Serial Dilutions:

    • Create an intermediate dilution by adding a small volume of the stock solution to a mixture of ethanol and your aqueous buffer (e.g., 50:50 ethanol:buffer).

    • Perform the final dilution by adding the intermediate solution to the final aqueous buffer to reach your target concentration. The final concentration of ethanol should be kept as low as possible while maintaining solubility, typically between 1-5%.

  • Mixing: When adding the stock solution to the buffer, do so dropwise while continuously vortexing or stirring the buffer to ensure rapid dispersion.[6]

  • Visual Inspection: After preparation, visually inspect the final solution for any signs of cloudiness or precipitation.

Protocol 2: Solubilization using a Surfactant (Tween 80)

  • Prepare a Surfactant Solution: Prepare a stock solution of your chosen surfactant (e.g., 10% Tween 80) in your aqueous buffer.

  • Prepare the Compound-Surfactant Mixture:

    • In a separate vial, add the required amount of this compound.

    • Add a small volume of a suitable organic solvent (like ethanol) to first wet and dissolve the compound.

    • Add the surfactant stock solution to this mixture.

  • Remove Organic Solvent: If the initial organic solvent is not desired in the final formulation, it can be removed by gentle heating under a stream of nitrogen or by using a rotary evaporator.

  • Final Dilution: Dilute the compound-surfactant mixture with the aqueous buffer to the final desired concentration. The final surfactant concentration should be above its CMC. For Tween 80, this is typically around 0.01-1% (v/v).[6]

  • Homogenize: Vortex or sonicate the final solution to ensure the formation of uniform micelles and complete encapsulation of the compound.

    G cluster_prep Preparation cluster_processing Processing A Weigh Compound B Dissolve in Organic Solvent A->B C Add Surfactant Stock B->C D Remove Organic Solvent (Optional) C->D E Final Dilution in Buffer D->E F Homogenize (Vortex/Sonicate) E->F G G F->G Final Solubilized Solution

    Caption: Experimental workflow for surfactant-based solubilization.

References

Calibration and maintenance of instruments for (1-Methylbutyl)cyclopentane analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of (1-Methylbutyl)cyclopentane, tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound using gas chromatography (GC) and mass spectrometry (MS).

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing, where the latter half of the peak is broader than the front, can compromise resolution and quantification.[1] Common causes include:

    • Active Sites in the Inlet or Column: Silanol groups on the surface of an untreated inlet liner or the front end of the column can interact with the analyte.

      • Solution: Use a deactivated inlet liner and ensure your column is of high inertness. If contamination is suspected, trim the first few centimeters of the column.[1][2]

    • Column Contamination: Accumulation of non-volatile residues at the head of the column can lead to peak distortion.

      • Solution: Bake out the column at a high temperature (within its specified limits) to remove contaminants. If this is ineffective, trimming the column inlet is recommended.[3]

    • Improper Column Installation: Incorrect positioning of the column in the inlet or detector can create dead volume.

      • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[2]

  • Question: My peaks are fronting. What does this indicate?

  • Answer: Peak fronting, where the first half of the peak is broader, is often a sign of column overload.

    • Solution: Reduce the injection volume or the concentration of the sample. You can also increase the split ratio if using a split injection method.[3]

Issue 2: Retention Time Shifts

  • Question: The retention time for this compound is inconsistent between runs. How can I stabilize it?

  • Answer: Consistent retention times are crucial for reliable compound identification.[4] Shifts can be caused by:

    • Fluctuations in Carrier Gas Flow Rate: Leaks in the gas lines or a faulty gas regulator can alter the flow rate.

      • Solution: Perform a leak check of the system from the gas source to the detector.[5] Verify the carrier gas flow rate using a calibrated flow meter.[6]

    • Oven Temperature Instability: Inconsistent oven temperature control will directly impact retention times.

      • Solution: Verify the oven temperature with a calibrated external thermometer. If there is a discrepancy, the oven may require recalibration or servicing.[6]

    • Changes in the Stationary Phase: Over time, the column's stationary phase can degrade, especially if exposed to oxygen at high temperatures.

      • Solution: Ensure high-purity carrier gas and install an oxygen trap.[3] If the column is old and has been used extensively, it may need to be replaced.

Issue 3: Reduced Sensitivity or No Peak

  • Question: I am seeing a significantly lower signal for my this compound standard, or no peak at all. What should I check?

  • Answer: A loss of sensitivity can be due to several factors:

    • Injector Issues: A plugged syringe, cored septum, or a contaminated inlet liner can prevent the sample from reaching the column.

      • Solution: Inspect and clean or replace the syringe.[5] Replace the septum and inlet liner.[1]

    • Detector Contamination: Buildup on the detector components can reduce its responsiveness.

      • Solution: Clean the detector according to the manufacturer's instructions.[3][7]

    • System Leaks: A leak in the system can cause sample loss and allow air to enter, which can damage the column and affect detector performance.

      • Solution: Conduct a thorough leak check of the entire system.[5]

Frequently Asked Questions (FAQs)

Calibration

  • Question: How often should I calibrate my instrument for this compound analysis?

  • Answer: A multi-point calibration should be performed when a new method is established or if significant instrument maintenance has been performed.[8] For routine analysis, a single-point calibration or a calibration check with a mid-level standard should be run at the beginning of each sample sequence and periodically throughout (e.g., every 10-20 samples) to ensure the instrument response is stable.[8]

  • Question: What is an acceptable correlation coefficient (R²) for my calibration curve?

  • Answer: For quantitative analysis, a correlation coefficient of 0.995 or greater is generally considered acceptable. For some applications, a value of 0.999 may be required.[9]

  • Question: What concentration range should my calibration standards cover?

  • Answer: The calibration range should encompass the expected concentration of this compound in your samples. It is good practice to have at least one standard below your lowest expected concentration and one above your highest. A typical range for GC-MS analysis might be from 0.1 µg/mL to 10 µg/mL.[8]

Maintenance

  • Question: What are the essential routine maintenance tasks for a GC system used for hydrocarbon analysis?

  • Answer: Regular maintenance is crucial for optimal performance and longevity of your instrument.[5][10] Key tasks include:

    • Daily: Visually inspect gas pressures and check for any obvious issues.[5]

    • Weekly/As Needed: Replace the inlet septum and liner.[1]

    • Monthly: Check and replace gas traps.[5]

    • Periodically: Trim the analytical column and clean the detector.[1][7]

  • Question: How do I properly store my GC column when it's not in use?

  • Answer: When removing a column from the GC, cap the ends to prevent oxygen and contaminants from entering. Store it in its original box, away from direct sunlight and extreme temperatures.

Quantitative Data Summary

Table 1: Example GC-MS Calibration Data for this compound

Standard LevelConcentration (µg/mL)Peak Area (Counts)
10.115,234
20.578,912
31.0155,487
45.0798,543
510.01,602,345
Correlation Coefficient (R²) \multicolumn{2}{c}{0.9992 }

Table 2: Recommended Maintenance Schedule for GC-MS Analysis of Hydrocarbons

ComponentTaskFrequency
Inlet Replace SeptumEvery 100-150 injections or weekly
Replace LinerEvery 100-150 injections or weekly
Clean InletAnnually or as needed
Column Trim Inlet End (10-20 cm)As needed based on peak shape
Condition after installationPer manufacturer's instructions
Detector Clean Ion Source (MS)Every 3-6 months or as needed
Gas Supply Replace Gas TrapsEvery 6-12 months

Experimental Protocols

Protocol 1: GC-MS Calibration for this compound

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 100 µg/mL. From this stock, prepare a series of at least five calibration standards by serial dilution, covering the desired concentration range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).[8]

  • Instrument Setup:

    • Column: Use a non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), which is suitable for hydrocarbon analysis.[8]

    • Temperatures: Set the injector temperature to 250°C and the detector transfer line to 280°C.

    • Oven Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp up to 200°C at a rate of 10°C/minute.

    • Carrier Gas: Use helium at a constant flow rate of 1.0 mL/minute.

    • Injection: Inject 1 µL of each standard in splitless mode.

  • Data Acquisition: Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity. For this compound (C10H20, MW 140.27), characteristic ions can be selected for SIM analysis.

  • Calibration Curve Construction: Plot the peak area of this compound against the corresponding concentration for each standard. Perform a linear regression to obtain the calibration curve and the correlation coefficient (R²).

Protocol 2: Routine Inlet Maintenance (Septum and Liner Replacement)

  • Cool Down: Ensure the GC inlet has cooled to a safe temperature (below 50°C).[1] Turn off the carrier gas flow.

  • Remove Inlet Nut: Carefully unscrew the retaining nut at the top of the inlet.

  • Replace Septum: Remove the old septum using forceps and replace it with a new one. Avoid overtightening the nut to prevent coring of the septum.[1]

  • Access Liner: Following your instrument's manual, remove the necessary fittings to access the inlet liner.

  • Replace Liner: Carefully remove the old liner and replace it with a new, deactivated liner of the same type.

  • Reassemble and Leak Check: Reassemble the inlet components. Restore the carrier gas flow and perform a leak check at all fittings that were loosened.[1]

  • Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running samples.

Visualizations

GC_Calibration_Workflow prep Prepare Stock & Calibration Standards setup Set Up GC-MS Instrument Parameters prep->setup acquire Acquire Data for Each Standard setup->acquire plot Plot Peak Area vs. Concentration acquire->plot regress Perform Linear Regression plot->regress validate Validate Calibration (R² ≥ 0.995) regress->validate Check R² validate->prep Recalibrate if needed analyze Proceed with Sample Analysis validate->analyze

Caption: Workflow for GC-MS calibration.

Troubleshooting_Logic start Chromatographic Issue Observed issue_type What is the issue? start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Peak Shape rt_shift Retention Time Shift issue_type->rt_shift Retention Time sensitivity Low/No Signal issue_type->sensitivity Sensitivity shape_type Tailing or Fronting? peak_shape->shape_type tailing Check for Active Sites Clean/Trim Column shape_type->tailing Tailing fronting Reduce Sample Concentration Increase Split Ratio shape_type->fronting Fronting rt_cause Check Carrier Gas Flow Verify Oven Temperature rt_shift->rt_cause sensitivity_cause Check Syringe & Inlet Clean Detector Leak Check System sensitivity->sensitivity_cause

Caption: A logical approach to troubleshooting common GC issues.

References

Validation & Comparative

A Comparative Analysis of (1-Methylbutyl)cyclopentane and Other Cycloalkanes as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more efficient and cleaner-burning fuels has led to extensive research into various hydrocarbon structures as potential fuel additives. Among these, cycloalkanes are recognized for their potential to enhance the energy density and performance of fuels. This guide provides a comparative analysis of (1-Methylbutyl)cyclopentane against other common cycloalkanes as a fuel additive, focusing on key performance metrics. Due to a lack of extensive experimental data for this compound in publicly available literature, this guide combines experimental data for related cycloalkanes with calculated values for the target molecule to provide a comprehensive overview.

Performance Data Comparison

The following table summarizes key performance indicators for this compound and other selected cycloalkanes. These indicators are critical in evaluating their potential as fuel additives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Research Octane (B31449) Number (RON)Motor Octane Number (MON)Heat of Combustion (MJ/kg) (liquid)Density (g/mL at 20°C)
This compoundC10H20140.27Data Not AvailableData Not Available~45.3 (Calculated)0.812
Cyclopentane (B165970)C5H1070.13101.384.445.60.745
CyclohexaneC6H1284.168377.246.60.779
MethylcyclopentaneC6H1284.1691.380.146.10.749
MethylcyclohexaneC7H1498.1974.871.146.30.770
n-HeptaneC7H16100.210048.10.684
Isooctane (B107328) (2,2,4-Trimethylpentane)C8H18114.2310010047.70.692

Note: The Heat of Combustion for this compound is an estimated value calculated from its standard enthalpy of formation.

Experimental Protocols

The evaluation of fuel additives relies on standardized experimental procedures to ensure reproducibility and comparability of data. Below are the detailed methodologies for determining the key performance indicators presented in the table.

Octane Number Determination (RON and MON)

The Research Octane Number (RON) and Motor Octane Number (MON) are the two primary indicators of a fuel's resistance to knocking in a spark-ignition engine. They are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[1][2]

1. ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel [1][2]

  • Apparatus: A Cooperative Fuel Research (CFR) engine with a variable compression ratio.

  • Principle: The knocking intensity of the test fuel is compared to that of primary reference fuels (blends of isooctane and n-heptane). The RON of the test fuel is the percentage by volume of isooctane in the primary reference fuel that produces the same knock intensity.

  • Procedure:

    • The CFR engine is operated under a specific set of "Research" conditions, which include an engine speed of 600 rpm and a controlled intake air temperature.[1][2]

    • The compression ratio of the engine is adjusted until a standard level of knock is achieved for the test fuel.

    • Primary reference fuels of known octane numbers are then tested under the same conditions.

    • The composition of the reference fuel that matches the knock intensity of the sample fuel determines the Research Octane Number.[2]

2. ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel

  • Apparatus: A Cooperative Fuel Research (CFR) engine, the same as used for RON testing.

  • Principle: Similar to the RON test, the MON test compares the knock intensity of the test fuel to that of primary reference fuels. However, the operating conditions are more severe to simulate heavier engine loads.

  • Procedure:

    • The CFR engine is operated under a specific set of "Motor" conditions, which include a higher engine speed of 900 rpm and a higher intake air temperature compared to the RON test.

    • The remainder of the procedure is analogous to the ASTM D2699 method for RON.

Heat of Combustion (Energy Density) Determination

The heat of combustion, or energy density, is a measure of the energy released when a fuel is burned completely. It is a critical factor in determining the fuel efficiency. The standard method for this determination is bomb calorimetry.[3]

1. ASTM D240: Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter

  • Apparatus: A bomb calorimeter, which consists of a high-pressure stainless steel vessel (the "bomb"), a water-filled container in which the bomb is submerged, a stirrer, and a high-precision thermometer.

  • Principle: A known mass of the fuel sample is combusted in the bomb, which is filled with high-pressure oxygen. The heat released by the combustion is absorbed by the surrounding water, and the temperature change of the water is measured.

  • Procedure:

    • A weighed sample of the liquid fuel is placed in a sample crucible within the bomb.

    • The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.

    • The bomb is then placed in a known mass of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The fuel sample is ignited electrically.

    • The temperature of the water is monitored and the maximum temperature reached is recorded.

    • The heat of combustion is calculated using the temperature rise, the mass of the water, and the heat capacity of the calorimeter system (which is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid).[3] The formula used is Q = Ccal * ΔT, where Q is the heat of combustion, Ccal is the heat capacity of the calorimeter, and ΔT is the change in temperature.

Experimental Workflow for Fuel Additive Comparison

The following diagram illustrates a logical workflow for the comprehensive evaluation and comparison of different cycloalkanes as fuel additives.

FuelAdditiveComparisonWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Blend Evaluation cluster_3 Phase 4: Data Analysis and Comparison A Compound Selection (e.g., this compound, Cyclopentane, Cyclohexane) B Purity Analysis (GC-MS) A->B C Octane Number Determination (ASTM D2699 & D2700) B->C D Heat of Combustion Measurement (ASTM D240 - Bomb Calorimetry) B->D E Density and Viscosity Measurement B->E F Preparation of Fuel Blends (e.g., 10% additive in reference fuel) C->F D->F E->F G Engine Dynamometer Testing (Performance and Emissions) F->G H Tabulation of Quantitative Data G->H I Comparative Performance Analysis H->I J Final Report and Recommendations I->J

Caption: Workflow for evaluating and comparing cycloalkane fuel additives.

Discussion

Cycloalkanes generally exhibit higher densities compared to their acyclic alkane counterparts, which can contribute to a higher volumetric energy density.[4] The structure of the cycloalkane plays a significant role in its fuel properties.

  • Cyclopentane and Methylcyclopentane: These five-membered rings have relatively high Research Octane Numbers, making them desirable as gasoline blending components to improve anti-knock quality.[5]

  • Cyclohexane and Methylcyclohexane: Six-membered rings are also common components in fuels. Their octane numbers are generally lower than those of the five-membered ring counterparts.

The choice of a cycloalkane as a fuel additive will depend on the desired balance of properties. For increasing octane number, cyclopentane derivatives may be more suitable. For maximizing volumetric energy density, larger and more substituted cycloalkanes like this compound could be of interest, although further experimental validation is required to fully understand their performance. The provided workflow offers a systematic approach for such evaluations.

References

A Comparative Analysis of the Combustion Properties of (1-Methylbutyl)cyclopentane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the combustion properties of (1-Methylbutyl)cyclopentane and its isomers. Due to a scarcity of direct experimental data for these specific C10H20 alkylcyclopentanes in publicly available literature, this comparison is synthesized from established physical properties, theoretical estimations based on homologous series, and generalized experimental protocols for similar cycloalkanes.

Introduction to Alkylcyclopentane Combustion

Alkylcyclopentanes are significant components in conventional fuels. Their cyclic structure influences their combustion chemistry, particularly in comparison to their acyclic alkane counterparts. Factors such as ring strain and the position of the alkyl substituent can affect key combustion parameters like heat of combustion, ignition delay, and flame speed. Generally, cycloalkanes exhibit less low-temperature reactivity than non-cyclic alkanes because the ring structure can inhibit certain isomerization pathways.[1] The stability of cycloalkanes is often related to their heat of combustion, with more stable compounds releasing less energy per CH₂ group.[2]

Comparative Physical and Thermochemical Properties

While direct experimental data on the combustion of this compound isomers is limited, a comparison of their fundamental physical properties and calculated thermochemical data can offer insights into potential differences in their combustion behavior.

PropertyThis compound(2-Methylbutyl)cyclopentane(3-Methylbutyl)cyclopentaneneopentylcyclopentane
Molecular Formula C₁₀H₂₀[3][4]C₁₀H₂₀[5][6][7]C₁₀H₂₀[8][9][10]C₁₀H₂₀[11]
Molecular Weight 140.27 g/mol [3][4]140.27 g/mol [5][7]140.27 g/mol [8][10]140.27 g/mol [11]
Boiling Point 174-176 °C[4]No Data Available173.4 °C[12]No Data Available
Calculated Enthalpy of Formation (gas) -194.53 kJ/mol[3]No Data Available-194.53 kJ/mol[13]No Data Available
Calculated Heat of Combustion (liquid, normal alkylcyclopentane) -6582.8 kJ/mol*---

*Note: This is a calculated value for a normal C10 alkylcyclopentane based on the formula provided in NIST literature for homologous series and does not reflect the specific isomeric structures.[14] Isomeric variations would lead to slight differences in the actual heat of combustion.

Experimental Protocols for Combustion Analysis

The following sections detail standardized methodologies for determining key combustion properties of cyclic alkanes.

Determination of Ignition Delay Time using a Shock Tube

Ignition delay time is a critical parameter for understanding autoignition characteristics. A shock tube is a common apparatus for such measurements at high temperatures and pressures.

Methodology:

  • Mixture Preparation: A combustible mixture of the this compound isomer, an oxidizer (e.g., air or a specific O₂/diluent mixture), is prepared in a mixing tank. The mole fractions of the fuel, oxidizer, and diluent (e.g., Argon) are precisely controlled.

  • Shock Tube Operation:

    • The shock tube is divided into a high-pressure driver section and a low-pressure driven section, separated by a diaphragm.

    • The driven section is filled with the prepared combustible mixture to a specific initial pressure.

    • The driver section is filled with a high-pressure driver gas (e.g., helium).

    • The diaphragm is ruptured, generating a shock wave that propagates through the driven section, compressing and heating the gas mixture.

    • The shock wave reflects off the end wall of the driven section, further increasing the temperature and pressure of the mixture.

  • Data Acquisition:

    • Pressure transducers are mounted along the shock tube to measure the shock wave velocity and the pressure behind the reflected shock.

    • Optical access allows for the measurement of chemiluminescence from excited species (e.g., OH* at 308 nm or CH* at 431 nm) using a photodetector and appropriate filters.

  • Ignition Delay Time Measurement: The ignition delay time is defined as the time interval between the arrival of the reflected shock wave at the measurement location and the onset of a sharp increase in the emission signal from the excited species, indicating the start of combustion.

Determination of Laminar Flame Speed using the Spherically Expanding Flame Method

Laminar flame speed is a fundamental property that characterizes the reactivity of a combustible mixture.

Methodology:

  • Mixture Preparation: A homogeneous mixture of the isomer and oxidizer at a specific equivalence ratio is prepared and introduced into a constant-volume combustion chamber.

  • Ignition: The mixture is ignited at the center of the chamber by a pair of electrodes, creating a spherically expanding flame front.

  • Flame Propagation Imaging: A high-speed camera captures the propagation of the flame front, often using a schlieren imaging system to visualize the density gradients.

  • Data Analysis:

    • The flame radius as a function of time is extracted from the sequence of images.

    • The stretched flame speed is calculated from the rate of change of the flame radius.

    • The laminar (unstretched) flame speed is then determined by extrapolating the stretched flame speed to zero flame stretch (infinite radius).

Visualization of Combustion Pathways

Generalized Alkylcyclopentane Combustion Pathway

The following diagram illustrates a generalized reaction pathway for the initial stages of alkylcyclopentane combustion under low to intermediate temperatures. The process is initiated by the abstraction of a hydrogen atom, followed by the addition of molecular oxygen and subsequent isomerization and decomposition reactions.

CombustionPathway Alkylcyclopentane This compound H_Abstraction H-Abstraction (+OH, +O2, +H) Alkylcyclopentane->H_Abstraction Alkylcyclopentyl_Radical Alkylcyclopentyl Radical H_Abstraction->Alkylcyclopentyl_Radical O2_Addition O2 Addition Alkylcyclopentyl_Radical->O2_Addition RO2_Radical Alkylperoxy Radical (RO2) O2_Addition->RO2_Radical Isomerization Isomerization RO2_Radical->Isomerization QOOH_Radical Hydroperoxyalkyl Radical (QOOH) Isomerization->QOOH_Radical Second_O2_Addition Second O2 Addition QOOH_Radical->Second_O2_Addition Cyclic_Ether Cyclic Ether Formation QOOH_Radical->Cyclic_Ether Ring_Opening Ring-Opening QOOH_Radical->Ring_Opening O2QOOH_Radical O2QOOH Radical Second_O2_Addition->O2QOOH_Radical Decomposition Decomposition O2QOOH_Radical->Decomposition Products Products (CO, CO2, H2O, etc.) Decomposition->Products Cyclic_Ether->Products Linear_Alkenes Linear Alkenes + Other Radicals Ring_Opening->Linear_Alkenes Linear_Alkenes->Decomposition Further Oxidation

A generalized reaction pathway for alkylcyclopentane combustion.

Experimental Workflow for Combustion Analysis

The logical flow for a comparative study of the combustion properties of this compound isomers is depicted below.

ExperimentalWorkflow Sample_Preparation Sample Preparation (Isomer Synthesis/Purification) Physical_Characterization Physical Property Measurement (Boiling Point, Density, etc.) Sample_Preparation->Physical_Characterization Combustion_Experiments Combustion Experiments Sample_Preparation->Combustion_Experiments Ignition_Delay Ignition Delay Time (Shock Tube) Combustion_Experiments->Ignition_Delay Laminar_Flame_Speed Laminar Flame Speed (Constant Volume Bomb) Combustion_Experiments->Laminar_Flame_Speed Heat_of_Combustion Heat of Combustion (Bomb Calorimetry) Combustion_Experiments->Heat_of_Combustion Data_Analysis Data Analysis and Comparison Ignition_Delay->Data_Analysis Laminar_Flame_Speed->Data_Analysis Heat_of_Combustion->Data_Analysis Kinetic_Modeling Kinetic Modeling (Mechanism Validation) Data_Analysis->Kinetic_Modeling Publication Publication of Findings Data_Analysis->Publication Kinetic_Modeling->Publication

Workflow for a comparative combustion study of isomers.

References

A Comparative Guide to the Synthesis of (1-Methylbutyl)cyclopentane: A Novel Pathway Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a classical and a novel synthesis pathway for (1-Methylbutyl)cyclopentane. The objective is to offer a clear, data-driven comparison of the two methods, enabling researchers to make informed decisions for their synthetic needs. The classical approach utilizes a Grignard reaction, a cornerstone of organic synthesis for carbon-carbon bond formation. The novel pathway explores a more direct, acid-catalyzed alkylation of a cyclopentane (B165970) precursor with an alkene, a method with potential advantages in atom economy and process simplification.

Performance Comparison: Grignard Reaction vs. Direct Alkylation

The following tables summarize the key performance indicators for each synthesis pathway. The data presented is based on analogous reactions reported in the literature due to the absence of specific data for the direct synthesis of this compound.

Table 1: Reaction Conditions and Performance

ParameterClassical Pathway: Grignard ReactionNovel Pathway: Direct Alkylation
Reaction Type Nucleophilic addition (C-C bond formation)Electrophilic alkylation (C-H activation/addition)
Key Reagents Cyclopentylmagnesium bromide, 2-Bromopentane (B28208)Cyclopentane/Cyclopentene, 1-Pentene (B89616)/2-Pentene
Catalyst Iron or Nickel complexes (e.g., FeCl₃, NiCl₂)Solid acid catalyst (e.g., Zeolite H-USY)
Solvent Anhydrous Ether or THFTypically solvent-free or excess alkane
Temperature 0 - 25 °C90 - 110 °C[1]
Pressure AtmosphericElevated pressure (up to 6 MPa)[2]
Reaction Time 1 - 3 hours1 - 2 hours[1]
Reported Yield (Analogous) 80 - 94%[3][4]~70% (for isobutane (B21531) with butenes)[1]

Table 2: Product Profile and Byproducts

ParameterClassical Pathway: Grignard ReactionNovel Pathway: Direct Alkylation
Selectivity High for the target product, but can be affected by the choice of catalyst and reaction conditions.Can be complex, with selectivity depending on catalyst structure and operating conditions.
Major Byproducts - Homo-coupling products (e.g., Bicyclopentyl, 5,6-Dimethyldecane)- Elimination products (e.g., Pentenes)[5]- Isomerization of the alkyl side chain and the cyclopentane ring.- Cracking products (smaller alkanes and alkenes).- Oligomerization of the alkene.[6]
Product Purity Generally high after purification.Requires significant purification to separate from byproducts.

Experimental Protocols

Classical Pathway: Grignard Reaction

This protocol is adapted from established procedures for iron-catalyzed cross-coupling of Grignard reagents with alkyl halides.[3][4]

1. Preparation of Cyclopentylmagnesium Bromide:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of bromocyclopentane (B41573) (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.

  • The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

2. Iron-Catalyzed Cross-Coupling:

  • In a separate flame-dried flask under an inert atmosphere, dissolve FeCl₃ (0.05 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add the freshly prepared cyclopentylmagnesium bromide solution dropwise to the FeCl₃ solution.

  • Following the addition of the Grignard reagent, add 2-bromopentane (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Novel Pathway: Direct Alkylation

This protocol is based on the alkylation of alkanes with alkenes using solid acid catalysts.[1][6]

1. Catalyst Activation:

  • Place the zeolite H-USY catalyst in a fixed-bed reactor.

  • Activate the catalyst by heating under a flow of dry nitrogen at 450 °C for 4 hours.

2. Alkylation Reaction:

  • Cool the reactor to the reaction temperature (e.g., 100 °C).

  • Introduce a liquid feed mixture of cyclopentane and 1-pentene (e.g., in a 10:1 molar ratio) into the reactor using a high-pressure liquid pump.

  • Maintain the reactor pressure at a constant value (e.g., 3 MPa) using a back-pressure regulator.

  • The reaction is carried out in a continuous flow mode with a specific weight hourly space velocity (WHSV).

3. Product Collection and Analysis:

  • The reactor effluent is cooled and depressurized.

  • The liquid products are collected in a cold trap.

  • The product mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of cyclopentane and the selectivity to this compound and other byproducts.

4. Product Purification:

  • The collected liquid product is subjected to fractional distillation to separate the desired this compound from unreacted starting materials and byproducts.

Visualization of Synthesis Pathways

classical_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_catalyst Catalyst cluster_product Product CyclopentylBromide Cyclopentyl Bromide Grignard Cyclopentylmagnesium Bromide CyclopentylBromide->Grignard + Mg in Ether Magnesium Magnesium Magnesium->Grignard SecPentylBromide 2-Bromopentane Product This compound SecPentylBromide->Product Grignard->Product + 2-Bromopentane + FeCl3 (cat.) FeCl3 FeCl3 FeCl3->Product

Caption: Classical Grignard reaction pathway.

novel_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product cluster_byproducts Byproducts Cyclopentane Cyclopentane Product This compound Cyclopentane->Product High T, P Pentene 1-Pentene Pentene->Product Oligomers Oligomers Pentene->Oligomers Zeolite Zeolite (H-USY) Zeolite->Product Isomers Isomers Product->Isomers Cracked Cracked Products Product->Cracked

Caption: Novel direct alkylation pathway.

References

Confirming the Structure of (1-Methylbutyl)cyclopentane: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of non-functionalized hydrocarbons is a critical task in chemical analysis, particularly in fields such as petrochemical research and the synthesis of novel non-polar compounds. For molecules like (1-Methylbutyl)cyclopentane, where the proton signals in one-dimensional (1D) ¹H NMR spectra are heavily overlapped due to the similarity of chemical environments, 2D NMR spectroscopy becomes an indispensable tool. This guide provides a comparative overview of key 2D NMR techniques for the definitive structural confirmation of this compound, supported by predicted experimental data and detailed methodologies.

The Challenge of Saturated Hydrocarbons

Saturated hydrocarbons like this compound pose a challenge for simple 1D NMR analysis because the ¹H NMR chemical shifts are often compressed into a narrow range (typically 0.5-2.0 ppm), leading to significant signal overlap.[1] This makes it difficult to assign specific resonances and determine the connectivity of the carbon skeleton. 2D NMR techniques overcome this limitation by spreading the signals across a second dimension, revealing correlations between nuclei that allow for a step-by-step assembly of the molecular structure.[2]

Comparative Analysis of 2D NMR Techniques

The primary 2D NMR experiments for elucidating the structure of this compound are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This is fundamental for establishing proton-proton connectivity within the cyclopentane (B165970) ring and along the alkyl chain.[3]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to (¹JCH). This experiment is highly sensitive and allows for the unambiguous assignment of protons to their corresponding carbons.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This is crucial for connecting different fragments of the molecule, for instance, linking the (1-methylbutyl) substituent to the cyclopentane ring.[4]

The synergistic application of these techniques provides a comprehensive picture of the molecular framework.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D correlations for this compound. These predictions are based on typical chemical shift values for substituted alkanes and cycloalkanes.

Table 1: Predicted ¹H and ¹³C Chemical Shift Assignments for this compound

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)¹H Multiplicity
1CH~1.75~45.0m
2, 5CH₂~1.60 (axial), ~1.50 (equatorial)~32.0m
3, 4CH₂~1.25~25.0m
1'CH~1.40~38.0m
2'CH₂~1.20~29.0m
3'CH₂~1.30~20.0m
4'CH₃~0.90~14.0t
1''CH₃~0.85~19.0d

Note: The protons on the cyclopentane ring and the butyl chain are expected to show significant overlap in a 1D ¹H NMR spectrum.

Table 2: Predicted Key 2D NMR Correlations for this compound

ExperimentCorrelation TypeExpected Key Cross-Peaks (Proton ↔ Proton/Carbon)Structural Information Gained
COSY ¹H-¹H (2-3 bonds)H-1 ↔ H-2, H-5; H-1 ↔ H-1'; H-1' ↔ H-2'; H-1' ↔ H-1''; H-3' ↔ H-4'Establishes proton connectivity within the cyclopentane ring and along the butyl chain. Confirms the branching at C1'.
HSQC ¹H-¹³C (1 bond)H-1 ↔ C-1; H-2,5 ↔ C-2,5; H-3,4 ↔ C-3,4; H-1' ↔ C-1'; H-2' ↔ C-2'; H-3' ↔ C-3'; H-4' ↔ C-4'; H-1'' ↔ C-1''Directly links each proton to its attached carbon, allowing for unambiguous assignment of all CH, CH₂, and CH₃ groups.
HMBC ¹H-¹³C (2-3 bonds)H-1 ↔ C-2, C-5, C-1'; H-1' ↔ C-1, C-2, C-5, C-2', C-1''; H-1'' ↔ C-1', C-2'; H-4' ↔ C-2', C-3'Connects the molecular fragments. The key H-1 ↔ C-1' and H-1' ↔ C-1 correlations definitively link the (1-methylbutyl) group to the cyclopentane ring.

Experimental Protocols

The following are generalized protocols for acquiring high-quality 2D NMR data. Specific parameters may need to be optimized based on the available instrument and sample concentration.

Sample Preparation
  • Sample Quantity: Weigh approximately 5-15 mg of purified this compound.

  • Solvent: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: The solvent should contain a small amount of tetramethylsilane (B1202638) (TMS) to serve as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[5]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2D NMR Acquisition Parameters
  • Temperature: 298 K

¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: A standard gradient-selected COSY pulse sequence (e.g., cosygpprqf) is recommended to suppress artifacts.

  • Spectral Width: 0.5-2.5 ppm in both F2 (direct) and F1 (indirect) dimensions.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans (NS): 2-4.

  • Relaxation Delay (D1): 1.5 s.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A gradient-selected, sensitivity-enhanced HSQC with adiabatic pulses (e.g., hsqcedetgpsisp2.3) is ideal for multiplicity editing (distinguishing CH/CH₃ from CH₂ signals).

  • Spectral Width: F2 (¹H): 0.5-2.5 ppm; F1 (¹³C): 10-50 ppm.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans (NS): 2-8.

  • Relaxation Delay (D1): 1.5 s.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: A gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Spectral Width: F2 (¹H): 0.5-2.5 ppm; F1 (¹³C): 10-50 ppm.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans (NS): 8-16.

  • Relaxation Delay (D1): 2.0 s.

  • Long-Range Coupling Constant: Optimized for an average long-range C-H coupling of 8 Hz.

Workflow for Structure Confirmation

The logical process for confirming the structure of this compound using the data from these 2D NMR experiments is illustrated in the following diagram.

G Structure Elucidation Workflow for this compound cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Data Interpretation and Structure Assembly H1_NMR 1H NMR Spectrum Proton_Connectivity Establish Proton-Proton Connectivity (COSY) H1_NMR->Proton_Connectivity C13_NMR 13C NMR Spectrum Carbon_Proton_Attachment Assign Directly Attached Protons to Carbons (HSQC) C13_NMR->Carbon_Proton_Attachment COSY COSY Spectrum COSY->Proton_Connectivity HSQC HSQC Spectrum HSQC->Carbon_Proton_Attachment HMBC HMBC Spectrum Fragment_Assembly Connect Molecular Fragments via Long-Range Couplings (HMBC) HMBC->Fragment_Assembly Proton_Connectivity->Fragment_Assembly Carbon_Proton_Attachment->Fragment_Assembly Structure_Confirmation Confirm Final Structure of This compound Fragment_Assembly->Structure_Confirmation

Caption: Workflow for confirming the structure of this compound using 2D NMR.

Conclusion

While 1D NMR and mass spectrometry can provide preliminary data, they are often insufficient for the unambiguous structural assignment of complex, non-polar molecules like this compound. The synergistic use of COSY, HSQC, and HMBC experiments provides the necessary through-bond connectivity information to definitively piece together the molecular structure. This guide demonstrates the power of these techniques and provides a framework for their application in structural elucidation challenges.

References

(1-Methylbutyl)cyclopentane: A Potential High-Performance Jet Fuel Component Compared to Conventional Aviation Fuels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparison of the performance characteristics of (1-Methylbutyl)cyclopentane against traditional jet fuels, such as Jet A and Jet A-1. This guide is intended for researchers, scientists, and fuel development professionals, providing a comprehensive overview of key performance metrics, experimental protocols, and a logical framework for evaluation.

This compound, a C10 cycloalkane, has garnered interest as a potential component in high-performance and sustainable aviation fuels. Its molecular structure suggests the potential for favorable density and energy content, key attributes for aviation applications. This guide provides a comparative analysis of this compound's properties against the established specifications for conventional Jet A and Jet A-1 fuels, as defined by ASTM D1655.

Quantitative Performance Comparison

A direct comparison of key fuel properties is essential for evaluating the potential of this compound as a jet fuel. The following table summarizes the available data for this compound alongside the standard specifications for Jet A and Jet A-1. It is critical to note that while some experimental data for this compound is available, key performance parameters such as net heat of combustion, freezing point, and kinematic viscosity require further experimental determination for a comprehensive assessment.

PropertyThis compoundJet A / Jet A-1 SpecificationTest Method
**Density at 15°C ( kg/m ³) **811.6[1]775 - 840ASTM D1298 or D4052
Net Heat of Combustion (MJ/kg) Data Not AvailableMin. 42.8ASTM D4809
Freezing Point (°C) Data Not AvailableMax. -40 (Jet A), -47 (Jet A-1)ASTM D2386
Kinematic Viscosity at -20°C (mm²/s) Data Not AvailableMax. 8.0ASTM D445
Boiling Point (°C) 174-176[1]150 - 300 (Typical Range)ASTM D86

Experimental Protocols

Accurate and standardized testing is paramount in the evaluation of aviation fuels. The following are detailed summaries of the American Society for Testing and Materials (ASTM) standard test methods used to determine the key properties listed above.

ASTM D4809: Net Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter

This method is used to determine the heat of combustion of liquid hydrocarbon fuels. A known mass of the fuel sample is burned in a constant volume bomb calorimeter filled with oxygen. The heat released by the combustion is absorbed by the surrounding water, and the temperature increase of the water is measured. The net heat of combustion is then calculated from the gross heat of combustion by correcting for the heat of vaporization of the water formed during combustion.

ASTM D2386: Freezing Point of Aviation Fuels

This test method determines the temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the fuel is allowed to warm under specified conditions. A sample of the fuel is cooled with continuous stirring in a jacketed sample tube. The temperature at which the last crystal disappears is recorded as the freezing point. This property is crucial for ensuring fuel fluidity at the low temperatures encountered at high altitudes.

ASTM D445: Kinematic Viscosity of Transparent and Opaque Liquids

This method measures the kinematic viscosity of liquid petroleum products. It involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a closely controlled temperature. The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer. For jet fuels, this is typically measured at -20°C to ensure the fuel will flow properly in cold conditions.

Logical Framework for Fuel Property Comparison

The evaluation of a potential jet fuel component involves a hierarchical assessment of its physical and chemical properties. The following diagram illustrates the logical relationship between these properties and their impact on overall fuel performance.

FuelProperties cluster_composition Molecular Composition cluster_properties Key Performance Properties cluster_performance Aircraft Performance & Safety mc This compound density Density mc->density nhoc Net Heat of Combustion mc->nhoc fp Freezing Point mc->fp kv Kinematic Viscosity mc->kv tj Traditional Jet Fuel (Kerosene-based) tj->density tj->nhoc tj->fp tj->kv range Range/Payload density->range nhoc->range cold_operability Cold Weather Operability fp->cold_operability kv->cold_operability engine_performance Engine Performance kv->engine_performance

Caption: Logical flow from molecular composition to key fuel properties and their impact on aircraft performance and safety.

Conclusion

This compound exhibits a promising density that falls within the required range for jet fuels. However, a comprehensive evaluation of its potential as a standalone or blended jet fuel component is currently hindered by the lack of experimental data for critical performance metrics, including net heat of combustion, freezing point, and kinematic viscosity. Further research and experimental testing are essential to fully characterize this molecule and determine its viability as a next-generation aviation fuel. The experimental protocols outlined in this guide provide a clear framework for obtaining the necessary data to complete this critical comparison.

References

A Comparative Environmental Impact Assessment of (1-Methylbutyl)cyclopentane and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a solvent is a critical decision in chemical research and pharmaceutical development, with significant implications for process efficiency, safety, and environmental sustainability. As the principles of green chemistry become increasingly integrated into laboratory and industrial practices, a thorough understanding of the environmental footprint of solvents is paramount. This guide provides a comparative environmental impact analysis of (1-Methylbutyl)cyclopentane against a selection of commonly used laboratory solvents.

Due to a lack of available experimental ecotoxicological data for this compound, its environmental parameters have been estimated using the well-established Quantitative Structure-Activity Relationship (QSAR) model, the US EPA's Ecological Structure-Activity Relationships (ECOSAR™). These predictions are based on the chemical's structure (SMILES: CCCC(C)C1CCCC1) and provide a valuable, albeit provisional, assessment of its potential environmental impact.[1] This data is presented alongside experimental data for other common solvents to offer a comprehensive comparative overview.

Quantitative Environmental Impact Data

The following tables summarize key environmental indicators for this compound and a range of common laboratory solvents. This data facilitates a direct comparison of their potential impact on aquatic ecosystems, their persistence in the environment, and their tendency to bioaccumulate.

Table 1: Predicted and Experimental Aquatic Toxicity Data

SolventFish (LC50, 96h, mg/L)Invertebrate (Daphnia magna, EC50, 48h, mg/L)Algae (EC50, 72-96h, mg/L)
This compound ~5.3 (Predicted) ~3.8 (Predicted) ~2.1 (Predicted)
Toluene13 - 26[2]136.9[3]Data not readily available
Acetone6,070 - 15,000[4]>1000[5]>1000
Ethanol1,350 - 14,000880 - 9,3003,240 - 5,400 (5-day NOEC)
Isopropanol4,200 - 11,130[6]1,150 - 1,400 (marine)[6]>1000[7]
n-HexaneData not readily available3.88[8]17,000 - 80,000 (14-day EC50)[8]
Dichloromethane13.2 - 34.0[9]136[9]550[9]
Ethyl Acetate230[10]717[10]3300 (48h IC5)[10]

Table 2: Biodegradability and Bioaccumulation Potential

SolventReady Biodegradability (OECD 301)Bioaccumulation Potential (Log Kow)
This compound Not Readily Biodegradable (Predicted) ~4.9 (Predicted)
TolueneNot Readily Biodegradable2.7[4]
AcetoneReadily Biodegradable[4]-0.24
EthanolReadily Biodegradable-0.31
IsopropanolReadily Biodegradable[8]0.05[8]
n-HexaneReadily Biodegradable[11]3.3 - 4.0[11]
DichloromethaneReadily Biodegradable[10]1.25[9]
Ethyl AcetateReadily Biodegradable[10]0.73[10]

Experimental Protocols

The experimental data presented in the tables above are derived from standardized ecotoxicological tests. The following are detailed summaries of the methodologies for the key experiments cited.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms.

  • Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a mixed population of microorganisms (typically from activated sludge). The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over 28 days in a closed respirometer.

  • Apparatus: A respirometer that measures oxygen consumption, either by detecting pressure changes in a constant volume system or by measuring the amount of oxygen needed to maintain a constant pressure.

  • Procedure:

    • The test substance is added to the mineral medium at a concentration that will yield a theoretical oxygen demand (ThOD) in the range of 50-100 mg/L.

    • The medium is inoculated with microorganisms.

    • The test vessels are sealed and incubated in the dark at a constant temperature (typically 20-24°C) with continuous stirring.

    • Oxygen consumption is recorded at regular intervals for up to 28 days.

  • Endpoint: The percentage of biodegradation is calculated as the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window following the start of biodegradation (which is taken as the time from which 10% of the substance has been degraded).

OECD 202: Daphnia sp. Acute Immobilisation Test

This test determines the acute toxicity of a substance to aquatic invertebrates.

  • Principle: Young Daphnia magna (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Test Organism: Daphnia magna.

  • Procedure:

    • A series of test solutions of different concentrations of the substance in a suitable aqueous medium are prepared.

    • A group of at least 20 daphnids is exposed to each test concentration and a control.

    • The daphnids are observed at 24 and 48 hours, and the number of individuals that are unable to swim within 15 seconds after gentle agitation are recorded as immobilized.

  • Endpoint: The EC50 (median effective concentration) is calculated, which is the concentration of the substance that causes immobilization in 50% of the daphnids after 48 hours of exposure.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the toxicity of a substance to aquatic primary producers.

  • Principle: Exponentially growing cultures of a selected species of freshwater algae are exposed to various concentrations of the test substance over a period of 72 hours. The inhibition of growth is measured by the reduction in algal biomass or growth rate.

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Procedure:

    • A range of concentrations of the test substance is prepared in a nutrient-rich growth medium.

    • Each test concentration and a control are inoculated with a small, known number of algal cells.

    • The cultures are incubated under constant illumination and temperature for 72 hours.

    • Algal growth is measured at least every 24 hours, typically by cell counts or a surrogate measure like fluorescence.

  • Endpoint: The ErC50 (median effective concentration based on growth rate) is determined, which is the concentration that causes a 50% reduction in the growth rate of the algae compared to the control.

Visualization of a Solvent Life Cycle Assessment Workflow

A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life from cradle to grave. The following diagram illustrates a typical workflow for conducting an LCA of a solvent.

Solvent_LCA_Workflow cluster_0 1. Goal and Scope Definition cluster_1 2. Life Cycle Inventory (LCI) cluster_2 3. Life Cycle Impact Assessment (LCIA) cluster_3 4. Interpretation Goal Define Purpose and Functional Unit Raw_Material Raw Material Extraction Manufacturing Solvent Manufacturing Raw_Material->Manufacturing Use_Phase Use in Application Manufacturing->Use_Phase End_of_Life Disposal/ Recycling Use_Phase->End_of_Life Impact_Categories Classification of Emissions (e.g., GWP, Toxicity) Characterization Characterization (Quantify Impacts) Impact_Categories->Characterization Interpretation Identify Hotspots & Draw Conclusions Interpretation->Goal Iterative Refinement

Caption: Workflow of a Solvent Life Cycle Assessment.

References

Experimental validation of theoretical models of (1-Methylbutyl)cyclopentane combustion

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap exists in the scientific literature regarding the experimental validation of theoretical combustion models for (1-Methylbutyl)cyclopentane. Extensive searches have revealed a lack of specific experimental data for this compound. However, significant research has been conducted on cyclopentane (B165970) and its simpler alkylated derivatives, such as methylcyclopentane (B18539). These compounds serve as crucial surrogates for the naphthenic components found in conventional fuels. This guide, therefore, presents a comparative analysis of experimental data and theoretical models for cyclopentane and methylcyclopentane to provide insights into the combustion behavior of substituted cyclopentanes.

Comparison of Experimental Combustion Data

Experimental studies on cyclopentane and methylcyclopentane combustion provide valuable data for the development and validation of detailed kinetic models. Key parameters investigated include ignition delay times and the evolution of species concentrations under various conditions.

FuelExperimental FacilityTemperature (K)Pressure (atm)Equivalence Ratio (Φ)Key Findings
Cyclopentane Jet-Stirred Reactor900 - 125010.5, 1.0, 2.0Conversion is significantly affected by the equivalence ratio.[1]
Methylcyclopentane Jet-Stirred Reactor900 - 125010.5, 1.0, 2.0Conversion is less affected by the equivalence ratio compared to cyclopentane.[1]
Cyclopentane High-Pressure Shock Tube & Rapid Compression Machine650 - 145020, 401.0Used to measure ignition delay times for model validation.[2][3]
Methylcyclopentane Not specified in detailHighNot specifiedNot specifiedShorter ignition delays than cyclopentane, attributed to the methyl group.[1]

Experimental Protocols

The experimental data used to validate combustion models are typically generated using specialized equipment that allows for controlled combustion environments.

Jet-Stirred Reactor (JSR)

A jet-stirred reactor is used to study the oxidation of fuels at atmospheric pressure over a range of temperatures.[1]

  • Methodology:

    • The fuel and oxidizer are highly diluted in an inert gas (e.g., nitrogen) to ensure thermal homogeneity.[1]

    • The mixture is introduced into the reactor at a constant residence time.[1]

    • The temperature inside the reactor is carefully controlled and varied.[1]

    • Samples of the reacting mixture are extracted and analyzed online and offline using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Gas Chromatography (GC) to determine the mole fractions of various species.[1]

High-Pressure Shock Tube and Rapid Compression Machine

These facilities are employed to study auto-ignition characteristics of fuels at elevated pressures and temperatures.[2][3]

  • Methodology:

    • A mixture of fuel, oxidizer, and a diluent is introduced into the driven section of the shock tube or the chamber of the rapid compression machine.

    • The gas is rapidly compressed and heated by a shock wave (in a shock tube) or a piston (in a rapid compression machine).

    • The ignition delay time is measured as the time between the end of compression and the onset of ignition, typically detected by a sharp increase in pressure or light emission.

Visualization of Experimental and Modeling Workflow

The following diagram illustrates a typical workflow for the experimental validation of a theoretical combustion model.

experimental_workflow cluster_exp Experimental Investigation cluster_model Theoretical Modeling cluster_validation Model Validation exp_setup Experimental Setup (e.g., JSR, Shock Tube) exp_data Acquisition of Experimental Data (Ignition Delay, Species Profiles) exp_setup->exp_data comparison Comparison of Experimental and Simulated Results exp_data->comparison kin_model Development of Detailed Kinetic Model simulation Numerical Simulation using Model kin_model->simulation simulation->comparison refinement Model Refinement comparison->refinement refinement->simulation Iterate

Workflow for experimental validation of combustion models.

Key Combustion Pathways of Cyclopentane

The following diagram illustrates the primary reaction pathways for cyclopentane consumption during combustion, which are crucial components of theoretical models.

cyclopentane_pathways cluster_initiation Initiation Reactions cluster_low_temp Low-Temperature Pathways cluster_high_temp High-Temperature Pathways CP Cyclopentane H_abs H-abstraction CP->H_abs CP_radical Cyclopentyl Radical H_abs->CP_radical O2_add + O2 CP_radical->O2_add ring_opening Ring Opening CP_radical->ring_opening CP_peroxy Cyclopentyl-peroxy Radical O2_add->CP_peroxy QOOH QOOH Radical (strained formation) CP_peroxy->QOOH Branching concerted_elim Concerted Elimination of HO2 CP_peroxy->concerted_elim Branching pentene 1-pentene ring_opening->pentene

Simplified reaction pathways for cyclopentane combustion.

Comparison with Alternative Fuels

While direct experimental comparisons of this compound with alternative fuels are unavailable, a general comparison of gasoline (which contains naphthenes) with other fuel types provides context for its potential performance.

Fuel TypeKey AdvantagesKey Disadvantages
Gasoline (containing cyclopentanes) High energy density, established infrastructure.Produces greenhouse gases and other pollutants.
Biodiesel Renewable, biodegradable, lower emissions of some pollutants.[4][5]Can have higher NOx emissions, potential for cold weather issues.[4]
Ethanol Renewable, high octane (B31449) number, can reduce some emissions.[5]Lower energy density than gasoline, can be corrosive.[5]
Compressed Natural Gas (CNG) Lower greenhouse gas emissions than gasoline, abundant domestic resource.[5]Lower energy density, requires high-pressure storage.[5]
Hydrogen Zero tailpipe emissions (water), high efficiency in fuel cells.Production can be energy-intensive, storage challenges.[5]
Electricity (for EVs) Zero tailpipe emissions, high efficiency.Battery production has environmental impacts, charging infrastructure still developing.

Conclusion

The experimental validation of theoretical combustion models for this compound remains an open area of research. However, studies on cyclopentane and methylcyclopentane provide a solid foundation for understanding the combustion chemistry of this class of compounds. The experimental data from jet-stirred reactors and shock tubes are essential for refining detailed kinetic models. Future work should focus on obtaining experimental data for larger alkylated cyclopentanes to improve the predictive capabilities of combustion models for real-world fuels.

References

A Comparative Analysis of the Physical Properties of Alkylated Cyclopentanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the key physical properties of a series of n-alkylated cyclopentanes. The data presented is compiled from various scientific sources and is intended to assist researchers in selecting appropriate solvents, reaction media, or understanding structure-property relationships for applications in chemical synthesis and drug development.

Introduction to Alkylated Cyclopentanes

Alkylated cyclopentanes are a class of cycloalkanes that feature a five-membered carbon ring with one or more alkyl substituents. Their physical properties, such as boiling point, density, and viscosity, are systematically influenced by the size and structure of the alkyl chain. These compounds are often found in petroleum fractions and are also synthesized for use as solvents, fuels, and lubricants. Understanding their physical characteristics is crucial for their effective application in various scientific and industrial fields.

Comparative Physical Properties

The following table summarizes the key physical properties of a homologous series of n-alkylated cyclopentanes. The data has been collected from various sources, and the conditions under which the measurements were taken are specified where available.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index (n_D)Dynamic Viscosity (mPa·s)
Methylcyclopentane C₆H₁₂84.1671.8-142.40.749 @ 20°C1.409 @ 20°C0.44 @ 20°C
Ethylcyclopentane C₇H₁₄98.19103-1380.763 @ 25°C[1]1.419 @ 20°C[1]~0.6 (estimated)
Propylcyclopentane C₈H₁₆112.22131-117.30.7736 @ 20°C[2]1.432 @ 20°C[3]Data not readily available
Butylcyclopentane C₉H₁₈126.24156-1080.784 @ 20°C1.435 @ 20°CData not readily available
Pentylcyclopentane (B1328772) C₁₀H₂₀140.27130-500.791 @ 20°C1.436 @ 20°CData not readily available
Hexylcyclopentane C₁₁H₂₂154.30203-730.790 @ 20°C[4]1.439 @ 20°C[4]Data not readily available

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the physical properties listed in the table.

Boiling Point Determination (Micro Method)

This method is suitable for small quantities of liquid.

Procedure:

  • A small volume (approximately 0.5 mL) of the sample liquid is placed into a small test tube or a Durham tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The test tube is attached to a thermometer, and the assembly is heated in a controlled manner using a Thiele tube or an oil bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is then discontinued, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Density Measurement (Pycnometer Method)

This method provides high precision for determining the density of liquids.

Procedure:

  • A pycnometer (a small glass flask with a precise volume) is thoroughly cleaned, dried, and its empty mass is accurately measured.

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • The filled pycnometer is brought to a constant temperature, typically 20°C or 25°C, in a water bath.

  • The mass of the filled pycnometer is then accurately measured.

  • The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

  • A few drops of the sample liquid are placed on the surface of the measuring prism.

  • The prisms are closed, and the light source is adjusted to illuminate the field of view.

  • The control knob is turned to bring the boundary line between the light and dark regions into sharp focus in the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.[2]

Dynamic Viscosity Measurement (Rotational Viscometer)

Rotational viscometers are used to measure the torque required to rotate a spindle in a fluid, which is then used to calculate the viscosity.

Procedure:

  • The appropriate spindle and speed for the expected viscosity of the sample are selected.

  • The sample liquid is placed in a suitable container, and the viscometer is leveled.

  • The spindle is immersed in the liquid to the marked level.

  • The motor is started, and the spindle is allowed to rotate until a stable reading is achieved.

  • The torque reading is recorded, and this value is used along with the viscometer and spindle constants to calculate the dynamic viscosity in mPa·s or centipoise (cP). The temperature of the sample must be precisely controlled and reported with the viscosity value.

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of an alkylated cyclopentane.

G Experimental Workflow for Physical Property Determination of Alkylated Cyclopentanes cluster_sample Sample Preparation cluster_experiments Physical Property Measurement cluster_data Data Analysis and Comparison Sample Alkylated Cyclopentane Sample Purification Purification (e.g., Distillation) Sample->Purification BoilingPoint Boiling Point Determination (Micro Method) Purification->BoilingPoint Purity Check Density Density Measurement (Pycnometer) Purification->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Purification->RefractiveIndex Viscosity Viscosity Measurement (Rotational Viscometer) Purification->Viscosity DataCollection Data Collection and Tabulation BoilingPoint->DataCollection Density->DataCollection RefractiveIndex->DataCollection Viscosity->DataCollection Comparison Comparative Analysis DataCollection->Comparison

Caption: Experimental workflow for determining physical properties.

Conclusion

The physical properties of n-alkylated cyclopentanes exhibit predictable trends with increasing alkyl chain length, primarily driven by the corresponding increase in intermolecular van der Waals forces. The data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling informed decisions regarding the selection and application of these compounds. Further research to obtain and compile experimental viscosity data for longer-chain alkylated cyclopentanes would be beneficial to complete the comparative analysis.

References

A Comparative Guide to Verifying the Purity of (1-Methylbutyl)cyclopentane Using Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a chemical compound is a critical step in ensuring the validity of experimental results and the quality of final products. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for verifying the purity of (1-Methylbutyl)cyclopentane.

This compound has a molecular formula of C₁₀H₂₀ and a molecular weight of 140.27 g/mol .[1][2][3] The theoretical elemental composition is a crucial baseline for purity assessment via elemental analysis.

Theoretical Elemental Composition of this compound

  • Carbon (C): 85.63%

  • Hydrogen (H): 14.37%

Comparison of Key Analytical Methods

Elemental analysis is a foundational technique for determining the mass fractions of carbon and hydrogen in a sample. However, it is often used alongside other methods to build a complete purity profile. The following table compares elemental analysis with other powerful analytical techniques.[4][5]

Table 1: Comparison of Analytical Techniques for Purity Assessment

Technique Principle Information Provided Limit of Detection (LOD) Key Advantages & Limitations
Elemental Analysis (EA) Combustion of the sample to convert elements into simple gases (CO₂, H₂O), which are then quantified.[6] Provides the percentage of C and H. Purity is inferred by comparing experimental values to theoretical values.[7] ~0.1% Advantage: Provides fundamental confirmation of elemental composition.[8] Limitation: Cannot detect isomeric impurities or impurities with the same elemental ratio.[9]
Gas Chromatography (GC) Separation of volatile components in a mixture based on their partitioning between a stationary phase and a mobile gas phase.[10] Detects and quantifies volatile organic impurities. Purity is determined by the relative area of the main peak.[11][12] ~0.5 ppm[11] Advantage: High resolution for separating similar compounds; excellent for quantitative analysis.[13] Limitation: Limited to thermally stable and volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the detection capabilities of mass spectrometry. Separates components and provides mass-to-charge ratio data, enabling identification of the primary compound and impurities.[14] Microgram range[14] Advantage: Provides structural information for impurity identification.[5] Limitation: Similar limitations to GC regarding sample volatility.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to elucidate molecular structure. | Confirms the chemical structure of the main compound and can identify and quantify structurally different impurities.[5] | ~0.05% (Quantitative NMR) | Advantage: Provides detailed structural information; can be used for absolute quantification (qNMR). Limitation: Lower sensitivity compared to GC; complex spectra can be difficult to interpret. |

Experimental Protocols

Elemental Analysis (CHNS/O Combustion Analysis)

This protocol outlines the standard procedure for determining the carbon and hydrogen content in a liquid sample like this compound.

Objective: To quantitatively determine the percentage of Carbon (C) and Hydrogen (H) in a sample and compare it to the theoretical values to assess purity. An accepted deviation of 0.3% is common.[15]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the this compound sample into a tin or silver capsule using a microbalance.

    • Seal the capsule to ensure no loss of the volatile liquid.

    • Record the exact weight.

  • Instrument Setup:

    • Use a calibrated CHNS/O elemental analyzer.

    • Ensure the combustion and reduction tubes are at their optimal temperatures (e.g., combustion around 1150 °C, reduction around 850 °C).[7]

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

  • Analysis:

    • The encapsulated sample is introduced into the combustion furnace, which is enriched with pure oxygen.[7]

    • Combustion breaks the sample down into gases like CO₂, H₂O, and NOx.[6]

    • These gases pass through a reduction tube where, for instance, copper reduces NOx to N₂.[7]

    • The resulting gas mixture (CO₂, H₂O, N₂) is separated using a gas chromatography column.[8]

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Interpretation:

    • The instrument's software calculates the mass percentages of C and H based on the detector signals and the initial sample weight.

    • Compare the experimental percentages to the theoretical values (C: 85.63%, H: 14.37%).

Table 2: Hypothetical Elemental Analysis Data for this compound

Sample ID Mass (mg) Measured %C Deviation from Theoretical %C Measured %H Deviation from Theoretical %H Purity Assessment
Lot A 1.542 85.51% -0.12% 14.31% -0.06% High Purity

| Lot B | 1.601 | 84.95% | -0.68% | 14.15% | -0.22% | Suspect: Potential Impurity |

Note: Deviations greater than ±0.3% may indicate the presence of impurities or experimental error and warrant further investigation using orthogonal methods like GC-MS.

Workflow for Purity Verification

A multi-step approach is recommended for the comprehensive purity analysis of a compound. The following diagram illustrates a logical workflow, starting with elemental analysis as a primary check and proceeding to more detailed chromatographic methods if necessary.

Purity_Verification_Workflow cluster_0 cluster_1 Primary Analysis cluster_2 Decision & Further Analysis start Sample of This compound ea Perform Elemental Analysis (EA) start->ea compare Compare Experimental %C, %H with Theoretical Values ea->compare decision Deviation < 0.3%? compare->decision pass Purity Verified decision->pass Yes fail Investigate Further decision->fail No report Final Purity Report pass->report gcms Perform GC-MS Analysis for Impurity Identification fail->gcms gcms->report

Caption: Workflow for purity verification of this compound.

References

Safety Operating Guide

Safe Disposal of (1-Methylbutyl)cyclopentane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (1-Methylbutyl)cyclopentane, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedural guidance herein is intended for researchers, scientists, and drug development professionals.

This compound is a flammable liquid and is considered hazardous waste.[1][2] Proper disposal is crucial to prevent fire, environmental contamination, and health risks. Adherence to local, regional, and national regulations is mandatory for all disposal procedures.[1][2][3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number4737-43-3[4]
Molecular FormulaC10H20[4]
Molecular Weight140.27 g/mol [4]
Boiling Point174-176 °C[4]
Density0.8116 g/cm³ (at 19 °C)[4]

Disposal Workflow and Procedures

The following diagram outlines the decision-making process and step-by-step procedures for the safe disposal of this compound.

start Start: this compound Waste Generated collect_waste 1. Collect Waste in a Designated, Labeled Container start->collect_waste Begin Procedure assess_contamination Assess Contamination Level heavily_contaminated Heavily Contaminated? assess_contamination->heavily_contaminated Is waste pure or mixed? incineration High-Temperature Incineration heavily_contaminated->incineration Yes recycling Solvent Recycling (Distillation) heavily_contaminated->recycling No (Relatively Pure) spill_cleanup 2. Handle Spills Appropriately collect_waste->spill_cleanup storage 3. Store Waste Safely spill_cleanup->storage disposal_options 4. Select Disposal Route storage->disposal_options disposal_options->assess_contamination Evaluate Waste Stream waste_contractor 5. Arrange for Pickup by a Licensed Waste Contractor incineration->waste_contractor recycling->waste_contractor end End: Disposal Complete waste_contractor->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Waste Collection
  • Dedicated Containers: Collect this compound waste in a designated, properly labeled container.[1] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1][5]

  • Labeling: The label should clearly identify the contents as "this compound Waste," indicate that it is a "Flammable Liquid," and include any other hazard warnings as required by your institution and local regulations.

Handling Spills

In the event of a spill, follow these procedures immediately:

  • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1][5]

  • Ventilate the Area: Ensure adequate ventilation to disperse vapors.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][6]

  • Containment and Absorption: Use an inert absorbent material such as sand, diatomaceous earth, or a commercial sorbent to soak up the spill.[2][7]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[1][5][8]

  • Decontamination: Clean the spill area thoroughly.

  • Avoid Drains: Do not allow the spilled chemical or cleanup materials to enter drains or waterways.[2]

Temporary Storage of Waste
  • Storage Location: Store waste containers in a well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1][5] A designated flammables storage cabinet is recommended.

  • Grounding: For larger containers, ensure they are properly grounded and bonded to prevent the buildup of static electricity.[1][5][9]

  • Incompatible Materials: Store away from strong oxidizing agents.[5]

Disposal Route Selection

The primary methods for the disposal of this compound waste are incineration and recycling. The choice depends on the purity of the waste stream.

  • High-Temperature Incineration: This is a common and effective method for disposing of solvent waste.[3] It is particularly suitable for this compound that is mixed with other substances. The process can also be used for energy recovery, such as in cement kilns.[3]

  • Solvent Recycling: If the waste is relatively pure (e.g., primarily this compound with minimal contaminants), it may be possible to recycle it through distillation.[3] This can be a more environmentally friendly and cost-effective option.

Final Disposal
  • Licensed Waste Contractor: The disposal of this compound waste must be handled by a licensed and approved hazardous waste contractor.[1][3] It is the responsibility of the waste generator to ensure that the contractor is properly licensed.[3]

  • Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations.[1][2] Do not attempt to dispose of this chemical by evaporation in a fume hood or by pouring it down the drain.[2][3]

  • Packaging for Transport: Ensure that waste containers are securely sealed and properly labeled for transportation by the waste contractor. Contaminated packaging should be treated with the same precautions as the chemical itself.[2][7]

References

Essential Safety and Logistical Information for Handling (1-Methylbutyl)cyclopentane

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the proper handling of chemical reagents like (1-Methylbutyl)cyclopentane is paramount. This guide provides immediate, essential safety and logistical information, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these procedures is critical for minimizing risks and fostering a safe research environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar flammable hydrocarbons.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear chemical safety goggles or a face shield.[1]Protects against splashes and vapors.
Hand Protection Wear solvent-resistant gloves (e.g., nitrile, minimum 4mil thickness).[2] For prolonged contact, consider heavier-duty gloves.Prevents skin contact and absorption.
Body Protection Wear a flame-resistant lab coat, long pants, and closed-toe shoes.[2][3]Protects skin from splashes and in case of fire.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3][4] If ventilation is inadequate, use a NIOSH-approved respirator.Minimizes inhalation of harmful vapors.

Operational Plan

Safe handling practices are crucial to prevent accidents. This section outlines a step-by-step operational plan for working with this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood[3][4].

  • Ensure safety showers and eyewash stations are readily accessible[5].

  • Keep away from heat, sparks, open flames, and other ignition sources[6][7].

  • Use explosion-proof electrical and ventilating equipment[5][7][8].

  • Ground and bond containers and receiving equipment to prevent static discharge[6][7][8].

2. Handling and Use:

  • Use only non-sparking tools[6][7][8].

  • Keep the container tightly closed when not in use[6].

  • Avoid breathing vapors[5].

  • Prevent contact with skin and eyes[5].

  • Wash hands thoroughly after handling[8].

3. Spill Response:

  • In case of a small spill, absorb with an inert material (e.g., sand, earth) and place in a suitable container for disposal[5][8].

  • For larger spills, evacuate the area and contact environmental health and safety personnel.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted. Hydrocarbon waste should be segregated[9].

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company[3][10][11]. Do not dispose of it down the drain or in regular trash[2][12]. Some dilute aqueous solutions of certain organic chemicals may be suitable for sanitary sewer discharge, but this is unlikely for a hydrocarbon like this compound[2].

Below are diagrams illustrating the workflow for PPE selection and the operational plan for handling and disposal.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection A Identify Chemical: This compound B Review Hazards: - Flammable - Potential for Aspiration - Skin/Eye Irritant A->B C Eye/Face Protection: Chemical Goggles/Face Shield B->C D Hand Protection: Solvent-Resistant Gloves B->D E Body Protection: Flame-Resistant Lab Coat, Long Pants, Closed-Toe Shoes B->E F Respiratory Protection: Fume Hood or Respirator B->F G Perform Work Safely C->G D->G E->G F->G Operational_Disposal_Plan cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal Prep Work in Fume Hood Inspect PPE Remove Ignition Sources Handling Ground Equipment Use Non-Sparking Tools Keep Container Closed Prep->Handling Spill Absorb with Inert Material Containerize Waste Notify EHS Handling->Spill If Spill Occurs Disposal Collect in Labeled Container Segregate Waste Contact Hazardous Waste Vendor Handling->Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.